molecular formula C10H10N2O2S B1630529 Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate CAS No. 52505-46-1

Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B1630529
CAS No.: 52505-46-1
M. Wt: 222.27 g/mol
InChI Key: HNLWHNQYBCCNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2S and its molecular weight is 222.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-14-10(13)8-7(11)6-4-3-5-12-9(6)15-8/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLWHNQYBCCNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353339
Record name ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52505-46-1
Record name Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52505-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

Introduction: The Thieno[2,3-b]pyridine Scaffold

The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for the diverse pharmacological activities exhibited by its derivatives.[1] These activities span a wide therapeutic range, including anticancer, antiviral, anti-inflammatory, and antidiabetic properties.[1][2][3] this compound (CAS: 52505-46-1) stands out as a pivotal starting material and key intermediate for accessing a vast library of these biologically active molecules.[4] Its strategic placement of an amino group and an ethyl ester provides two distinct and versatile handles for synthetic elaboration, making it an invaluable building block in drug discovery programs.

This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, designed to equip researchers with the technical insights necessary for its effective utilization.

Core Chemical and Physical Properties

This compound is a solid compound whose fundamental structure consists of a thiophene ring fused to a pyridine ring, functionalized with an amino group at the 3-position and an ethyl carboxylate at the 2-position.[5]

Molecular Structure

The structure, with CAS Number 52505-46-1, is presented below.[5][6]

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The key properties of the title compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 52505-46-1[5][6][7]
Molecular Formula C₁₀H₁₀N₂O₂S[6][7][8]
Molecular Weight 222.26 g/mol [5][6]
Appearance Yellow solid[9]
Purity Typically ≥98% (Commercial)[7]
Predicted pKa 4.96 ± 0.40[5]
Monoisotopic Mass 222.0463 Da[8]

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While a comprehensive public dataset is fragmented, the expected spectral characteristics can be inferred from its structure and data from related analogues.[10]

SpectroscopyExpected Signals / Data
¹H NMR Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), aromatic protons on the pyridine ring, and a broad singlet for the amino (NH₂) protons.[11]
¹³C NMR Resonances for the carbonyl carbon of the ester (around 165 ppm), aromatic carbons of the fused ring system, and the two carbons of the ethyl group.[12]
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amino group (around 3200 cm⁻¹), C=O stretching of the ester (around 1670 cm⁻¹), and C=C/C=N stretching in the aromatic region.[13]
Mass Spec (MS) The molecular ion peak [M]⁺ is expected at m/z 222. The [M+H]⁺ adduct is observed at m/z 223.05.[8][11]

Synthesis Pathway and Experimental Protocol

The most common and efficient synthesis of this compound involves the reaction of a substituted pyridine with an α-mercaptoacetate derivative, a variation of the Gewald aminothiophene synthesis.

Synthesis Workflow

The reaction proceeds via an initial nucleophilic substitution followed by an intramolecular cyclization, driven by a base.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from a peer-reviewed synthesis with a reported yield of 95.1%.[9]

Objective: To synthesize this compound.

Materials:

  • 2-chloro-3-cyanopyridine (0.023 mol)

  • Ethyl 2-mercaptoacetate (0.03 mol)

  • Sodium carbonate (0.025 mol)

  • Anhydrous ethanol (12.0 ml)

  • Water

Procedure:

  • Combine 2-chloro-3-cyanopyridine (3.3 g, 0.023 mol), ethyl 2-mercaptoacetate (3.62 g, 0.03 mol), sodium carbonate (2.65 g, 0.025 mol), and anhydrous ethanol (12.0 ml) in a round-bottom flask equipped with a reflux condenser.[9]

  • Heat the mixture under reflux for 4.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to ambient temperature.

  • Pour the reaction mixture into water (150 ml). A precipitate will form.

  • Stir the resulting suspension for 45 minutes to ensure complete precipitation.

  • Filter the precipitate using a Buchner funnel.

  • Wash the filter cake with two portions of water (25 ml each).

  • Dry the collected solid to yield the final product, this compound, as a yellow solid.[9]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its primary amino and ester functional groups. This allows for selective transformations to build molecular complexity.

Key Reaction Pathways

The molecule serves as a versatile precursor for a variety of fused heterocyclic systems. The amino group can act as a nucleophile, while the ester can be hydrolyzed, reduced, or converted into an amide.

A Ethyl 3-aminothieno[2,3-b] pyridine-2-carboxylate B 3-Aminothieno[2,3-b]pyridine -2-carboxylic Acid A->B Base Hydrolysis (e.g., NaOH) D Pyrido[3',2':4,5]thieno [3,2-d]pyrimidines A->D One-pot, 3-component rxn (DMF-DMA, Amines) E Pyrido[3′,2′:4,5]thieno [3,2-d][1,3]thiazine A->E Reaction with KSCN, followed by cyclization C 3-Aminothieno[2,3-b]pyridine -2-carboxamides B->C Amide Coupling (e.g., HATU, Amine)

Caption: Key synthetic transformations of the title compound.

  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., NaOH in dioxane) to yield the corresponding carboxylic acid.[4] This acid is a key intermediate for forming amide derivatives.

  • Amide Formation: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents like HATU to produce a diverse library of 3-aminothieno[2,3-b]pyridine-2-carboxamides.[4]

  • Fused Pyrimidine Synthesis: The compound is an effective precursor for the microwave-assisted, three-component synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines. This tandem reaction typically involves dimethylformamide-dimethylacetal (DMF-DMA) and various primary amines.

  • Other Heterocyclic Fusions: It reacts with reagents such as potassium thiocyanate and hydrazine hydrate to generate other fused systems, including pyrido[3′,2′:4,5]thieno[3,2-d][9][14]thiazines and other pyrimidine derivatives.[13]

Applications in Research and Drug Discovery

The primary application of this compound is as a scaffold in medicinal chemistry to generate novel compounds for biological screening. Derivatives have shown promise in several therapeutic areas:

  • Anti-Tuberculosis: A series of 3-aminothieno[2,3-b]pyridine-2-carboxamides have been explored for their potential against Mycobacterium tuberculosis.[4][15]

  • Anticancer: Fused heterocyclic compounds derived from this starting material have been investigated for their anticancer activity.[16] Some derivatives have also been studied as chemosensitizers to enhance the efficacy of existing TOP1 poison chemotherapies like topotecan.[17]

  • Antiviral: The thieno[2,3-b]pyridine core has been identified in compounds with activity against the Mayaro virus.[3]

  • Anti-Diabetic: Certain analogues have been discovered to act as hepatic gluconeogenesis inhibitors, a promising strategy for treating Type 2 diabetes mellitus.[2]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk. The following information is compiled from available Material Safety Data Sheets (MSDS).[14][18]

Hazard Identification
Hazard TypeStatementSource(s)
Acute Toxicity Harmful if swallowed.[14][18]
Irritation Causes skin, eye, and respiratory tract irritation.[14]
Risk Phrases (Legacy) R22: Harmful if swallowed. R36/37/38: Irritating to eyes, respiratory system and skin.[14]
Recommended Handling and Storage
  • Engineering Controls: Use only in a chemical fume hood to avoid breathing dust, vapor, mist, or gas.[14][18]

  • Personal Protective Equipment (PPE):

    • Eyes: Wear chemical splash goggles.[14]

    • Skin: Wear appropriate protective gloves and clothing to prevent skin contact.[14]

    • Respiratory: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation occurs.[14]

  • Storage: Store in a cool, dry place in a tightly closed container.[14] Some suppliers recommend storage at -20°C for long-term stability.[18]

  • In case of Exposure:

    • Eyes: Flush with plenty of water for at least 15 minutes and seek medical aid.[14]

    • Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[14]

    • Ingestion/Inhalation: Move to fresh air and get immediate medical attention.[14]

References

  • Material Safety Data Sheet - Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxyl
  • ETHYL 3-AMINOTHIENO[2,3-B]PYRIDINE-2-CARBOXYL
  • Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. (n.d.).
  • CAS#:52505-46-1 | Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxyl
  • 3‐Aminothieno[2,3‐b]pyridine‐2‐carboxylate: Effective precursor for microwave‐assisted three components synthesis of n. (n.d.). Wiley Online Library.
  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. (2025). ACS Medicinal Chemistry Letters.
  • Reaction of this compound: synthesis of new functionalized thieno[2,3-b]pyridine... (2025).
  • Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and... (n.d.).
  • ETHYL THIENO[2,3-B]PYRIDINE-2-CARBOXYL
  • Ethyl 3-amino-4,6-dimethylthieno[2,3-B]pyridine-2-carboxyl
  • This compound | CAS 52505-46-1. (n.d.). Santa Cruz Biotechnology.
  • Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors. (2018). PubMed.
  • This compound(52505-46-1) 1 h nmr. (n.d.). ChemicalBook.
  • Thieno[2,3-b]pyridine derivatives: a new class of antiviral drugs against Mayaro virus. (2017). Springer.
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.).
  • Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. (2013).
  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.).
  • ETHYL 3-AMINOTHIENO[2,3-B]PYRIDINE-2-CARBOXYL
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021).
  • Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxyl
  • Novel 3-Aminothieno[2,3- b ]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. (2025).

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound through modern spectroscopic techniques.

Introduction: Significance of this compound

This compound, with the CAS Number 52505-46-1, is a fused heterocyclic compound that has garnered significant interest as a versatile precursor in the synthesis of a wide range of biologically active molecules.[1][2][3] Its thieno[2,3-b]pyridine core is a privileged scaffold found in compounds exhibiting diverse pharmacological activities. The presence of an amino group and an ethyl ester functionality provides two reactive sites for further chemical modifications, making it an ideal starting material for the construction of more complex molecular architectures. A clear understanding of its spectroscopic signature is paramount for unambiguous identification and for monitoring its transformations in synthetic chemistry.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂S[2][3][]
Molecular Weight 222.26 g/mol [2][3][]
CAS Number 52505-46-1[1][2][3]
Appearance Yellow solid[5]

Synthesis of this compound

A well-established and efficient method for the synthesis of the title compound is the Gewald reaction. This one-pot multicomponent reaction provides a straightforward route to highly functionalized 2-aminothiophenes.

Experimental Protocol: Synthesis via Gewald Reaction

A common and effective procedure for the synthesis of this compound is as follows[5]:

  • A mixture of 2-chloro-3-cyanopyridine (0.023 mol), ethyl 2-mercaptoacetate (0.03 mol), and sodium carbonate (0.025 mol) in anhydrous ethanol (12.0 ml) is prepared.

  • The reaction mixture is heated under reflux for 4.5 hours.

  • After cooling to ambient temperature, the mixture is added to water (150 ml).

  • The resulting precipitate is stirred for 45 minutes and then collected by filtration.

  • The filter cake is washed with two portions of water (25 ml each) and dried to yield the title compound as a yellow solid.

This protocol is known to produce the product in high yield. For detailed crystallographic analysis, single crystals can be obtained by slow evaporation from a tetrahydrofuran solution.[5]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup 2-chloro-3-cyanopyridine 2-chloro-3-cyanopyridine Reaction_Mixture Reaction_Mixture 2-chloro-3-cyanopyridine->Reaction_Mixture + ethyl_2-mercaptoacetate Ethyl 2-mercaptoacetate ethyl_2-mercaptoacetate->Reaction_Mixture + Na2CO3 Sodium Carbonate Na2CO3->Reaction_Mixture + Ethanol Anhydrous Ethanol (Solvent) Ethanol->Reaction_Mixture in Reflux Reflux, 4.5 h Cooling Cool to RT Reflux->Cooling Precipitation Add to Water Cooling->Precipitation Filtration Filter and Wash Precipitation->Filtration Product This compound Filtration->Product Reaction_Mixture->Reflux

Caption: Synthetic workflow for this compound.

Spectroscopic Data and Interpretation

The following sections detail the characteristic spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. The expected signals for this compound are consistent with its structure.

Table 1: ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3dd1HH-6 (Pyridine)
~7.8dd1HH-4 (Pyridine)
~7.2dd1HH-5 (Pyridine)
~6.5s (br)2H-NH₂
4.28q2H-OCH₂CH₃
1.32t3H-OCH₂CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The values presented are typical.

Interpretation:

  • The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons on the pyridine ring. The coupling patterns (doublet of doublets) arise from the spin-spin interactions between adjacent protons.

  • A broad singlet, typically in the range of δ 6.0-7.0 ppm, is characteristic of the amino (-NH₂) protons. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • The ethyl ester group gives rise to a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~165C=O (Ester)
~160C-3 (C-NH₂)
~155C-7a
~148C-6
~129C-4
~118C-5
~115C-3a
~100C-2
60.5-OCH₂CH₃
14.5-OCH₂CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The values presented are typical.

Interpretation:

  • The downfield signal at approximately 165 ppm is characteristic of the ester carbonyl carbon.

  • The carbon atom attached to the amino group (C-3) appears at a downfield position due to the deshielding effect of the nitrogen atom.

  • The remaining aromatic carbons of the thieno[2,3-b]pyridine core appear in the typical aromatic region (δ 100-160 ppm).

  • The two signals in the upfield region correspond to the ethyl ester carbons.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Table 3: IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, SharpN-H stretching (asymmetric and symmetric)
~2980MediumC-H stretching (aliphatic)
~1680StrongC=O stretching (ester)
~1620StrongN-H bending
~1580, 1470Medium-StrongC=C and C=N stretching (aromatic)
~1250StrongC-O stretching (ester)

Interpretation:

  • The presence of two distinct sharp bands in the region of 3450-3300 cm⁻¹ is a clear indication of the primary amino group (-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations.

  • A strong absorption band around 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the α,β-unsaturated ester.

  • The bending vibration of the N-H bond of the amino group is observed around 1620 cm⁻¹.

  • Multiple bands in the 1600-1450 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the aromatic thieno[2,3-b]pyridine ring system.

  • A strong band around 1250 cm⁻¹ is attributed to the C-O stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data

m/zInterpretation
222[M]⁺, Molecular ion
194[M - C₂H₄]⁺
177[M - OCH₂CH₃]⁺
149[M - COOCH₂CH₃]⁺

Interpretation:

  • The molecular ion peak ([M]⁺) is expected at m/z 222, which corresponds to the molecular weight of the compound.

  • A common fragmentation pathway for ethyl esters is the loss of ethene (C₂H₄) via a McLafferty rearrangement, leading to a peak at m/z 194.

  • Loss of the ethoxy radical (-OCH₂CH₃) would result in a fragment at m/z 177.

  • Cleavage of the entire ethyl carboxylate group as a radical would give a fragment at m/z 149.

G M_plus [M]⁺ m/z = 222 M_minus_C2H4 [M - C₂H₄]⁺ m/z = 194 M_plus->M_minus_C2H4 - C₂H₄ M_minus_OC2H5 [M - OC₂H₅]⁺ m/z = 177 M_plus->M_minus_OC2H5 - •OC₂H₅ M_minus_COOC2H5 [M - COOC₂H₅]⁺ m/z = 149 M_plus->M_minus_COOC2H5 - •COOC₂H₅

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a consistent and unambiguous structural confirmation of this compound. This comprehensive spectroscopic guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important heterocyclic compound. The detailed interpretation of the spectral data ensures a high degree of confidence in the identity and purity of the material, which is a critical aspect of research and development in the chemical and pharmaceutical industries.

References

  • Bakavoli, M., et al. (2007). Reaction of this compound: synthesis of new functionalized thieno[2,3-b]pyridine, pyrido[3′,2′:4,5]thieno[3, 2-d][1][2]thiazine and pyrido3′,2′:4,5thieno[3,2-d]pyrimidines. Heterocyclic Communications, 13(6), pp. 371-376.

  • Royal Society of Chemistry. (2019). Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Available at: [Link]

  • ACS Publications. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available at: [Link]

  • Zheng, R., et al. (2009). Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o9. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (CAS No. 52505-46-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, safety considerations, and handling protocols for Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. The information herein is intended to support laboratory research and drug development activities by providing a foundation of technical data and safety best practices.

Section 1: Chemical Identity and Properties

This compound is a heterocyclic compound featuring a thieno[2,3-b]pyridine core.[1] This structure is of interest in medicinal chemistry due to its potential for biological activity.

Key Identifiers and Properties:

PropertyValueSource
Chemical Name This compound[2][3]
CAS Number 52505-46-1[2][3]
Molecular Formula C10H10N2O2S[2][3]
Molecular Weight 222.26 g/mol [1][2]
Appearance Yellow Solid[4]
Melting Point 183-185 °C[3][4]
Boiling Point 386.034 °C at 760 mmHg[3]
Density 1.364 g/cm³[3]
Flash Point 187.267 °C[3]
Solubility Data not readily available[1][4]

Section 2: Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[2]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[2]

Signal Word: Warning[2]

Hazard Pictograms:

Caption: GHS Hazard Pictogram for Irritant, Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Section 3: Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a cool, dry place in a tightly closed container.[4] Recommended storage temperatures are between 2-8°C.[2] Some suppliers recommend storage at -20°C in closed vessels.[3]

Personal Protective Equipment (PPE):

A risk assessment should be conducted to determine the appropriate PPE for the specific laboratory procedures being performed. The following provides general guidance:

Caption: Recommended Personal Protective Equipment for handling this compound.

  • Eye Protection: Wear chemical splash goggles that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2][4]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected prior to use.[2][3]

  • Body Protection: Wear a laboratory coat or other protective clothing to prevent skin exposure.[3][4]

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]

Section 4: First Aid and Emergency Procedures

In the event of exposure, prompt and appropriate first aid is essential.

First Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards Arising from the Chemical: Hazardous combustion products may include carbon monoxide, nitrogen oxides, and sulfur oxides.[3]

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Section 5: Toxicological and Ecological Information

Detailed toxicological studies for this compound are limited.

Toxicological Information:

  • The chemical, physical, and toxicological properties have not been thoroughly investigated.[2]

  • Acute Toxicity: Classified as harmful if swallowed (Oral, Category 4).[2] LD50/LC50 data is not available.[4]

  • Carcinogenicity: This product is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[2][4] No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[2]

Ecological Information:

  • There is no available data on the ecotoxicity of this compound.[4] Do not let the product enter drains.[2]

Section 6: Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[2]

Section 7: Experimental Protocol - General Handling in a Research Setting

The following is a generalized protocol for the handling and use of this compound in a laboratory setting. This should be adapted based on the specific requirements of the experiment.

Step-by-Step Protocol:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Verify that the chemical fume hood is functioning properly.

    • Assemble all necessary glassware and equipment within the fume hood.

  • Weighing and Dispensing:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Carefully transfer the required amount of the solid compound to the weighing vessel using a clean spatula.

    • Avoid creating dust. If dust is generated, ensure it is contained within the fume hood.

    • Securely close the container of the stock compound immediately after dispensing.

  • Dissolution:

    • Add the weighed compound to the reaction vessel or a suitable container for dissolution.

    • If required, gently stir or agitate the mixture to facilitate dissolution.

  • Reaction and Work-up:

    • Proceed with the intended chemical reaction or experimental procedure.

    • Monitor the reaction as required.

    • Upon completion, follow the appropriate work-up procedure for the specific experiment.

  • Decontamination and Waste Disposal:

    • Clean all contaminated glassware and equipment with an appropriate solvent.

    • Dispose of all chemical waste, including any unused compound and contaminated materials, in designated hazardous waste containers.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:52505-46-1 | this compound. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound. Retrieved from [Link]

Sources

The Diverse Biological Activities of Thieno[2,3-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The thieno[2,3-b]pyridine core, a fused heterocyclic system comprising a thiophene ring fused to a pyridine ring, has emerged as a "privileged structure" in the field of medicinal chemistry. Its unique electronic and structural features allow for versatile functionalization, leading to a diverse array of derivatives with a broad spectrum of biological activities. This guide provides an in-depth technical overview of the significant therapeutic potential of thieno[2,3-b]pyridine derivatives, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols relevant to the evaluation of these compounds, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Thieno[2,3-b]pyridine derivatives have demonstrated remarkable potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and proliferation. Their multifaceted approach targets key signaling pathways and cellular processes that are often dysregulated in cancer.

Mechanisms of Anticancer Action

The anticancer efficacy of thieno[2,3-b]pyridines stems from their ability to modulate multiple cellular targets:

  • Kinase Inhibition: A prominent mechanism of action is the inhibition of various protein kinases that are crucial for cancer cell signaling and survival. Notable targets include Pim-1 kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Janus kinase 2 (JAK2).

  • Chaperone Protein Inhibition: Certain derivatives act as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous oncoproteins.

  • Enzyme Inhibition: Inhibition of enzymes such as Phosphoinositide-Specific Phospholipase C (PI-PLC) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) disrupts critical cellular signaling and DNA repair pathways, respectively.

  • Induction of Apoptosis and Cell Cycle Arrest: Many thieno[2,3-b]pyridine compounds have been shown to induce programmed cell death (apoptosis) and halt the cell cycle, often at the G2/M phase, preventing cancer cell proliferation.[1]

Key Signaling Pathways Targeted by Thieno[2,3-b]pyridine Derivatives

The following diagrams illustrate the signaling pathways commonly inhibited by thieno[2,3-b]pyridine derivatives.

hsp90_inhibition cluster_stress Cellular Stress cluster_hsp90 Hsp90 Chaperone Cycle cluster_downstream Downstream Effects Stress Oncogenic Stress (e.g., mutation, hypoxia) Hsp90_inactive Hsp90 (inactive) Stress->Hsp90_inactive induces expression Hsp90_active Hsp90-ATP (active) Hsp90_inactive->Hsp90_active ATP binding Hsp90_active->Hsp90_inactive ATP hydrolysis Hsp90_complex Hsp90-Client Complex Hsp90_active->Hsp90_complex binds Client_Protein Client Oncoprotein (e.g., Akt, Her2, Raf) Client_Protein->Hsp90_complex Degradation Ubiquitin-Proteasome Degradation Hsp90_complex->Degradation dissociation leads to Proliferation Cell Proliferation & Survival Hsp90_complex->Proliferation promotes Apoptosis Apoptosis Degradation->Apoptosis induces Thieno_pyridine Thieno[2,3-b]pyridine Derivative Thieno_pyridine->Hsp90_active inhibits ATP binding

Caption: Hsp90 Inhibition Pathway by Thieno[2,3-b]pyridine Derivatives.

vegfr2_signaling cluster_downstream Downstream Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Thieno_pyridine Thieno[2,3-b]pyridine Derivative Thieno_pyridine->VEGFR2 inhibits (ATP-competitive) Raf Raf PLCg->Raf activates Akt Akt PI3K->Akt activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Akt->Angiogenesis MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates ERK->Angiogenesis

Caption: VEGFR-2 Signaling Pathway and its Inhibition.

Structure-Activity Relationship (SAR) Insights

Extensive research has provided valuable insights into the SAR of thieno[2,3-b]pyridine derivatives as anticancer agents:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the thieno[2,3-b]pyridine core is critical for activity. Carboxamide moieties are frequently found in active compounds.

  • Substitution on the Phenyl Ring of the Carboxamide: The substitution pattern on the N-phenyl ring of the 2-carboxamide group significantly influences potency. For instance, in some series, a 3-chloro-2-methyl substitution pattern has been shown to induce high levels of cytotoxicity.

  • Fused Ring Systems: Fusing a cycloaliphatic ring at the 5,6-positions of the pyridine ring can enhance activity, likely by increasing lipophilicity and improving interactions with target enzymes.

  • Propyl-aryl Groups: Appending a propyl-aryl group at the C-5 position has resulted in compounds with potent biological activity, with IC50 values in the nanomolar range.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected thieno[2,3-b]pyridine derivatives against various cancer cell lines.

Compound IDTarget/MechanismCancer Cell LineIC50 (µM)Reference
Compound 1 PI-PLC inhibitionMDA-MB-231 (Breast)2.082[2]
MCF-7 (Breast)2.053[2]
Compound 6i Hsp90 inhibitionHSC3 (Head and Neck)10.8[3]
T47D (Breast)11.7[3]
RKO (Colorectal)12.4[3]
MCF-7 (Breast)16.4[3]
Compound 6a Hsp90 inhibitionHSC3 (Head and Neck)14.5[3]
RKO (Colorectal)24.4[3]
Compound 3b Not specifiedCCRF-CEM (Leukemia)2.580[4]
CEM/ADR5000 (Leukemia)4.486[4]
Compound 17f VEGFR-2 inhibitionHCT-116 (Colon)2.80[5]
HepG2 (Liver)4.10[5]
Compound 9a Not specifiedMB-MDA-435 (Melanoma)0.070[6]
Compound 6c ProdrugHCT-116 (Colon)0.011[7]
MDA-MB-231 (Breast)0.024[7]
Compound 8c ProdrugHCT-116 (Colon)0.015[7]
MDA-MB-231 (Breast)0.021[7]
Compound 8d ProdrugHCT-116 (Colon)0.024[7]
MDA-MB-231 (Breast)0.032[7]
Experimental Protocols

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-b]pyridine derivative and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This technique is used to quantify the percentage of cells undergoing apoptosis after treatment with a test compound.

Principle: Cells undergoing apoptosis expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (e.g., FITC), is used to label apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalating agent, is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Procedure:

  • Cell Treatment: Treat cancer cells with the thieno[2,3-b]pyridine derivative for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Thieno[2,3-b]pyridine derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species.

Mechanism of Antimicrobial Action

The primary proposed mechanism of antimicrobial action for some thieno[2,3-b]pyridine derivatives is the inhibition of DNA gyrase. This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.

Structure-Activity Relationship (SAR) Insights
  • Thiazole Ring Systems: The incorporation of various thiazole ring systems into the thieno[2,3-b]pyridine scaffold has been shown to enhance antimicrobial activity.

  • Substituents on the Phenyl Group: In some series, the presence of a chloro substituent on a phenyl group attached to a pyrazole nucleus has been associated with maximum activity.

Quantitative Data Summary

The following table summarizes the in vitro antimicrobial activity of selected thieno[2,3-b]pyridine derivatives.

Compound IDTarget OrganismMIC (µg/mL)Reference
Compound 2 Staphylococcus aureus (MRSA, VRSA, VISA)2-16[8]
Enterococcus spp. (VRE)2-16[8]
Streptococcus pneumoniae2-16[8]
Compound 5d Geotricum candidumMore potent than Amphotericin B[9]
Syncephalastrum racemosumEquipotent to Amphotericin B[9]
Staphylococcus aureusEquipotent to Penicillin G[9]
Pseudomonas aeruginosaMore potent than Streptomycin[9]
Escherichia coliMore potent than Streptomycin[9]
Compounds 8-10 Staphylococcus aureus18.9 - 24.3[10]
Escherichia coli14.2 - 19.5[10]
Candida albicans19.2 - 23.4[10]
Experimental Protocol

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the thieno[2,3-b]pyridine derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Kinase Inhibitory Activity: A Targeted Approach to Disease

The ability of thieno[2,3-b]pyridine derivatives to inhibit specific protein kinases is a key aspect of their therapeutic potential, not only in cancer but also in other diseases such as diabetes.

Key Kinase Targets
  • Pim-1 Kinase: Overexpressed in various cancers, Pim-1 is a serine/threonine kinase involved in cell survival and proliferation.

  • VEGFR-2: A receptor tyrosine kinase crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth.

  • JAK2: A tyrosine kinase involved in signaling pathways that regulate cell growth and proliferation; its dysregulation is implicated in myeloproliferative neoplasms.

Quantitative Data Summary

The following table summarizes the in vitro kinase inhibitory activity of selected thieno[2,3-b]pyridine and related thienopyrimidine derivatives.

Compound IDKinase TargetIC50 (µM)Reference
Compound 17f VEGFR-20.23[5]
Compound 3 JAK2% inhibition at 20 µM = 49.02[11]
Experimental Protocol

Various assay formats are available to measure kinase activity and its inhibition. A common approach is a luminescence-based assay that quantifies ATP consumption.

Principle: Kinase activity results in the conversion of ATP to ADP. The amount of remaining ATP can be measured using a luciferase/luciferin-based system, where the light output is proportional to the ATP concentration. A decrease in luminescence in the presence of an inhibitor indicates kinase inhibition.

Procedure:

  • Reaction Setup: In a multi-well plate, combine the kinase, a specific substrate peptide, and the thieno[2,3-b]pyridine inhibitor at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture for a defined period at an optimal temperature.

  • Detection: Add a reagent that stops the kinase reaction and contains luciferase and luciferin to measure the remaining ATP.

  • Luminescence Measurement: Read the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Synthesis of Bioactive Thieno[2,3-b]pyridine Derivatives

The synthesis of thieno[2,3-b]pyridines often involves multi-step procedures. A common and versatile approach is the Gewald reaction, followed by further modifications.

Representative Synthetic Scheme

synthesis_scheme cluster_gewald Gewald Reaction cluster_cyclization Pyridine Ring Formation cluster_functionalization Functionalization Ketone Cyclic Ketone Aminothiophene 2-Aminothiophene Derivative Ketone->Aminothiophene Cyanoacetamide Cyanoacetamide Cyanoacetamide->Aminothiophene Sulfur Elemental Sulfur Sulfur->Aminothiophene Friedlander Friedländer Annulation (or similar cyclization) Aminothiophene->Friedlander Thienopyridine_core Thieno[2,3-b]pyridine Core Friedlander->Thienopyridine_core Amide_coupling Amide Coupling, Suzuki Coupling, etc. Thienopyridine_core->Amide_coupling Final_product Bioactive Thieno[2,3-b]pyridine Derivative Amide_coupling->Final_product

Caption: General Synthetic Strategy for Thieno[2,3-b]pyridines.

Experimental Procedure Example: Synthesis of 3-Amino-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Derivatives

This procedure is adapted from a published method for synthesizing thieno[2,3-b]pyridines with potential as chemosensitizers.[12]

  • Formation of the Enolate Salt: A cyclic ketone is reacted with sodium ethoxide and ethyl formate to form the corresponding enolate salt.

  • Gewald Reaction: The enolate salt is then reacted with cyanothioacetamide in the presence of a catalyst such as piperidinium acetate in water at reflux to yield the 2-aminothiophene-3-carbonitrile derivative.

  • Alkylation and Cyclization: The 2-aminothiophene derivative is subsequently reacted with a suitable 2-chloro-N-phenylacetamide in the presence of a base like sodium carbonate in ethanol to afford the final 3-amino-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide derivative.

Conclusion and Future Perspectives

The thieno[2,3-b]pyridine scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The extensive research into their anticancer, antimicrobial, and kinase inhibitory properties has unveiled multiple mechanisms of action and provided crucial structure-activity relationship insights. The continued exploration of this privileged structure, coupled with advances in rational drug design and synthetic methodologies, holds immense promise for the discovery of new and effective treatments for a multitude of diseases. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising compounds and translate them into valuable clinical candidates.

References

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals (Basel).
  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Prolifer
  • Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. Int J Mol Sci.
  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. MedChemComm.
  • Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells. Acta Chim Slov.
  • In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Pharmaceuticals (Basel).
  • The structure of the anticancer thieno[2,3-b]pyridine 1... Acta Crystallogr C Struct Chem.
  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorg Chem.
  • Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Deriv
  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors.
  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorg Med Chem Lett.
  • New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. Arabian Journal of Chemistry.
  • New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. Arabian Journal of Chemistry.
  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Prolifer
  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility.

Sources

The Emerging Therapeutic Potential of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[2,3-b]pyridine scaffold represents a "privileged" heterocyclic system in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities. This technical guide focuses on a key starting material, Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, and explores its potential as a cornerstone for the development of novel therapeutics. We will delve into the synthesis of this core structure, strategies for its derivatization, and the diverse therapeutic avenues these derivatives are paving, including oncology, infectious diseases, and metabolic disorders. This guide is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the field but also detailed, actionable experimental protocols and insights into the underlying mechanisms of action.

Introduction: The Thieno[2,3-b]pyridine Scaffold - A Gateway to Diverse Bioactivity

The fusion of thiophene and pyridine rings creates the thieno[2,3-b]pyridine core, a heterocyclic system that has garnered significant attention in drug discovery. This scaffold's unique electronic and structural features allow for versatile functionalization, leading to a wide array of derivatives with potent biological effects. These derivatives have shown promise as anticancer, antiviral, anti-inflammatory, antimicrobial, and antidiabetic agents.[1] this compound serves as a pivotal and commercially available intermediate in the synthesis of many of these promising drug candidates.[2][3] Its structure, featuring an amino group and an ethyl carboxylate, provides two key handles for chemical modification, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.

The therapeutic potential of derivatives of this compound is underscored by their ability to interact with a variety of biological targets. This multi-targeting capability is a significant advantage in addressing complex diseases.[4] This guide will provide a comprehensive exploration of the synthesis, derivatization, and therapeutic applications of this versatile scaffold, offering a roadmap for researchers aiming to harness its potential.

Synthesis of the Core Scaffold: this compound

A reliable and efficient synthesis of the core scaffold is paramount for any drug discovery program. The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes and can be adapted for the preparation of this compound.

Synthetic Pathway: Modified Gewald Reaction

The synthesis typically involves the reaction of 2-chloro-3-cyanopyridine with ethyl thioglycolate in the presence of a base. This method provides a straightforward and high-yielding route to the desired product.

Synthesis of this compound reactant1 2-Chloro-3-cyanopyridine reagents Base (e.g., Na2CO3) Ethanol, Reflux reactant1->reagents reactant2 Ethyl thioglycolate reactant2->reagents product This compound reagents->product

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials:

  • 2-chloro-3-cyanopyridine

  • Ethyl 2-mercaptoacetate (ethyl thioglycolate)

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous ethanol

  • Water

  • Standard reflux apparatus

  • Filtration equipment

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-chloro-3-cyanopyridine (1.0 eq), ethyl 2-mercaptoacetate (1.3 eq), sodium carbonate (1.1 eq), and anhydrous ethanol.

  • Heat the reaction mixture to reflux and maintain for 4-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker of water.

  • Stir the resulting precipitate for approximately 45 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with water.

  • Dry the product to obtain this compound as a solid.

Therapeutic Applications and Mechanistic Insights

The true potential of this compound lies in its derivatization. By modifying the amino and carboxylate groups, researchers have developed compounds with significant activity in several therapeutic areas.

Oncology

Cancer remains a primary focus for the development of thieno[2,3-b]pyridine derivatives. These compounds have demonstrated efficacy through various mechanisms, including direct cytotoxicity and chemosensitization.

Derivatives of this compound, particularly the 2-carboxamides, have shown potent anti-proliferative activity against a range of cancer cell lines.

Structure-Activity Relationship (SAR) Insights:

  • Conversion of the ethyl ester to a carboxamide is often crucial for activity.

  • Substitutions on the pyridine ring and the carboxamide phenyl ring can significantly modulate potency.

Table 1: Anti-proliferative Activity of Selected Thieno[2,3-b]pyridine Derivatives

Compound IDR1 (at C4)R2 (Amide)Cell LineIC₅₀ (µM)Reference
Derivative A HPhenylHCT-116>10[5]
Derivative B CH₃4-FluorophenylMDA-MB-2310.19[5]
Derivative C CF₃4-MethoxyphenylHCT-1160.05[4]

A significant challenge in cancer therapy is drug resistance. Thieno[2,3-b]pyridine derivatives have been identified as inhibitors of Tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in the repair of DNA damage caused by topoisomerase I inhibitors like topotecan.[5] By inhibiting TDP1, these compounds can restore the sensitivity of cancer cells to chemotherapy.

TDP1_Inhibition Topotecan Topotecan Top1 Topoisomerase I Topotecan->Top1 inhibits DNA_damage Top1-DNA covalent complex (DNA Damage) Top1->DNA_damage induces TDP1 TDP1 DNA_damage->TDP1 recruits Apoptosis Apoptosis DNA_damage->Apoptosis leads to DNA_repair DNA Repair TDP1->DNA_repair promotes DNA_repair->Apoptosis prevents Thienopyridine Thieno[2,3-b]pyridine Derivative Thienopyridine->TDP1 inhibits DRAK2_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., cytokines) DRAK2 DRAK2 Inflammatory_Stimuli->DRAK2 activates Apoptosis Apoptosis DRAK2->Apoptosis promotes Pancreatic_Beta_Cell Pancreatic β-cell Insulin_Secretion Insulin Secretion Pancreatic_Beta_Cell->Insulin_Secretion mediates Apoptosis->Pancreatic_Beta_Cell destroys Thienopyridine Thieno[2,3-b]pyridine Derivative Thienopyridine->DRAK2 inhibits

Caption: Role of DRAK2 in pancreatic β-cell apoptosis and its inhibition by thienopyridines.

Experimental Protocols for Therapeutic Evaluation

This section provides detailed, step-by-step protocols for key in vitro assays to evaluate the therapeutic potential of novel this compound derivatives.

Anti-proliferative Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HCT-116, MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Anti-mycobacterial Screening: Microplate Alamar Blue Assay (MABA)

The MABA is a rapid and reliable method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with ADC

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • Alamar Blue reagent

  • Positive control (e.g., rifampicin)

Procedure:

  • Add supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.

  • Prepare serial dilutions of the test compounds directly in the plate.

  • Add the M. tuberculosis inoculum to each well.

  • Incubate the plate at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Observe the color change: blue indicates inhibition, while pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Antiviral Activity: Plaque Reduction Assay

This assay determines the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC₅₀).

Materials:

  • Host cell line (e.g., Vero cells)

  • Virus (e.g., Mayaro virus)

  • Cell culture medium

  • 6- or 24-well plates

  • Test compounds

  • Overlay medium (containing agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the test compound and pre-incubate with a known concentration of the virus.

  • Infect the cell monolayers with the virus-compound mixtures.

  • After an adsorption period, remove the inoculum and add the overlay medium.

  • Incubate for a period sufficient for plaque formation (typically 2-5 days).

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.

Conclusion and Future Directions

This compound is a highly versatile and valuable scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential in a range of therapeutic areas, from oncology to infectious diseases and metabolic disorders. The multi-targeting capabilities of some of these compounds present an exciting opportunity for the development of novel therapies for complex diseases.

Future research should focus on:

  • Expansion of the chemical space: Synthesis of new libraries of derivatives with diverse substitutions to further explore the SAR.

  • Mechanism of action studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo evaluation: Promising in vitro candidates should be advanced to preclinical animal models to assess their efficacy and safety.

  • Optimization of pharmacokinetic properties: Modification of the scaffold to improve drug-like properties such as solubility, bioavailability, and metabolic stability.

The continued exploration of the thieno[2,3-b]pyridine scaffold, with this compound as a key starting point, holds immense promise for the discovery of the next generation of innovative medicines.

References

  • Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and... - ResearchGate. Available at: [Link]

  • Thieno[2,3-b]pyridine derivatives: a new class of antiviral drugs against Mayaro virus. Available at: [Link]

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - NIH. Available at: [Link]

  • Thieno[2,3-b]pyridine derivatives(Universidade Federal do Rio de Janeiro) - Drug Targets, Indications, Patents - Patsnap Synapse. Available at: [Link]

  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - NIH. Available at: [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available at: [Link]

  • (PDF) Novel 3-Aminothieno[2,3- b ]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis - ResearchGate. Available at: [Link]

  • (PDF) Reaction of this compound: synthesis of new functionalized thieno[2,3-b]pyridine, pyrido[3′,2′:4,5]thieno[3, 2-d]t[1][6]hiazine and pyrido3 - ResearchGate. Available at: [Link]

  • Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate - PMC - NIH. Available at: [Link]

  • Inhibition of eEF2-K by thieno[2,3-b]pyridine analogues - PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[2,3-b]pyridine nucleus represents a "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of biologically active compounds across diverse therapeutic areas. This technical guide focuses on a particularly valuable derivative, Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. We will delve into its synthesis, chemical reactivity, and its pivotal role as a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical, field-proven insights into the application of this versatile molecule.

Introduction: The Significance of the Thieno[2,3-b]pyridine Core

The fusion of a thiophene and a pyridine ring to form the thieno[2,3-b]pyridine system creates a unique heterocyclic structure with a rich electronic landscape. This scaffold is bioisosteric to quinoline, yet offers distinct properties in terms of solubility, metabolic stability, and opportunities for chemical diversification. The specific arrangement of the heteroatoms and the aromatic system allows for interactions with a wide range of biological targets.

Derivatives of the thieno[2,3-b]pyridine core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1] They have also been investigated as adenosine A1 receptor ligands for potential epilepsy treatment and as antiplatelet drugs.[1] The title compound, this compound, is a particularly strategic starting material. The ortho-disposed amino and ester functionalities on the thiophene ring provide a versatile handle for a variety of chemical transformations, enabling the construction of more complex, fused heterocyclic systems and the introduction of diverse pharmacophores.

Synthesis of the Key Intermediate: this compound

The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes, including the scaffold of our interest, is the Gewald reaction .[2][3][4] This multicomponent reaction offers a convergent and atom-economical approach to this important class of heterocycles.[3][4][5]

The classical Gewald synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2] The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product.[2]

A common synthetic route to this compound involves the reaction of 2-chloronicotinonitrile with ethyl thioglycolate in the presence of a suitable base. While not a direct Gewald reaction in the classical sense, it follows a similar mechanistic logic of thiophene ring formation. A more direct approach involves modifications of the Gewald reaction, which are often employed for the synthesis of thieno[2,3-b]pyridines.[3][6]

Workflow: Generalized Synthesis of the Thieno[2,3-b]pyridine Core

Below is a Graphviz diagram illustrating a generalized synthetic pathway.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product 2_chloronicotinonitrile 2-Chloronicotinonitrile SNAr_product S N Ar Product 2_chloronicotinonitrile->SNAr_product ethyl_thioglycolate Ethyl Thioglycolate ethyl_thioglycolate->SNAr_product base_solvent Base (e.g., Triethylamine) Solvent (e.g., DMF) base_solvent->SNAr_product intramolecular_cyclization Intramolecular Thorpe-Ziegler Cyclization SNAr_product->intramolecular_cyclization final_product This compound intramolecular_cyclization->final_product

Caption: Generalized synthetic workflow for this compound.

Applications in Drug Discovery: A Scaffold for Diverse Therapeutic Agents

The true value of this compound lies in its utility as a versatile building block for a wide array of bioactive molecules. The amino and ester groups serve as convenient anchor points for further chemical modifications, allowing for the construction of complex heterocyclic systems and the introduction of various side chains to modulate pharmacological activity.

Anticancer Agents

Thieno[2,3-b]pyridine derivatives have shown significant promise as anticancer agents, targeting various mechanisms involved in tumor growth and progression.[7] These compounds have been found to inhibit prostate cancer cell proliferation and motility, induce G2/M cell cycle arrest, and promote apoptosis.[7] One of the interesting aspects of this scaffold is its potential for polypharmacology, meaning it can interact with multiple biological targets.[7]

Some of the identified targets for thieno[2,3-b]pyridine derivatives in cancer include:

  • Phospholipase C (PLC) isoforms[7]

  • Copper-trafficking antioxidant 1 (ATOX1)[7]

  • Tyrosyl DNA phosphodiesterase 1 (TDP1)[7][8]

  • The colchicine binding site in tubulin[7]

  • Adenosine A2A receptor (A2AAR)[7]

The ability to inhibit TDP1 is particularly noteworthy, as this enzyme is involved in DNA repair.[8] Inhibiting TDP1 can sensitize cancer cells to other DNA-damaging chemotherapeutic agents like topoisomerase I inhibitors.[8]

Antiviral and Antimicrobial Agents

The thieno[2,3-b]pyridine scaffold has also been explored for its potential in treating infectious diseases. Several derivatives have demonstrated antiviral activity, for instance, against the Mayaro virus, an alphavirus that causes debilitating arthralgia.[9] These compounds were found to be effective at non-toxic concentrations and showed good potential for oral bioavailability.[9]

Furthermore, novel 3-aminothieno[2,3-b]pyridine-2-carboxamides have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[10][11] By modifying the core structure, researchers have been able to develop compounds with submicromolar activity against this challenging pathogen.[10]

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The thieno[3,2-b]pyridine scaffold (an isomer of our core of interest) has been identified as an attractive template for the development of highly selective kinase inhibitors.[12] This highlights the potential of the broader thienopyridine family in targeting this important class of enzymes. The versatility of the scaffold allows for the synthesis of inhibitors with variable binding modes, which can be tailored to target specific kinases.[12]

Key Chemical Transformations and Experimental Protocols

The functional groups of this compound allow for a rich and diverse range of chemical transformations. The amino group can be acylated, alkylated, or diazotized, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These reactions are fundamental to building the diverse library of thieno[2,3-b]pyridine-based drug candidates.

Amide Bond Formation: A Gateway to Bioactive Carboxamides

A frequent and crucial transformation is the conversion of the ethyl ester to a variety of amides. This is often achieved through a two-step process: hydrolysis of the ester to the carboxylic acid, followed by an amide coupling reaction.

Protocol: Synthesis of a 3-Aminothieno[2,3-b]pyridine-2-carboxamide Derivative

Step 1: Hydrolysis of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dioxane, add an aqueous solution of a strong base like sodium hydroxide (e.g., 4 M NaOH, 2.0-3.0 eq).[10]

  • Heat the reaction mixture to a temperature of approximately 70-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully acidify with a suitable acid (e.g., 1 M HCl) to a pH of approximately 3-4.

  • The resulting precipitate, 3-aminothieno[2,3-b]pyridine-2-carboxylic acid, can be collected by filtration, washed with water, and dried under vacuum.

Step 2: Amide Coupling

  • To a solution of the 3-aminothieno[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF), add a suitable amine (1.1-1.2 eq).

  • Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.2 eq) and an organic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).[10]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is typically worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 3-aminothieno[2,3-b]pyridine-2-carboxamide.

Visualization: Amide Synthesis Workflow

Amide_Synthesis start_material This compound hydrolysis Step 1: Hydrolysis (NaOH, Dioxane/H2O, Heat) start_material->hydrolysis carboxylic_acid 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid hydrolysis->carboxylic_acid amide_coupling Step 2: Amide Coupling (Amine, HATU, DIPEA, DMF) carboxylic_acid->amide_coupling final_amide 3-Aminothieno[2,3-b]pyridine-2-carboxamide amide_coupling->final_amide

Caption: Workflow for the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides.

Data Summary: A Snapshot of Biological Activity

To illustrate the potency of compounds derived from this scaffold, the following table summarizes representative biological activity data.

Compound ClassTarget/AssayRepresentative ActivityReference
Thieno[2,3-b]pyridinesProstate Cancer Cell Proliferation (PC3 cells)IC50 < 50 nM for lead compounds[7]
3-Aminothieno[2,3-b]pyridine-2-carboxamidesMycobacterium tuberculosis (wild-type)IC90 values in the low micromolar range[10][11]
Thieno[2,3-b]pyridine DerivativesMayaro Virus Replication InhibitionEffective at non-toxic concentrations in Vero cells[9]

Conclusion and Future Perspectives

This compound has firmly established itself as a cornerstone intermediate in the field of medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its functional groups provide a robust platform for the generation of diverse chemical libraries. The broad spectrum of biological activities exhibited by its derivatives underscores the privileged nature of the thieno[2,3-b]pyridine scaffold.

Future research will likely focus on several key areas:

  • Expansion of Chemical Space: The development of novel synthetic methodologies to further functionalize the thieno[2,3-b]pyridine core will undoubtedly lead to the discovery of new biological activities.

  • Structure-Based Drug Design: As more crystal structures of thieno[2,3-b]pyridine derivatives in complex with their biological targets become available, this will enable more rational, structure-guided drug design efforts.

  • Exploration of New Therapeutic Areas: While significant progress has been made in oncology and infectious diseases, the full therapeutic potential of this scaffold in other areas, such as neurodegenerative and metabolic diseases, remains to be fully explored.

References

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - NIH. (2025-07-08).
  • Reaction of this compound: synthesis of new functionalized thieno[2,3-b]pyridine, pyrido[3′,2′:4,5]thieno[3, 2-d][7][13]thiazine and pyrido3 - ResearchGate. (2025-08-09). Available from:

  • This compound 52505-46-1 wiki - Guidechem.
  • Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and... - ResearchGate.
  • ETHYL THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook.
  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - NIH.
  • Thieno[2,3-b]pyridine derivatives: a new class of antiviral drugs against Mayaro virus.
  • Thieno[2,3-b]pyridine derivatives(Universidade Federal do Rio de Janeiro) - Drug Targets, Indications, Patents - Patsnap Synapse. (2025-10-30).
  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters. (2025-01-03).
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
  • Gewald reaction - Wikipedia.
  • Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines - ResearchGate. (2025-08-06).
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa.
  • Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction - DSpace Repository - Central University of Punjab.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025-08-09).
  • (PDF) Novel 3-Aminothieno[2,3- b ]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis - ResearchGate. (2025-01-03).
  • Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed. (2025-01-02).

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[2,3-b]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This guide provides a comprehensive technical overview of a key derivative, Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, from its historical synthetic roots to its contemporary applications in drug discovery. We will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and explore its physicochemical characterization, offering researchers, scientists, and drug development professionals a practical and in-depth resource.

Introduction: The Significance of the Thieno[2,3-b]pyridine Core

The fusion of thiophene and pyridine rings creates the thieno[2,3-b]pyridine bicyclic heterocycle, a structure that has garnered significant attention in the pharmaceutical sciences.[1] Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[2] Thienopyridine derivatives have been successfully developed into blockbuster drugs, most notably the antiplatelet agents ticlopidine and clopidogrel, which act as irreversible inhibitors of the P2Y12 adenosine diphosphate (ADP) receptor.[3][4] Beyond cardiovascular applications, this scaffold is integral to compounds exhibiting anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2]

This compound (CAS 52505-46-1) serves as a crucial and versatile starting material for the synthesis of more complex molecules. Its strategic placement of an amino group and an ethyl ester function on the thiophene ring provides reactive handles for a variety of chemical transformations, making it an invaluable building block in the construction of novel therapeutic agents.[5][6] This guide will illuminate the discovery and synthetic evolution of this important molecule.

Discovery and Historical Context

While a singular "discovery" paper for this compound is not readily identifiable, its emergence is intrinsically linked to the development of generalized synthetic methods for 2-aminothiophenes and thienopyridines in the latter half of the 20th century. The foundational work on the Gewald reaction in the 1960s provided a robust and versatile route to highly substituted 2-aminothiophenes.[7] This multicomponent reaction, involving a carbonyl compound, an active methylene nitrile, and elemental sulfur, laid the groundwork for the synthesis of a vast library of thiophene-containing heterocycles.

The direct synthesis of the thieno[2,3-b]pyridine ring system often involves the construction of the thiophene ring onto a pre-existing pyridine core. A key strategy that gained prominence is the reaction of a 2-chloronicotinonitrile (2-chloro-3-cyanopyridine) with a sulfur-containing nucleophile, followed by intramolecular cyclization. This approach offers a high degree of regiocontrol and is exemplified by the synthesis of the title compound. A pivotal publication by Zheng et al. in 2009 detailed a high-yield synthesis of this compound, highlighting its role as a key intermediate in the development of anti-tumor drugs and providing detailed crystallographic analysis.[8][9]

Synthetic Methodologies: A Tale of Two Pathways

The synthesis of this compound can be approached through two primary strategies: the linear construction of the thiophene ring onto a pyridine precursor and the convergent Gewald reaction.

Linear Synthesis from 2-Chloro-3-cyanopyridine

This is a widely employed and efficient method for the specific synthesis of the title compound. The reaction proceeds via an initial nucleophilic aromatic substitution, followed by an intramolecular Thorpe-Ziegler cyclization.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 2-Chloro-3-cyanopyridine P1 This compound R1->P1 Thorpe-Ziegler Cyclization R2 Ethyl 2-mercaptoacetate R2->P1 Re1 Sodium Carbonate (Na2CO3) Re1->P1 Re2 Ethanol (Solvent) Re2->P1 G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 Ketone/Aldehyde P1 2-Aminothiophene R1->P1 R2 α-Cyanoester R2->P1 R3 Elemental Sulfur (S8) R3->P1 Re1 Base (e.g., Morpholine) Re1->P1

Caption: Generalized scheme of the Gewald reaction.

The versatility of the Gewald reaction lies in the wide variety of commercially available ketones, aldehydes, and active methylene nitriles that can be employed, allowing for the synthesis of a diverse range of substituted 2-aminothiophenes. [7]

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its use in further synthetic applications.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂S[1][10]
Molecular Weight 222.26 g/mol [1]
CAS Number 52505-46-1[1]
Appearance Yellow solid[8]
Monoisotopic Mass 222.0463 Da[10]
Crystallographic Data

Single-crystal X-ray diffraction analysis provides unambiguous structural confirmation. The crystal structure of this compound has been reported, revealing key structural features. [8][9]

Crystal Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 6.657(4)
b (Å) 13.891(4)
c (Å) 10.902(4)
β (°) 91.64(4)
V (ų) 1007.8(8)

| Z | 4 |

The thieno[2,3-b]pyridine ring system is essentially planar. [8]Intermolecular N-H···O and N-H···N hydrogen bonds link the molecules into a zigzag sheet structure. [8][9]

Spectroscopic Data
  • Infrared (IR) Spectroscopy: Expected characteristic peaks include N-H stretching vibrations for the amino group (around 3200-3400 cm⁻¹), a strong C=O stretching vibration for the ester carbonyl (around 1670-1700 cm⁻¹), and C=C and C=N stretching vibrations in the aromatic region (around 1500-1600 cm⁻¹). [11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm). The ethyl group would show a characteristic quartet for the -CH₂- group (around δ 4.2-4.4 ppm) and a triplet for the -CH₃ group (around δ 1.2-1.4 ppm). The amino group protons would appear as a broad singlet.

    • ¹³C NMR: The carbonyl carbon of the ester would be found downfield (around δ 165 ppm). Aromatic carbons would appear in the range of δ 110-160 ppm. The ethyl group carbons would be observed upfield.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 222. [11]High-resolution mass spectrometry would confirm the elemental composition.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable scaffold for the synthesis of compounds with a wide range of biological activities. Its utility is demonstrated in the development of potential therapeutics for various diseases.

Anticancer Agents

The thieno[2,3-b]pyridine core is present in numerous compounds investigated for their anticancer properties. For instance, derivatives have been synthesized as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2), both of which are crucial targets in oncology. [12]The title compound serves as a key starting material for creating libraries of substituted thienopyridines for screening against various cancer cell lines. [5]

Anti-tuberculosis Agents

In the search for new treatments for tuberculosis, the 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) scaffold has been explored. [5]Starting from commercially available this compound, researchers have synthesized a series of amide derivatives and investigated their structure-activity relationship against Mycobacterium tuberculosis. [5]

Synthesis of Fused Heterocyclic Systems

The reactivity of the amino and ester groups allows for the construction of more complex, fused heterocyclic systems. For example, it can be used to synthesize pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, which are also of interest in medicinal chemistry. [6]

G cluster_start Starting Material cluster_derivatives Derivative Classes SM This compound D1 Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines SM->D1 Cyclization Reactions D2 Anticancer Agents (e.g., VEGFR-2 inhibitors) SM->D2 Amide Coupling, etc. D3 Anti-tuberculosis Agents SM->D3 Amide Coupling

Caption: Utility in synthesizing diverse chemical entities.

Conclusion

This compound stands as a testament to the enduring importance of heterocyclic chemistry in the advancement of science. Its efficient synthesis, coupled with the strategic positioning of reactive functional groups, has established it as a cornerstone building block in medicinal chemistry. From its historical roots in the development of thiophene synthesis to its current role in the discovery of novel therapeutics for cancer and infectious diseases, this molecule continues to be a focal point of research. This guide has provided a comprehensive overview of its discovery, synthesis, characterization, and applications, with the aim of equipping researchers with the knowledge to fully leverage the potential of this privileged scaffold.

References

  • Supporting Information. The Royal Society of Chemistry. (URL not provided)
  • Bakavoli, M., et al. (2009). Reaction of this compound: synthesis of new functionalized thieno[2,3-b]pyridine, pyrido[3′,2′:4,5]thieno[3, 2-d]thiazine and pyrido3′,2′:4,5thieno[3,2-d]pyrimidines. ResearchGate. Available at: [Link]

  • Teleb, M., et al. (2021). 3‐Aminothieno[2,3‐b]pyridine‐2‐carboxylate: Effective precursor for microwave‐assisted three components synthesis of n. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Gising, J., et al. (2025). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zheng, R., et al. (2009). Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Santa Cruz Biotechnology.
  • PubChemLite.
  • Bakavoli, M., et al. (2009). Reaction of this compound...
  • Krasavin, M., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. Available at: [Link]

  • Guidechem.
  • ChemUniverse.
  • Zheng, R., et al. (2009). Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. ResearchGate. Available at: [Link]

  • Fun, H.K., et al. (2003). Ethyl 3-amino-6-phenyl-4-tolylthieno[2,3-b]pyridine-2-carboxylate. PubMed. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC - PubMed Central. Available at: [Link]

  • Dotsenko, V.V., et al. (2025). Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and... ResearchGate. Available at: [Link]

  • Yilmaz, F., et al. (2021). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect. Available at: [Link]

  • Sabnis, R.W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. Available at: [Link]

  • Hassan, A.S., et al. (2014). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. ResearchGate. Available at: [Link]

  • Kam, P.C.A., and Nethery, C.M. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Anaesthesia. Available at: [Link]

  • Kam, P.C.A., and Nethery, C.M. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate: A Cornerstone for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Thieno[2,3-b]pyridine Scaffold

In the landscape of medicinal chemistry, the thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold. Its unique electronic and structural features make it a versatile building block for the synthesis of a diverse array of bioactive molecules. Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, a key derivative of this scaffold, has emerged as a critical starting material for the development of novel therapeutics. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and reactivity, with a focus on its application in drug discovery. The thieno[2,3-b]pyridine scaffold has been integral to the development of compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1][2][3][4].

Core Molecular Attributes

This compound is a stable, solid compound at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀N₂O₂S[5][6]
Molecular Weight 222.26 g/mol [5][6]
CAS Number 52505-46-1[5][6]
Appearance Yellow solid[7]
Melting Point A closely related derivative, ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate, has a melting point of 290-292 °C.
Solubility A structurally similar compound is sparingly soluble in most organic solvents, with better solubility in acetone, dichloromethane (CH₂Cl₂), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[8].
Structural Elucidation and Spectroscopic Profile

The structural integrity of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral data for the title compound is not readily available in the provided search results, analysis of closely related derivatives allows for the confident prediction of its characteristic NMR signals.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine and thiophene rings, a singlet for the amino (-NH₂) protons, and a quartet and a triplet for the ethyl ester group (-OCH₂CH₃).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the fused heterocyclic system, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching: Around 3400-3200 cm⁻¹ for the primary amine.

  • C=O stretching: Around 1700-1680 cm⁻¹ for the ester carbonyl group.

  • C=C and C=N stretching: In the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings.

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z 222, corresponding to the molecular weight of the compound[9]. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester.

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound involves the Gewald reaction. This multi-component reaction provides a straightforward route to this important intermediate.

Gewald Synthesis of this compound

This protocol is adapted from established literature procedures[7].

Reaction Scheme:

Gewald Synthesis 2-Chloro-3-cyanopyridine 2-Chloro-3-cyanopyridine Product This compound 2-Chloro-3-cyanopyridine->Product + Ethyl_thioglycolate Ethyl thioglycolate Ethyl_thioglycolate->Product + Base Base (e.g., Na₂CO₃) Base->Product Ethanol, Reflux Synthetic_Utility Start This compound Hydrolysis Hydrolysis Start->Hydrolysis NaOH Cyclocondensation Cyclocondensation Start->Cyclocondensation e.g., Isothiocyanates Other_Heterocycles Other Fused Heterocycles Start->Other_Heterocycles Multi-component Reactions Amide_Coupling Amide Coupling Hydrolysis->Amide_Coupling Carboxylic Acid Intermediate Carboxamides Thieno[2,3-b]pyridine-2-carboxamides Amide_Coupling->Carboxamides Various Amines Fused_Pyrimidines Fused Pyrimidines Cyclocondensation->Fused_Pyrimidines

Sources

An In-depth Technical Guide to the Solubility and Bioavailability of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thieno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including notable antiplatelet agents like clopidogrel and prasugrel.[1][2][3] Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate and its derivatives serve as critical building blocks in the synthesis of novel therapeutics.[4][5] However, like many heterocyclic compounds rich in aromatic character, this class of molecules often presents significant challenges in terms of aqueous solubility and oral bioavailability. These two parameters are paramount, dictating a compound's journey from administration to its site of action and ultimately determining its therapeutic efficacy.

This guide provides a comprehensive framework for understanding, evaluating, and overcoming the solubility and bioavailability hurdles associated with this compound esters. It is designed to equip researchers with the foundational knowledge and practical methodologies required to advance these promising compounds through the drug discovery and development pipeline. We will delve into the physicochemical underpinnings of poor solubility, detail robust experimental protocols for its assessment, explore predictive models for bioavailability, and outline modern formulation strategies to enhance drug delivery.

Section 1: Physicochemical Profile and Predictive Analysis

The journey to improving a drug candidate's performance begins with a thorough understanding of its intrinsic physicochemical properties. For this compound (CAS 52505-46-1), these properties provide the first clues to its potential behavior in a biological system.[6][7][8]

Molecular Structure and Core Properties:

  • Chemical Formula: C₁₀H₁₀N₂O₂S[8]

  • Molecular Weight: 222.26 g/mol [8]

  • Structure: A fused heterocyclic system consisting of a thiophene ring and a pyridine ring, functionalized with an amino group and an ethyl carboxylate ester.

The planar, aromatic nature of the fused ring system contributes to strong intermolecular forces in the solid state (high crystal lattice energy), which can significantly hinder dissolution.

In Silico Prediction of Bioavailability: Lipinski's Rule of Five

Before embarking on extensive laboratory work, computational tools can offer valuable predictions. Lipinski's Rule of Five is a foundational guideline for evaluating the "drug-likeness" of a chemical compound and its likelihood of being orally active.[9][10][11]

The rules state that poor oral absorption is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Da

  • Log P (octanol-water partition coefficient) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5 (sum of -OH and -NH groups)

  • Hydrogen Bond Acceptors (HBA) ≤ 10 (sum of N and O atoms)

Let's analyze the core structure of this compound:

ParameterValue for Core StructureLipinski's GuidelineConformance
Molecular Weight222.26 g/mol [8]≤ 500 DaYes
Calculated Log P~2.4[12]≤ 5Yes
Hydrogen Bond Donors1 (the -NH₂ group)≤ 5Yes
Hydrogen Bond Acceptors4 (2xO, 2xN)≤ 10Yes

Expert Insight: The core scaffold of this compound fully conforms to Lipinski's Rule of Five. This is a promising start, suggesting that the molecule possesses a favorable size and lipophilicity balance for passive diffusion across the gut wall.[9][13] However, it is crucial to remember that Lipinski's rules are a guideline for absorption, not a direct predictor of solubility. A compound can be permeable yet still exhibit poor bioavailability due to low solubility; if a drug cannot dissolve, it cannot be absorbed.

Section 2: A Methodical Approach to Solubility Assessment

Solubility is not a single value but a characteristic that depends on the conditions of its measurement. Distinguishing between different types of solubility is critical for making informed decisions in drug development.[14]

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: Measures the concentration of a compound at the moment it begins to precipitate from a solution that was prepared by adding a concentrated organic stock (e.g., DMSO) to an aqueous buffer. This is a high-throughput method often used in early discovery to quickly flag problematic compounds.[14][15]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period (typically 24-48 hours).[16][17] This is the "gold standard" measurement required for later-stage development and biopharmaceutical classification.

G

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol describes a self-validating system for determining the equilibrium solubility of a thieno[2,3-b]pyridine derivative.

Objective: To determine the maximum dissolved concentration of the test compound in a specified aqueous buffer at a constant temperature.

Materials:

  • This compound ester (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade acetonitrile and water

  • Formic acid (for mobile phase)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Calibrated HPLC-UV system

  • 0.22 µm syringe filters (PVDF or similar low-binding material)

Methodology:

  • Preparation: Add an excess of the solid compound to a series of vials (n=3) containing 1 mL of PBS, pH 7.4. An amount that is visibly in excess (e.g., 1-2 mg) is sufficient.

    • Causality Check: Using an excess of solid material is fundamental to ensuring that an equilibrium between the dissolved and undissolved states can be reached.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.

    • Expert Insight: A 24-hour period is often sufficient, but for highly crystalline compounds, 48 hours ensures that the true thermodynamic equilibrium is achieved.[17] The choice of temperature should reflect the intended biological context (37°C for physiological relevance).

  • Sample Processing: After equilibration, allow the vials to stand for 30 minutes to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Trustworthiness Check: This step is critical. Failure to remove all particulates will lead to an artificial overestimation of solubility. The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.

  • Quantification: Dilute the filtered sample with the mobile phase and analyze using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

    • Self-Validation: The HPLC method must be pre-validated for linearity, accuracy, and precision. The standard curve provides the basis for reliable quantification.

Section 3: Assessing Bioavailability: From In Vitro Permeability to In Vivo Reality

Bioavailability (F) is the fraction of an administered drug that reaches the systemic circulation. It is a product of both dissolution and permeation across the gastrointestinal wall.[10] While our thieno[2,3-b]pyridine ester shows promise from Lipinski's rules, experimental verification is essential.

In Vitro Permeability Models

In vitro models provide a rapid and ethical means to estimate a compound's potential for intestinal absorption. Two common high-throughput methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.[18][19][20]

  • PAMPA: This assay measures passive diffusion across an artificial lipid membrane. It is fast, inexpensive, and excellent for predicting passive, transcellular transport.[18][19]

  • Caco-2 Assay: This method uses a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium. This model has the significant advantage of including not only passive diffusion but also active transport and efflux mechanisms.[18][21]

Expert Insight: A common strategy is to use both assays in parallel. If permeability is high in PAMPA but low in the Caco-2 assay, it strongly suggests the compound is a substrate for an efflux transporter (like P-glycoprotein), which actively pumps the drug back into the intestinal lumen, thereby reducing its bioavailability.[18][19]

Metabolic Considerations for Thienopyridines

Thienopyridines are a well-known class of prodrugs that require metabolic activation, primarily by hepatic cytochrome P450 (CYP) enzymes, to become pharmacologically active.[1][2][22] For example, clopidogrel is metabolized to its active thiol metabolite, but a significant portion (~85%) of the dose is hydrolyzed by esterases to an inactive form.[1]

For this compound, two metabolic pathways are of immediate concern:

  • Ester Hydrolysis: The ethyl ester group is a prime target for carboxylesterases in the liver and intestine, which would convert it to the corresponding carboxylic acid, potentially altering its activity and clearance profile.[1]

  • CYP-mediated Oxidation: The fused aromatic ring system can be oxidized by various CYP enzymes (e.g., CYP2C19, CYP3A4), which is a necessary step for bioactivation in antiplatelet drugs but can also be a route for inactivation and clearance.[2][23][24]

G

Section 4: Formulation Strategies for Enhancement

When a compound's intrinsic properties are suboptimal, formulation science provides the tools to bridge the gap. For a poorly soluble compound like a thieno[2,3-b]pyridine ester, several strategies can be employed.[25][26][27]

StrategyMechanism of ActionBest Suited For
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[27]Compounds where dissolution rate is the limiting factor. Techniques include micronization and nanocrystal formation.
pH Modification For ionizable compounds, adjusting the pH of the microenvironment can increase the proportion of the more soluble ionized form.[16][25]Compounds with acidic or basic functional groups. The amino group on the thieno[2,3-b]pyridine core is basic.
Use of Co-solvents/Surfactants Co-solvents (e.g., PEG 400, propylene glycol) and surfactants increase the solvent's capacity to dissolve the drug.[25][26]Liquid formulations for preclinical studies. Careful selection is needed to avoid toxicity.
Complexation (Cyclodextrins) Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic drug molecule within their central cavity, forming a more water-soluble inclusion complex.[25][27]Highly lipophilic compounds. The choice of cyclodextrin derivative (e.g., HP-β-CD) is critical.[27]
Lipid-Based Formulations The drug is dissolved in a lipid carrier. Upon administration, these formulations can form micelles or emulsions, which aid in solubilization and absorption.[25]Lipophilic (high Log P) compounds. Self-nanoemulsifying drug delivery systems (SNEDDS) are an advanced example.[28]
Amorphous Solid Dispersions The crystalline drug is converted into a high-energy amorphous state by dispersing it within a polymer matrix. This amorphous form has a much higher apparent solubility and faster dissolution rate.[26]Crystalline compounds with high melting points. This is a powerful and widely used industrial technique.

Expert Recommendation: For a crystalline, poorly soluble, but permeable compound like a thieno[2,3-b]pyridine derivative, exploring amorphous solid dispersions and lipid-based formulations are often the most promising strategies for achieving significant bioavailability enhancement for solid oral dosage forms. For early preclinical animal studies, a simpler formulation using pH modification and co-solvents may be sufficient.

Conclusion

The successful development of this compound esters as therapeutic agents is critically dependent on surmounting their inherent solubility and bioavailability challenges. A systematic, data-driven approach is essential. This guide has outlined a logical progression from in silico prediction and fundamental physicochemical characterization to robust in vitro assessment and strategic formulation. By understanding the "why" behind each experimental choice—from selecting the appropriate solubility assay to interpreting permeability data—researchers can efficiently identify liabilities, design effective solutions, and unlock the full therapeutic potential of this valuable chemical scaffold.

References

  • The Metabolic Journey of Thienopyridine Prodrugs: A Technical Guide to Active Metabolite Formation and Action. (n.d.). Benchchem.
  • Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. (2009). PubMed.
  • Metabolic differences of current thienopyridine antiplatelet agents. (n.d.). PubMed.
  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis.
  • What is Lipinski's Rule of 5? (2022). AZoLifeSciences.
  • Absorption matters: A closer look at popular oral bioavailability rules for drug approvals. (n.d.). Wiley-VCH GmbH.
  • Mastering Lipinski Rules for Effective Drug Development. (n.d.). bioaccess.
  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. (n.d.). PubMed.
  • Pharmacology of thienopyridines: rationale for dual pathway inhibition. (2006). Oxford Academic.
  • Full article: Metabolic differences of current thienopyridine antiplatelet agents. (2013). Taylor & Francis Online.
  • Lipinskis rules of five for bioavailability. (n.d.). Slideshare.
  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. (n.d.). Ingenta Connect.
  • Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. (2025). Medium.
  • Comparison between Caco-2 permeability and PAMPA permeability. (n.d.). ResearchGate.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PHARMATUTOR.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. (2025). ACS Medicinal Chemistry Letters.
  • caco-2 cell permeability, pampa membrane assays. (n.d.). Slideshare.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH.
  • Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate. (n.d.). PubChem.
  • Substituted N-(thieno[2,3-b]pyridine-3-yl)acetamides: synthesis, reactions, and biological activity. (n.d.). Semantic Scholar.
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.). ACS Publications.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • This compound 52505-46-1 wiki. (n.d.). Guidechem.
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). ACS Publications.
  • Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. (2022). ResearchGate.
  • CHAPTER 2: Tactics to Improve Solubility. (2021). The Royal Society of Chemistry.
  • [Synthesis of 3-aminothieno-(2,3-b)pyridine derivatives. II]. (n.d.). PubMed.
  • Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. (n.d.). Unknown Source.
  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2015). ResearchGate.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Improving solubility via structural modification. (2025). ResearchGate.
  • CAS#:52505-46-1 | this compound. (2025). Chemsrc.
  • Improving Solubility via Structural Modification. (n.d.). OUCI.
  • Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. (2025). ResearchGate.
  • This compound. (n.d.). Santa Cruz Biotechnology.

Sources

Methodological & Application

Application Notes and Protocols: The Versatile Reactivity of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with Electrophiles and Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is a key intermediate in the synthesis of a multitude of functionalized thieno[2,3-b]pyridine derivatives.[3][4][5] Its strategic placement of an amino group, an ester, and a fused thiophene-pyridine core imparts a rich and versatile chemical reactivity. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the reactions of this important building block with both electrophiles and nucleophiles, complete with detailed protocols and mechanistic insights.

The reactivity of this compound is governed by three primary centers: the nucleophilic 3-amino group, the electrophilic ester carbonyl, and the electron-rich thiophene ring. The interplay of these functional groups allows for a diverse array of chemical transformations, making it a valuable starting material for the generation of compound libraries for drug discovery and other applications.

Reactivity Profile of this compound

The chemical behavior of the title compound can be broadly categorized into reactions involving its nucleophilic and electrophilic centers. The 3-amino group is a potent nucleophile, readily reacting with a variety of electrophiles. Conversely, the ester group at the 2-position is susceptible to nucleophilic attack. The thiophene ring, while generally less reactive than the amino group, can also participate in electrophilic substitution reactions under specific conditions.

Reactivity_Profile Start This compound Nucleophilic_Center Nucleophilic Center (3-Amino Group) Start->Nucleophilic_Center Acts as Nucleophile Electrophilic_Center Electrophilic Center (Ester Carbonyl) Start->Electrophilic_Center Site for Nucleophilic Attack Thiophene_Ring Thiophene Ring (Aromatic System) Start->Thiophene_Ring Undergoes Electrophilic Substitution Acylation Acylation Nucleophilic_Center->Acylation Alkylation Alkylation Nucleophilic_Center->Alkylation Diazotization Diazotization Nucleophilic_Center->Diazotization Cyclocondensation Cyclocondensation Nucleophilic_Center->Cyclocondensation Hydrolysis Hydrolysis Electrophilic_Center->Hydrolysis Amidation Amidation Electrophilic_Center->Amidation Hydrazinolysis Hydrazinolysis Electrophilic_Center->Hydrazinolysis Oxidation Oxidation (at Sulfur) Thiophene_Ring->Oxidation

Caption: Overview of the reactive centers of this compound.

Part 1: Reactions with Nucleophiles at the Ester Carbonyl

The ester functionality at the 2-position is a key site for modification through nucleophilic acyl substitution. These reactions are fundamental for converting the ester into other functional groups, such as carboxylic acids, amides, and hydrazides, which are often crucial for biological activity and further synthetic transformations.

Hydrolysis to 3-Aminothieno[2,3-b]pyridine-2-carboxylic Acid

Scientific Rationale: Base-catalyzed hydrolysis of the ethyl ester is a straightforward and high-yielding method to obtain the corresponding carboxylic acid. The carboxylic acid is a versatile intermediate for the synthesis of amides, which are a common feature in many biologically active thienopyridines.[6][7] The use of a strong base like sodium hydroxide in a water-miscible solvent like dioxane facilitates the saponification process.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in 1,4-dioxane.

  • Base Addition: To the stirred solution, add a 4 M aqueous solution of sodium hydroxide (NaOH) (2.0-3.0 eq).

  • Heating: Heat the reaction mixture to 70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidification: Acidify the aqueous solution to pH 3-4 with a suitable acid (e.g., 1 M HCl). This will precipitate the carboxylic acid.

  • Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-aminothieno[2,3-b]pyridine-2-carboxylic acid.

ParameterValueReference
Solvent 1,4-Dioxane[6]
Base 4 M NaOH (aq)[6]
Temperature 70 °C[6]
Typical Yield >90%[6]
Amidation via the Carboxylic Acid

Scientific Rationale: The synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides is a common strategy in drug discovery programs.[6] These amides are typically prepared by coupling the corresponding carboxylic acid with a primary or secondary amine using a peptide coupling reagent. 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient coupling reagent that minimizes side reactions and provides high yields of the desired amide.[6] A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is used to neutralize the hexafluorophosphate salt formed during the reaction.

Experimental Protocol:

  • Activation: To a solution of 3-aminothieno[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterValueReference
Coupling Reagent HATU[6]
Base DIPEA[6]
Solvent DMF[6]
Temperature Room Temperature[6]

digraph "Amidation_Workflow" {
graph [rankdir="LR"];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=9];

"Carboxylic_Acid" [label="3-Aminothieno[2,3-b]pyridine-\n2-carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; "HATU_DIPEA" [label="HATU, DIPEA in DMF", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Activated_Ester" [label="Activated Ester Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; "Amine" [label="Primary or Secondary Amine", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Amide_Product" [label="3-Aminothieno[2,3-b]pyridine-\n2-carboxamide", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Carboxylic_Acid" -> "HATU_DIPEA" [label=" Activation "]; "HATU_DIPEA" -> "Activated_Ester"; "Activated_Ester" -> "Amine" [label=" Nucleophilic Attack "]; "Amine" -> "Amide_Product"; }

Caption: Workflow for the HATU-mediated amidation.

Hydrazinolysis to Form the Hydrazide

Scientific Rationale: Reaction of the ester with hydrazine hydrate provides the corresponding acid hydrazide. This functional group is a valuable synthon for the preparation of various heterocyclic systems, such as pyrazoles, triazoles, and oxadiazoles, through subsequent cyclization reactions. The high nucleophilicity of hydrazine allows for a direct displacement of the ethoxy group from the ester.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (80% solution, excess) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Isolation: The product, 3-aminothieno[2,3-b]pyridine-2-carbohydrazide, will often precipitate from the solution. Collect the solid by filtration, wash with cold ethanol, and dry.

ParameterValueReference
Reagent Hydrazine Hydrate (80%)[8]
Solvent Ethanol[8]
Temperature Reflux[8]
Typical Yield 65-70%[8]

Part 2: Reactions with Electrophiles at the 3-Amino Group

The 3-amino group is the most nucleophilic site in the molecule and readily reacts with a wide range of electrophiles. These reactions are crucial for introducing diverse substituents and for constructing fused heterocyclic rings.

Acylation Reactions

Scientific Rationale: Acylation of the 3-amino group is a common transformation to produce N-acyl derivatives. The reactivity of the acylating agent determines the reaction conditions. For highly reactive acylating agents like chloroacetyl chloride, the reaction can be carried out in a non-polar solvent.[3] For less reactive anhydrides like acetic anhydride, heating is typically required.[8]

Protocol for Acylation with Chloroacetyl Chloride:

  • Dissolution: Dissolve the 3,6-diamino-4-(2-chlorophenyl)-5-cyano-N-phenylthieno[2,3-b]pyridine-2-carboxamide (a related compound for which a detailed protocol exists) (1.0 eq) in anhydrous dioxane by heating.[3]

  • Reagent Addition: Add chloroacetyl chloride (2.2-2.4 eq) to the solution.

  • Reflux: Reflux the reaction mixture for 3-4 hours, monitoring by TLC.

  • Isolation: Cool the reaction mixture. The product will precipitate. Collect the solid by filtration and purify by recrystallization from acetone.

Protocol for Acylation with Acetic Anhydride:

  • Reaction Setup: Heat a mixture of this compound (1.0 eq) and acetic anhydride (excess) at reflux.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and pour it into ice water.

  • Isolation: The acetylated product will precipitate. Collect the solid by filtration, wash with water, and dry.

ParameterAcylation with Chloroacetyl ChlorideAcylation with Acetic Anhydride
Reagent Chloroacetyl ChlorideAcetic Anhydride
Solvent DioxaneNeat
Temperature RefluxReflux
Reference [3][8]
Diazotization and Subsequent Reactions

Scientific Rationale: While a specific protocol for the diazotization of this compound is not readily available in the searched literature, this reaction is a cornerstone of aromatic amine chemistry. The 3-amino group can be converted to a diazonium salt, which is a versatile intermediate for the introduction of various functionalities such as halogens, hydroxyl, and cyano groups via Sandmeyer-type reactions. The diazonium salt can also be used as an electrophile in azo coupling reactions. The following is a general protocol adapted from a similar heterocyclic system.[2]

General Protocol for Diazotization (Adaptation):

  • Suspension: Suspend this compound (1.0 eq) in a mixture of a suitable acid (e.g., concentrated HCl or H2SO4) and water at 0-5 °C.

  • Diazotizing Agent: Slowly add a solution of sodium nitrite (NaNO2) (1.0-1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stirring: Stir the reaction mixture at 0-5 °C for 30-60 minutes. The resulting diazonium salt solution can be used directly in subsequent reactions.

Caution: Diazonium salts can be explosive when isolated. It is highly recommended to use them in situ.

Cyclocondensation Reactions to form Fused Heterocycles

Scientific Rationale: The 3-amino group, in conjunction with the adjacent ester group, provides an ideal setup for cyclocondensation reactions to form fused pyrimidine rings, leading to the medicinally important pyrido[3',2':4,5]thieno[3,2-d]pyrimidine scaffold.[9][10] Various one-carbon electrophiles can be used for this purpose. For instance, heating with formic acid leads to the formation of a pyrimidin-4-one ring.[11]

Protocol for Synthesis of Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one:

  • Reaction Setup: A mixture of a 3-aminothieno[2,3-b]pyridine-2-carbonitrile (a related starting material) (1.0 eq) and formic acid (99%) in DMF is prepared.[11]

  • Reflux: The mixture is heated under reflux for several hours.

  • Work-up: The reaction mixture is cooled and poured onto ice.

  • Isolation: The precipitated solid is collected by filtration and recrystallized from a suitable solvent like DMF.

ParameterValueReference
Reagent Formic Acid (99%)[11]
Solvent DMF[11]
Temperature Reflux[11]

digraph "Cyclocondensation" {
graph [rankdir="LR"];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=9];

"Start" [label="3-Aminothieno[2,3-b]pyridine\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; "Reagent" [label="One-Carbon Electrophile\n(e.g., Formic Acid)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate" [label="N-Formyl Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cyclization" [label="Intramolecular\nCyclization", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-one", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Reagent" [label=" Acylation "]; "Reagent" -> "Intermediate"; "Intermediate" -> "Cyclization"; "Cyclization" -> "Product"; }

Sources

Application Notes & Protocols: A Guide to the Synthesis of Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-b]pyridine Scaffold in Modern Drug Discovery

The thieno[2,3-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, thereby serving as a rich source for drug discovery. Compounds incorporating this heterocyclic system have demonstrated a vast spectrum of pharmacological activities, including potent anti-proliferative effects against cancer cell lines, activity against Mycobacterium tuberculosis, and modulation of key cellular signaling pathways.[1][2][3][4]

Specifically, the 3-aminothieno[2,3-b]pyridine-2-carboxamide series has garnered significant interest. These molecules have been identified as selective positive allosteric modulators (PAMs) for the M₄ muscarinic acetylcholine receptor, inhibitors of bacterial kinases, and agents that can restore the activity of traditional chemotherapy drugs.[1][5] The strategic placement of the amino and carboxamide groups at the 3- and 2-positions, respectively, provides a versatile platform for structural modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide provides a detailed, field-proven protocol for the synthesis of this important class of compounds, explains the chemical rationale behind the methodology, and discusses the critical steps for characterization and further derivatization.

Synthetic Strategy: A Convergent Approach via Thorpe-Ziegler Cyclization

The construction of the 3-aminothieno[2,3-b]pyridine core can be achieved through several synthetic routes. A highly efficient and robust method involves the reaction of a 2-thioxo-1,2-dihydropyridine-3-carbonitrile precursor with an appropriate N-substituted-2-chloroacetamide. This method is advantageous as it builds the thiophene ring and installs the desired carboxamide side chain in a convergent one-pot sequence.

The reaction proceeds via two key mechanistic steps:

  • S-Alkylation: The basic conditions deprotonate the thiol tautomer of the 2-thioxo starting material, forming a thiolate anion. This potent nucleophile then displaces the chloride from the N-substituted-2-chloroacetamide, forming a key thioether intermediate.

  • Thorpe-Ziegler Cyclization: In the presence of a base, the methylene group adjacent to the nitrile is deprotonated. The resulting carbanion undergoes an intramolecular cyclization by attacking the nitrile carbon, forming an enamine intermediate after tautomerization. This cyclization forges the thiophene ring, yielding the final 3-aminothieno[2,3-b]pyridine product. This intramolecular cyclization of a dinitrile or a cyano-ester is a classic named reaction in organic synthesis.

G start1 2-Thioxo-1,2-dihydropyridine -3-carbonitrile reagent1 Base (e.g., KOH) Solvent (e.g., DMF) start1->reagent1 start2 N-Aryl-2-chloroacetamide start2->reagent1 intermediate S-Alkylated Intermediate reagent1->intermediate S-Alkylation reagent2 Base (Intramolecular Cyclization) intermediate->reagent2 Thorpe-Ziegler Cyclization product 3-Aminothieno[2,3-b]pyridine -2-carboxamide reagent2->product

Figure 1: General workflow for the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides.

Experimental Protocol: Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides

This protocol is a generalized procedure adapted from established literature methods.[1][6] Researchers should perform their own optimization based on the specific substrates used.

Materials and Reagents
  • Substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq)

  • Substituted N-aryl-2-chloroacetamide (1.0 eq)

  • Potassium Hydroxide (KOH), 10% aqueous solution (1.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethanol or Methanol for recrystallization

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Filtration apparatus (Büchner funnel)

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the 2-thioxo-1,2-dihydropyridine-3-carbonitrile (e.g., 20 mmol) in anhydrous DMF (20 mL).

    • Scientist's Note: DMF is an excellent polar aprotic solvent for this reaction as it readily dissolves the organic precursors and the base, facilitating a homogenous reaction mixture.

  • Base Addition: To the stirred suspension, add the 10% aqueous KOH solution (1.0 equivalent, e.g., 11.2 mL for 20 mmol) dropwise at room temperature. The mixture may change color as the thiolate salt is formed.

  • Addition of Electrophile: Add the solid N-aryl-2-chloroacetamide (1.0 equivalent, e.g., 20 mmol) to the mixture in one portion.

    • Scientist's Note: The reaction is typically exothermic. Monitor the temperature. The formation of a white precipitate of the S-alkylated intermediate may be observed during this step.

  • Reaction Monitoring: Stir the resulting mixture vigorously at room temperature for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Cyclization and Work-up: After the initial S-alkylation is complete (as indicated by TLC or reaction time), add a second portion of 10% aqueous KOH solution (1.0 equivalent) to promote the intramolecular Thorpe-Ziegler cyclization. The reaction mixture is then heated to 40-50 °C for 1-2 hours until the cyclization is complete.

    • Scientist's Note: The cyclization step is often the rate-limiting step. Gentle heating provides the necessary activation energy for the intramolecular nucleophilic attack on the nitrile group.

  • Precipitation and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (approx. 200 mL). The product will precipitate out of the solution.

    • Scientist's Note: This precipitation step is crucial for separating the desired organic product from the high-boiling point DMF solvent and inorganic salts.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with water to remove any residual DMF and salts, followed by a wash with a cold, low-polarity solvent like diethyl ether to remove non-polar impurities.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, methanol, or an ethanol/water mixture, to yield the final product as a crystalline solid.

Characterization and Data Validation

Confirmation of the chemical structure and assessment of purity are paramount. The following techniques are standard for validating the synthesis of novel 3-aminothieno[2,3-b]pyridine-2-carboxamides.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the synthesized molecule, confirming its elemental composition.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the connectivity of atoms and the overall structure. Key signals to identify include the amino protons (NH₂), the amide proton (NH), and the characteristic aromatic protons of the heterocyclic core and aryl substituents.

  • Melting Point (mp): A sharp melting point range is indicative of high purity.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the target molecule.

Table 1: Representative Characterization Data for Synthesized Analogs [1][6]

Compound IDR¹, R²Amide Substituent (Aryl)Yield (%)Melting Point (°C)HRMS (ESI) [M+H]⁺ Found (Calcd.)
30e 4,6-di-CH₃4-Fluorophenyl83%208-209316.0910 (316.0914)
30f 4-CH₂OCH₃, 6-CH₃4-Methoxyphenyl69%169-171380.1039 (380.1050 for [M+Na]⁺)

Applications in Drug Discovery and Future Directions

The 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold is a launchpad for generating diverse chemical libraries for screening. The synthetic protocol described allows for facile modification at two key positions, enabling a systematic exploration of the Structure-Activity Relationship (SAR).

Figure 2: Key molecular sites for Structure-Activity Relationship (SAR) exploration.

  • Pyridine Ring Substituents (R¹/R²): Modifications at the 4- and 6-positions of the pyridine ring can influence the molecule's electronics, solubility, and metabolic stability.

  • Carboxamide Group (Aryl): This is often the primary vector for exploring SAR. Changing the aryl substituent allows for probing the binding pocket of a biological target to optimize potency and selectivity.[2][5]

  • 3-Amino Group: While essential for the activity of many analogs, this group can also serve as a handle for further chemical transformations, such as the construction of fused polyheterocyclic systems (e.g., pyridothienopyrimidines), to explore novel chemical space.[7][8]

Conclusion

The protocol detailed herein provides a reliable and versatile method for the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides, a class of compounds with significant therapeutic potential. By understanding the underlying chemical principles and leveraging the strategic points of diversification on the scaffold, researchers in drug development can efficiently generate novel analogs for biological screening and advance the discovery of new medicines.

References

  • Belskaya, N. P., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry. [Link]

  • Hearn, B. R., et al. (2025). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • Belskaya, N. P., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. [Link]

  • Elmaaty, A. A., et al. (2021). 3‐Aminothieno[2,3‐b]pyridine‐2‐carboxylate: Effective precursor for microwave‐assisted three components synthesis of n. Journal of Heterocyclic Chemistry. [Link]

  • Hearn, B. R., et al. (2025). Novel 3-Aminothieno[2,3- b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. PubMed. [Link]

  • Leung, E., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. National Institutes of Health. [Link]

  • Belskaya, N. P., et al. (2022). Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin. Chemistry of Heterocyclic Compounds. [Link]

  • Manferdell, G., et al. (1976). [Synthesis of 3-aminothieno-(2,3-b)pyridine derivatives. II]. PubMed. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and their evaluation as adenosine A1 receptor agonists for the management of epilepsy. ResearchGate. [Link]

  • Grol, C. J., et al. (1993). SUBSTITUTED 3-AMINOTHIENO[2,3-b]PYRIDINE-2-CARBOXAMIDE AS A SYNTHON FOR POLYHETEROCYCLIC COMPOUNDS. PREPARATION OF NEW PYRIDOTH. Journal of Heterocyclic Chemistry. [Link]

  • Al-Omran, F., et al. (2014). Synthesis of Polyfunctionally Substituted Thiophene, Thieno[2,3-b]pyridine and Thieno[2,3-d]pyrimidine Derivatives. ResearchGate. [Link]

  • Vasilin, V. K., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. ResearchGate. [Link]

  • Dyachenko, V. D., et al. (2005). Synthesis and Transformations of 3-Aminothieno[2,3-b]pyridine-2-carboxamides. ResearchGate. [Link]

  • Khedr, M. A. (2013). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. ResearchGate. [Link]

  • Bakhite, E. A., et al. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. ResearchGate. [Link]

  • Belskaya, N. P., et al. (2022). Secondary 3-Aminothieno[2,3-b]Pyridine-2-Carboxamides in Reaction with ortho-Formylbenzoic Acid. ResearchGate. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • Ismail, M. M. H., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. PubMed. [Link]

  • Hearn, B. R., et al. (2025). Novel 3-Aminothieno[2,3- b ]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ResearchGate. [Link]

  • Dotsenko, V. V., et al. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

Sources

Use of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate in the synthesis of antitubercular agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Use of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate for the Synthesis of Novel Antitubercular Agents

For: Researchers, scientists, and drug development professionals.

Executive Summary

The rise of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the urgent development of new therapeutic agents with novel mechanisms of action. The thieno[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This document provides a detailed guide on leveraging a key starting material, This compound , for the synthesis of a promising class of antitubercular agents: 3-aminothieno[2,3-b]pyridine-2-carboxamides (TPAs). We will explore the synthetic rationale, provide detailed experimental protocols, discuss structure-activity relationships (SAR), and examine the potential mechanisms of action for this compound class.

Introduction: The Thieno[2,3-b]pyridine Scaffold in Antitubercular Drug Discovery

The thieno[2,3-b]pyridine core is a heterocyclic system of significant interest due to its structural similarity to purines and other biologically relevant molecules. This has led to its exploration for various therapeutic applications, including as anti-proliferative agents and kinase inhibitors.[1][2] Recently, this scaffold has gained attention for its potential in developing new anti-infective agents.[3][4]

Specifically, the 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) series has been identified as a promising starting point for novel drugs against Mycobacterium tuberculosis (M. tuberculosis).[5][6] The commercially available this compound serves as an ideal and versatile precursor, offering accessible synthetic handles for chemical modification and optimization of antitubercular potency.[7]

Synthetic Strategy: A Two-Step Pathway to TPA Derivatives

The primary synthetic route from this compound to the target TPA compounds is a straightforward and robust two-step process. This involves the hydrolysis of the ethyl ester to form the corresponding carboxylic acid, followed by an amide coupling reaction with a diverse range of primary or secondary amines.

This strategy allows for the rapid generation of a library of analogs by varying the amine component in the second step, which is crucial for exploring the structure-activity relationship (SAR) and optimizing for potency and selectivity.

G Start This compound Intermediate 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid Start->Intermediate Step 1: Hydrolysis (e.g., NaOH, Dioxane) Final Target 3-Aminothieno[2,3-b]pyridine-2-carboxamides (TPAs) Intermediate->Final Step 2: Amide Coupling (e.g., HATU, DIPEA, DMF) Amine Diverse Amines (R1R2NH) Amine->Final

Caption: General two-step synthetic workflow from the starting ester to final TPA compounds.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of TPA derivatives.[7]

Protocol 1: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid (Intermediate 6)

This protocol describes the saponification (hydrolysis) of the starting ethyl ester to its corresponding carboxylic acid, which is the essential intermediate for the subsequent amide coupling.

Materials:

  • This compound (5)

  • 4 M Sodium Hydroxide (NaOH) solution

  • 1,4-Dioxane

  • 1 M Hydrochloric Acid (HCl)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, heating mantle, pH paper, filtration apparatus.

Procedure:

  • To a solution of this compound (1.0 eq) in 1,4-dioxane, add 4 M NaOH (4.0 eq).

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the dioxane.

  • Dilute the residue with water and acidify to pH ~3-4 using 1 M HCl. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold deionized water to remove residual salts.

  • Dry the solid under vacuum to yield the 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid (6) as a solid, which can often be used in the next step without further purification.

Causality Note: The use of a co-solvent like 1,4-dioxane is essential to ensure the solubility of the starting ester in the aqueous basic medium. Heating accelerates the rate of hydrolysis. Acidification is critical to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

Protocol 2: General Procedure for HATU-Mediated Amide Coupling (Synthesis of TPAs 7a-g)

This protocol outlines the coupling of the carboxylic acid intermediate with various amines to generate the final TPA derivatives. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling agent that minimizes side reactions.

Materials:

  • 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid (6)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated sodium bicarbonate solution, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (6) (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor for completion via TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final TPA derivative.

Causality Note: HATU is used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed and to scavenge the proton released during amide bond formation, driving the reaction to completion. Anhydrous conditions are crucial to prevent the hydrolysis of the activated intermediate.

Structure-Activity Relationship (SAR) and Data Analysis

Systematic modification of the TPA scaffold has yielded critical insights into the structural requirements for antitubercular activity.

Key SAR Findings:

  • Unsubstituted Core is Inactive: The parent 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold, without substituents on the pyridine ring (positions 4 and 6), is devoid of activity against M. tuberculosis (IC₉₀ > 100 μM). This strongly indicates that substitutions at these positions are essential for potency.[7]

  • Impact of Amide Moiety: The nature of the amide group is a critical determinant of activity. For instance, in one study, coupling with 1-adamantylamine resulted in a derivative with excellent activity (IC₉₀ = 0.68 μM) and a high selectivity index (SI = 129), highlighting the importance of bulky, lipophilic groups at this position.[7]

  • Substitutions at the 6-Position: Introducing aryl groups at the 6-position of the thieno[2,3-b]pyridine core can modulate activity. However, an unsubstituted phenyl ring at this position did not confer activity.[7] More complex substitutions, such as a 6-methoxypyridine group, in combination with a suitable amide, yielded potent inhibitors (IC₉₀ = 1.2 μM).[5][7]

Table 1: Representative TPA Derivatives and Their Biological Activity [7]

Compound IDR Group (Amide)6-Position SubstituentM. tuberculosis IC₉₀ (μM)HepG2 Cytotoxicity IC₅₀ (μM)Selectivity Index (SI = IC₅₀/IC₉₀)
7a-g VariousH> 100> 100-
15i 1-Adamantyl4-CF₃-Phenyl0.6881129
17af 1-Phenethyl6-Methoxypyridin-2-yl1.21915
17ag 2,3-Dimethylbenzyl3,4-Methylenedioxyphenyl> 100> 100-

Data synthesized from ACS Med. Chem. Lett. 2025, 16(2), 241-249.[7]

Proposed Mechanism of Action

Initial investigations into the mechanism of action for the TPA series have revealed intriguing possibilities. A whole-cell screen identified initial hits that were active against a recombinant strain of M. tuberculosis with reduced expression of the signal peptidase LepB .[5][6] This suggests that LepB, an essential enzyme involved in protein secretion, may be a target for some compounds within this series.

Further optimization led to the identification of two distinct subsets of TPA compounds:

  • Pathway-Specific Inhibitors: These compounds show significantly increased activity against the LepB hypomorph strain compared to the wild-type strain, strongly suggesting they act by inhibiting the LepB pathway.[5]

  • Equipotent Inhibitors: This subset displays equal potency against both wild-type and LepB hypomorph strains. This finding implies that these compounds may act on a different, as-yet-unidentified target, offering an alternative mechanism of action.[5][7]

This dual-target potential makes the TPA scaffold particularly attractive for further development, as it could lead to drugs that are effective through multiple pathways, potentially reducing the likelihood of resistance.

G TPA TPA Derivatives Subset1 Subset 1 (Pathway-Specific) TPA->Subset1 Subset2 Subset 2 (Equipotent) TPA->Subset2 LepB LepB Pathway Inhibition Subset1->LepB  Targets TargetX Novel Target 'X' Inhibition Subset2->TargetX  Targets Death M. tuberculosis Cell Death LepB->Death TargetX->Death

Caption: Hypothesized dual-targeting potential of the TPA scaffold against M. tuberculosis.

Conclusion and Future Directions

This compound is a highly valuable and strategically important starting material for the synthesis of novel antitubercular agents. The straightforward two-step conversion to 3-aminothieno[2,3-b]pyridine-2-carboxamides allows for extensive SAR exploration, which has already identified key structural features required for potent activity. The discovery of compounds with submicromolar activity and high selectivity indices underscores the therapeutic potential of this scaffold.[7]

Future work should focus on:

  • Expanding the library of derivatives with diverse substitutions at the 4- and 6-positions.

  • Elucidating the unknown target for the equipotent subset of TPA compounds.

  • Optimizing pharmacokinetic properties to identify candidates suitable for in vivo evaluation.

The insights and protocols provided herein offer a solid foundation for researchers to advance the development of the thieno[2,3-b]pyridine class as a next-generation treatment for tuberculosis.

References

  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Novel 3-Aminothieno[2,3- b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. PubMed. Available at: [Link]

  • Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. PMC. Available at: [Link]

  • Novel 3-Aminothieno[2,3- b ]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ResearchGate. Available at: [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC. Available at: [Link]

  • Synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-ones as potential antitubercular agents. ResearchGate. Available at: [Link]

  • Synthesis, Crystal Structure, Antibacterial and Antituberculosis Activities of Novel Thieno[2,3-b][6][7] dithiine-1,1-dioxide Derivatives. Jordan Journal of Chemistry. Available at: [Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. Available at: [Link]

  • Mechanism of thioamide drug action against tuberculosis and leprosy. PMC. Available at: [Link]

  • Thienopyrimidines as novel inhibitors of Mycobacterium tuberculosis: synthesis and in-vitro studies. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. NIH. Available at: [Link]

  • Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. Available at: [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. NIH. Available at: [Link]

  • Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. MDPI. Available at: [Link]

  • Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Publishing. Available at: [Link]

Sources

Application Notes and Protocols for the Hydrolysis of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate to its Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of 3-Aminothieno[2,3-b]pyridine-2-carboxylic Acid in Drug Discovery

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active agents, including inhibitors of IKKβ for inflammatory diseases, antiviral compounds, and modulators of central nervous system receptors.[1][2] The carboxylic acid derivative, 3-aminothieno[2,3-b]pyridine-2-carboxylic acid, is a critical synthetic intermediate, serving as a versatile precursor for the synthesis of amides, esters, and other functionalized molecules.[3][4] Access to this key intermediate in high purity and yield is therefore of paramount importance for researchers in the field.

This application note provides a detailed, robust, and field-tested protocol for the hydrolysis of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a comprehensive step-by-step guide from reaction setup to purification and analysis of the final product.

Mechanistic Insight: The Irreversible Nature of Alkaline Ester Hydrolysis (Saponification)

The conversion of an ester to a carboxylic acid can be achieved through either acid- or base-catalyzed hydrolysis. While acid-catalyzed hydrolysis is a reversible equilibrium process, alkaline hydrolysis, also known as saponification, is effectively irreversible.[5][6] This irreversibility is a key advantage for driving the reaction to completion and achieving high yields.[7][8]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide (EtO⁻) as a leaving group, to initially form the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by a hydroxide or ethoxide ion to form the highly stable carboxylate salt. This final acid-base step is thermodynamically highly favorable and renders the entire process irreversible.[6]

Experimental Protocol: Hydrolysis of this compound

This protocol is based on established literature procedures and has been optimized for reliability and yield.[3][4]

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flask
4 M Sodium Hydroxide (NaOH) solutionReflux condenser
1,4-DioxaneMagnetic stirrer and stir bar
Deionized waterHeating mantle or oil bath
6 M Hydrochloric Acid (HCl)pH paper or pH meter
Ethyl acetate (EtOAc)Separatory funnel
Brine (saturated NaCl solution)Rotary evaporator
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Buchner funnel and filter paper
High-vacuum pump
Reaction Workflow Diagram

Hydrolysis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Ester in Dioxane B Add 4M NaOH Solution A->B C Heat to 70°C with Stirring B->C D Cool to Room Temperature C->D Reaction Completion E Acidify with 6M HCl to pH ~3-4 D->E F Extract with Ethyl Acetate E->F G Wash with Water & Brine F->G H Dry Organic Layer G->H I Filter and Concentrate H->I J Recrystallization or Trituration I->J K Dry under High Vacuum J->K L Characterize Product (NMR, MS, etc.) K->L

Caption: Workflow for the hydrolysis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

    • Add 1,4-dioxane to the flask (approximately 5-10 mL per gram of ester). Stir until the ester is fully dissolved.

      • Causality Explanation: this compound has limited solubility in purely aqueous solutions. Dioxane is a water-miscible organic solvent that ensures the ester remains in solution, allowing for efficient interaction with the aqueous hydroxide ions, thus preventing a heterogeneous reaction mixture which would slow down the reaction rate.[9][10]

    • Add an aqueous solution of 4 M sodium hydroxide (typically 2-4 equivalents).

      • Causality Explanation: A stoichiometric excess of NaOH is used to ensure the complete and irreversible hydrolysis of the ester.[5][11] A concentration of 4 M is sufficiently high to drive the reaction at a reasonable rate without being overly corrosive or difficult to handle.[3][4] The rate of saponification is dependent on the concentration of both the ester and the hydroxide ions.[1]

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to 70°C in a pre-heated oil bath or using a heating mantle.

      • Causality Explanation: Like most chemical reactions, the rate of hydrolysis increases with temperature.[12][13] 70°C provides a good balance between achieving a reasonable reaction rate (typically 2-4 hours) and minimizing potential side reactions or degradation of the starting material or product.

    • Stir the mixture vigorously at this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

    • Carefully acidify the reaction mixture by the dropwise addition of 6 M hydrochloric acid while stirring. Monitor the pH with pH paper or a pH meter. Continue adding acid until the pH of the solution is approximately 3-4. A precipitate of the carboxylic acid product should form.

      • Causality Explanation: The product of the saponification is the sodium salt of the carboxylic acid, which is soluble in the aqueous medium.[7] Acidification is necessary to protonate the carboxylate anion, forming the neutral carboxylic acid which is typically much less soluble in water and will precipitate out, or can be extracted into an organic solvent.[8]

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash sequentially with deionized water and then with brine.

      • Causality Explanation: The water wash removes any remaining inorganic salts (like NaCl) and water-soluble impurities. The brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-aminothieno[2,3-b]pyridine-2-carboxylic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, methanol, or ethyl acetate/hexanes) or by trituration with a solvent in which the product is sparingly soluble but impurities are (e.g., diethyl ether or hexanes).

    • Collect the purified solid by filtration and dry under high vacuum to a constant weight.

Troubleshooting Guide

Problem Possible Cause Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor reaction progress closely by TLC or HPLC.
Insufficient amount of NaOH.Ensure at least 2-4 equivalents of NaOH are used.
Poor solubility of the starting material.Ensure enough dioxane is used to fully dissolve the ester at the reaction temperature.
Low Yield Product loss during work-up.Ensure the pH is sufficiently acidic to fully protonate the carboxylate. Perform multiple extractions with ethyl acetate.
Degradation of product.Avoid excessively high temperatures or prolonged reaction times.
Difficulty in Purification Presence of unreacted starting material.Optimize reaction conditions for full conversion.
Formation of side products.While not commonly reported for this specific substrate, consider potential side reactions like oxidation of the amino group or thiophene ring under harsh conditions. Ensure the reaction is run under an inert atmosphere if sensitivity is suspected.

Conclusion

The alkaline hydrolysis of this compound is a straightforward and efficient method for the synthesis of the corresponding carboxylic acid, a vital building block in pharmaceutical research. By understanding the mechanistic principles and carefully controlling the reaction parameters as outlined in this protocol, researchers can reliably obtain this key intermediate in high yield and purity, facilitating the advancement of drug discovery programs targeting a range of therapeutic areas.

References

  • Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). (n.d.). International Journal of Engineering and Technical Research. Retrieved January 2, 2026, from [Link]

  • Çıtak, A., & Kıvrak, A. (2019). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(1), 382-388. Retrieved January 2, 2026, from [Link]

  • de la Rosa, M. I. N., et al. (2025). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Retrieved January 2, 2026, from [Link]

  • Singh, B., et al. (2014). Study of Solvent Effect on Alkali catalysed Hydrolysis of Methyl nicotinate in Water-Dioxane Medium. International Journal of ChemTech Research, 6(5), 2821-2826. Retrieved January 2, 2026, from [Link]

  • E-h, A. (2010). The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. The effects of solvents and of the activity coefficients of reactants on the kinetics of the alkaline hydrolysis of methyl acetate in aqueous dioxan, aqueous dimethyl sulphoxide and aqueous diglyme (bis (2-methoxyethyl ) ether) mixtures as solvents. Bradford Scholars - University of Bradford. Retrieved January 2, 2026, from [Link]

  • Baker, J. W., & Smith, H. A. (1937). Kinetics of the Saponification of the Ethyl Esters of Normal Aliphatic Acids. Journal of the American Chemical Society, 59(1), 80-83. Retrieved January 2, 2026, from [Link]

  • Tuulmets, A., & Salmar, S. (2001). Ultrasonic acceleration of ester hydrolysis in ethanol–water and 1,4-dioxane–water binary solvents. Ultrasonics Sonochemistry, 8(3), 209-212. Retrieved January 2, 2026, from [Link]

  • Clark, J. (2023). Hydrolysing Esters. Chemguide. Retrieved January 2, 2026, from [Link]

  • Save My Exams. (2024). Ester Hydrolysis. A Level Chemistry Revision Notes. Retrieved January 2, 2026, from [Link]

  • Ding, J., et al. (2011). Effect of different temperature on the esterification. ResearchGate. Retrieved January 2, 2026, from [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved January 2, 2026, from [Link]

  • Tuulmets, A., & Salmar, S. (2001). Ultrasonic acceleration of ester hydrolysis in ethanol–water and 1,4-dioxane–water binary solvents. Ultrasonics Sonochemistry, 8(3), 209-212. Retrieved January 2, 2026, from [Link]

  • Quora. (2019). How to speed up the saponification reaction of esters with aqueous alkali (temperature<100°C). Retrieved January 2, 2026, from [Link]

  • Quora. (2023). Why do you add sodium hydroxide solution into an esterification reaction? Retrieved January 2, 2026, from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved January 2, 2026, from [Link]

  • de la Rosa, M. I. N., et al. (2025). Novel 3-Aminothieno[2,3- b ]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ResearchGate. Retrieved January 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved January 2, 2026, from [Link]

  • An Efficient and Convenient Procedure for Ester Hydrolysis. ResearchGate. (2024). Retrieved January 2, 2026, from [Link]

  • Van Vranken, D. (2020). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. YouTube. Retrieved January 2, 2026, from [Link]

  • Dyachenko, V. D., & Litvinov, V. P. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(22), 14435-14453. Retrieved January 2, 2026, from [Link]

  • Litvinov, V. P. (2007). The Chemistry of Thienopyridines. Advances in Heterocyclic Chemistry, 93, 99-206. Retrieved January 2, 2026, from [Link]

Sources

The Versatile Scaffold: Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[2,3-b]pyridine core is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities.[1] At the heart of many of these discoveries lies Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate , a key intermediate that serves as a foundational building block for a diverse array of therapeutic agents. Its unique structural features, including a reactive amino group and an ester moiety, provide synthetic handles for facile derivatization, enabling the exploration of vast chemical space and the optimization of pharmacological properties. This guide provides an in-depth exploration of the synthesis, derivatization, and application of this scaffold in the development of novel therapeutics, complete with detailed protocols and mechanistic insights.

Strategic Importance in Drug Discovery

The thieno[2,3-b]pyridine framework is a bioisostere of quinoline, offering a similar spatial arrangement of atoms while possessing distinct electronic properties. This subtle difference can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. Derivatives of this compound have demonstrated efficacy in a multitude of therapeutic areas, including:

  • Oncology: As potent inhibitors of various kinases, they have shown promise in treating cancers of the prostate, cervix, and breast by inducing apoptosis and cell cycle arrest.[2][3][4]

  • Infectious Diseases: Novel carboxamide derivatives have exhibited significant activity against Mycobacterium tuberculosis, highlighting their potential as new anti-tubercular agents.[5]

  • Metabolic Disorders: Certain derivatives have been identified as inhibitors of Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2), a target for the treatment of diabetes.[6][7]

  • Chemosensitization: Some thieno[2,3-b]pyridines can enhance the efficacy of existing chemotherapeutic agents by inhibiting DNA repair enzymes like Tyrosyl-DNA phosphodiesterase 1 (TDP1).[8]

The following sections will provide detailed protocols for the synthesis of the parent scaffold and its subsequent modification to generate biologically active compounds, supported by quantitative data and mechanistic diagrams.

Synthesis and Derivatization Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a reliable method for the synthesis of the title compound, a crucial starting material for further medicinal chemistry exploration. The procedure is based on the reaction of 2-chloro-3-cyanopyridine with ethyl 2-mercaptoacetate.[9]

Materials:

  • 2-chloro-3-cyanopyridine

  • Ethyl 2-mercaptoacetate

  • Sodium carbonate (anhydrous)

  • Anhydrous ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add 2-chloro-3-cyanopyridine (3.3 g, 0.023 mol), ethyl 2-mercaptoacetate (3.62 g, 0.03 mol), sodium carbonate (2.65 g, 0.025 mol), and anhydrous ethanol (12.0 ml).[9]

  • Stir the mixture and heat under reflux for 4.5 hours.[9]

  • After the reaction is complete, cool the mixture to ambient temperature.[9]

  • Pour the reaction mixture into 150 ml of water. A precipitate will form.[9]

  • Stir the resulting suspension for 45 minutes.[9]

  • Collect the precipitate by vacuum filtration using a Buchner funnel.[9]

  • Wash the filter cake with two portions of water (25 ml each).[9]

  • Dry the solid to yield this compound as a yellow solid. (Expected yield: ~95%).[9]

Protocol 2: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamide Derivatives

This protocol describes the conversion of this compound into various carboxamide derivatives, a common strategy to enhance biological activity.

Part A: Hydrolysis to the Carboxylic Acid

Materials:

  • This compound

  • 4 M Sodium hydroxide solution

  • 1,4-Dioxane

  • Hydrochloric acid (to acidify)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in 1,4-dioxane.

  • Add 4 M sodium hydroxide solution and heat the mixture at 70°C.[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

  • Filter, wash with water, and dry the resulting 3-aminothieno[2,3-b]pyridine-2-carboxylic acid.

Part B: Amide Coupling

Materials:

  • 3-aminothieno[2,3-b]pyridine-2-carboxylic acid

  • Desired amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Standard laboratory glassware

Procedure:

  • Dissolve the carboxylic acid from Part A in DMF.

  • Add HATU, the desired amine, and DIPEA to the solution.[5]

  • Stir the reaction mixture at room temperature until completion (monitor by TLC).[5]

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 3-aminothieno[2,3-b]pyridine-2-carboxamide derivative.[5]

Biological Activity and Mechanistic Insights

The derivatization of the this compound scaffold has led to the discovery of compounds with potent and diverse biological activities. The following tables summarize some of the key findings.

Anticancer Activity
CompoundCell LineIC50/GI50Reference
(E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamideHeLa< 2.5 µM (at 48h)[2]
(E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamideSiHa< 2.5 µM (at 48h)[2]
3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideMDA-MB-2312.082 µM (at 48h)[3]
3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideMCF-72.053 µM (at 48h)[3]
Thieno[2,3-b]pyridine derivative 1 (ortho- and meta- double substitution on phenyl ring)Various cancer cell lines20–40 nM[10]
Thieno[2,3-b]pyridine derivative 16 (α-naphthyl replacement of phenyl moiety)Various cancer cell lines60–240 nM[10]
Enzyme Inhibition
Compound ClassTarget EnzymeIC50Reference
Thieno[2,3-b]pyridine derivativesDRAK2 Kinase11.65 ± 0.63 μM (for compound 1)[6]
3-amino-2-carboxamido-thieno[2,3-b]pyridinesTDP1< 50 µM (for five compounds)[8]
Anti-tubercular Activity
CompoundStrainIC90Cytotoxicity (HepG2, IC50)Reference
17afM. tuberculosis (LepB hypomorph)0.41 µM19 µM[5]
17afM. tuberculosis (Wild-type)1.2 µM19 µM[5]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are mediated through their interaction with various cellular targets and signaling pathways.

Inhibition of Kinase Signaling

Many thieno[2,3-b]pyridine derivatives function as kinase inhibitors. For instance, in some cancer models, they are proposed to inhibit phosphoinositide-specific phospholipase C (PLC), a key enzyme in signal transduction pathways that regulate cell proliferation and survival.[10][11] More specifically, certain derivatives have been shown to inhibit the tyrosine kinase receptor RON, which is implicated in tumor progression and metastasis.[12] The inhibition of these kinases disrupts downstream signaling cascades, such as the ERK pathway, ultimately leading to reduced cancer cell growth and survival.[12]

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., RON) PLC Phospholipase C (PLC) RTK->PLC ERK_pathway ERK Signaling Pathway PLC->ERK_pathway Thieno_pyridine Thieno[2,3-b]pyridine Derivative Thieno_pyridine->PLC Inhibition Proliferation Cell Proliferation & Survival ERK_pathway->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase signaling by thieno[2,3-b]pyridine derivatives.

Induction of Apoptosis and Cell Cycle Arrest

In prostate cancer cells, thieno[2,3-b]pyridine compounds have been shown to induce G2/M cell cycle arrest and promote apoptosis.[4] This is a common mechanism for many anticancer agents, as it prevents cancer cells from dividing and ultimately leads to their programmed cell death.

G Thieno_pyridine Thieno[2,3-b]pyridine Derivative CellCycle Cell Cycle Progression Thieno_pyridine->CellCycle Inhibition Apoptosis Apoptosis Thieno_pyridine->Apoptosis Induction G2M_Arrest G2/M Arrest G2M_Arrest->Apoptosis

Caption: Induction of G2/M arrest and apoptosis by thieno[2,3-b]pyridine derivatives.

Metabolic Reprogramming in Cancer Cells

Recent studies have revealed that some thieno[2,3-b]pyridine derivatives can induce a metabolic shift in cancer cells, moving from a reliance on lipid metabolism to glucose metabolism.[3][13] This metabolic reprogramming can create vulnerabilities in cancer cells that can be exploited for therapeutic benefit.

Conclusion and Future Directions

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and amenability to a wide range of chemical modifications have enabled the development of a plethora of derivatives with potent and diverse biological activities. The continued exploration of this privileged structure, guided by a deeper understanding of its interactions with biological targets, holds great promise for the discovery of next-generation therapeutics for a wide range of diseases. Future research should focus on optimizing the pharmacokinetic properties of these compounds and exploring novel derivatization strategies to further enhance their potency and selectivity.

References

  • Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential. (n.d.). Retrieved from [Link]

  • Zheng, R.-l., Zhang, W.-q., Yu, L.-T., Yang, S.-Y., & Yang, L. (2009). Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o9. [Link]

  • Lian, K., et al. (2025). Novel Thieno[2,3-b]pyridine Derivatives Protect Islet through DRAK2 Kinase Inhibition. European Journal of Medicinal Chemistry, 301, 118258. [Link]

  • Reynisson, J., et al. (2012). The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods. MedChemComm, 3(6), 717-724. [Link]

  • Lee, H., et al. (2020). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. Journal of Medicinal Chemistry, 63(15), 8438-8453. [Link]

  • Pervan, M., et al. (2021). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Leung, C. H., et al. (2020). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. MedChemComm, 11(1), 133-141. [Link]

  • Lian, K., et al. (2025). Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition. European Journal of Medicinal Chemistry, 301, 118258. [Link]

  • de la Mora-Rey, T., et al. (2025). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • Zubarov, V. Y., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(12), 8261-8274. [Link]

  • Gomaa, A. M., & Ali, M. A. (2020). 3-Aminothieno[2,3-b]pyridine-2-carboxylate: Effective precursor for microwave-assisted three components synthesis of n-aryl(alkyl)-4-aminopyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and their bis-analogs. Journal of Heterocyclic Chemistry, 57(11), 3959-3970. [Link]

  • Brooke, G. N., et al. (2020). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Endocrine-Related Cancer, 27(8), 449-462. [Link]

  • Pervan, M., et al. (2021). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • van Rensburg, C., et al. (2020). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Endocrine-Related Cancer, 27(8), 449-462. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of the Amino Group in Ethyl 3-Aminothieno[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the chemical modification of the 3-amino group on the Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate scaffold. This privileged heterocyclic system is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic derivatization of the C3-amino group serves as a powerful tool for modulating the biological activity, physicochemical properties, and pharmacokinetic profile of these compounds.

The protocols outlined below are designed to be robust and reproducible, offering insights into the underlying chemical principles and rationale for procedural choices.

Introduction to the Thieno[2,3-b]pyridine Scaffold

The thieno[2,3-b]pyridine core is a bioisostere of quinoline and has attracted significant attention in drug discovery. Its rigid, planar structure and the presence of heteroatoms provide multiple points for hydrogen bonding and other molecular interactions with biological targets.[1][2] this compound is a particularly valuable starting material due to its three distinct functional groups: a nucleophilic aromatic amine, an electrophilic ester, and the heterocyclic core itself. The C3-amino group is often the most reactive site for electrophilic attack, making its selective derivatization a primary strategy in analog synthesis.[3]

This guide will focus on several key classes of derivatization reactions at this C3-amino position:

  • Acylation to form amides.

  • Sulfonylation to form sulfonamides.

  • Condensation with Carbon Disulfide to form dithiocarbamates and subsequent heterocycles.

  • Cyclocondensation to build fused ring systems.

Acylation of the 3-Amino Group: Synthesis of Amide Derivatives

Acylation is one of the most fundamental and versatile methods for modifying an amino group. The resulting amide bond is generally stable and can act as a hydrogen bond donor and acceptor, significantly influencing molecular interactions. This reaction is typically performed using an acyl chloride or anhydride in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

Causality Behind Experimental Choices:

  • Reagent: Acyl chlorides are highly reactive electrophiles, ensuring efficient reaction. Acetic anhydride is a common choice for introducing an acetyl group.[4]

  • Base: A non-nucleophilic base such as pyridine or triethylamine is used. Pyridine can also serve as the solvent and acts as a catalyst by forming a highly reactive acylpyridinium intermediate.

  • Solvent: Aprotic solvents like Dichloromethane (DCM), Chloroform, or N,N-Dimethylformamide (DMF) are preferred to avoid side reactions with the acylating agent.

Protocol 2.1: Acetylation using Acetic Anhydride

This protocol describes the synthesis of Ethyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in a suitable volume of glacial acetic acid.

  • Add acetic anhydride (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 118°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker of ice-cold water with stirring.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.

  • Dry the product under vacuum to yield the desired acetylated compound.[4]

Data Summary Table:

ParameterValue
Starting Material This compound
Reagent Acetic Anhydride
Solvent Glacial Acetic Acid
Molar Ratio (SM:Reagent) 1 : 1.5
Temperature Reflux
Typical Reaction Time 2 - 4 hours
Workup Precipitation in ice-water
Typical Yield > 90%

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Starting Material in Acetic Acid B Add Acetic Anhydride A->B C Heat to Reflux (2-4 hours) B->C D Monitor by TLC C->D E Cool to RT D->E F Precipitate in Ice-Water E->F G Vacuum Filtration F->G H Wash with Water G->H I Dry Product H->I

Caption: Workflow for the acetylation of the 3-amino group.

Cyclocondensation Reactions: Building Fused Heterocyclic Systems

The C3-amino group, in conjunction with the C2-ester, provides a perfect framework for cyclocondensation reactions to build fused pyrimidine rings, leading to the pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine scaffold. These derivatives are of significant interest for their potential as kinase inhibitors and other therapeutic agents.[2]

Causality Behind Experimental Choices:

  • Reagents: Reagents like potassium thiocyanate in the presence of an acid catalyst (e.g., HCl) can lead to the formation of a thiourea intermediate which then cyclizes.[4] Formic acid can be used to construct a pyrimidinone ring.[5]

  • Mechanism: The reaction typically proceeds via initial acylation or addition to the amino group, followed by an intramolecular nucleophilic attack from the amide/thiourea nitrogen onto the ester carbonyl, leading to cyclization and elimination of ethanol.

Protocol 3.1: Synthesis of Pyrido[3′,2′:4,5]thieno[3,2-d][1][5]thiazin-4-one

This protocol involves the reaction with potassium thiocyanate followed by acid-catalyzed cyclization.

Step-by-Step Methodology:

  • Suspend this compound (1.0 eq) in glacial acetic acid.

  • Add potassium thiocyanate (1.2 eq) to the suspension.

  • Add concentrated hydrochloric acid (catalytic amount, ~0.1 mL) to the mixture.

  • Heat the reaction mixture to reflux for 6-8 hours. The reaction should become homogeneous as it progresses.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid product with copious amounts of water, followed by a small amount of cold ethanol.

  • Dry the product under vacuum.[4]

Data Summary Table:

ParameterValue
Starting Material This compound
Reagents Potassium Thiocyanate, Conc. HCl
Solvent Glacial Acetic Acid
Molar Ratio (SM:KSCN) 1 : 1.2
Temperature Reflux
Typical Reaction Time 6 - 8 hours
Workup Precipitation in ice-water
Typical Yield 70 - 85%

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction & Cyclization cluster_workup Workup & Isolation A Suspend Starting Material in Acetic Acid B Add KSCN A->B C Add Conc. HCl B->C D Heat to Reflux (6-8 hours) C->D E Monitor by TLC D->E F Cool to RT E->F G Precipitate in Ice-Water F->G H Vacuum Filtration G->H I Wash with Water & Ethanol H->I J Dry Product I->J

Caption: Workflow for cyclocondensation to form a thiazinone ring.

Sulfonylation of the 3-Amino Group: Synthesis of Sulfonamides

The sulfonamide functional group is a key component in many approved drugs. It is a stable, non-basic amine surrogate that can participate in strong hydrogen bonding interactions. Derivatization of the 3-amino group to a sulfonamide can therefore drastically alter the compound's properties and biological activity.

Causality Behind Experimental Choices:

  • Reagent: Aryl or alkyl sulfonyl chlorides are the standard reagents for this transformation.

  • Base: Pyridine is an excellent choice as it serves as both the base and the solvent, effectively scavenging the HCl generated during the reaction.

  • Temperature: The reaction is often run at room temperature or with gentle heating to ensure completion without promoting side reactions.

Protocol 4.1: General Procedure for Sulfonamide Synthesis

This protocol describes a general method for reacting the title compound with a sulfonyl chloride.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq) portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and 1M HCl (aq).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

ParameterValue
Starting Material This compound
Reagent Sulfonyl Chloride (e.g., TsCl)
Solvent Anhydrous Pyridine
Molar Ratio (SM:Reagent) 1 : 1.1
Temperature 0°C to Room Temperature
Typical Reaction Time 12 - 24 hours
Workup Liquid-liquid extraction
Purification Column Chromatography

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve SM in Anhydrous Pyridine B Cool to 0°C A->B C Add Sulfonyl Chloride B->C D Warm to RT Stir 12-24h C->D E Monitor by TLC D->E F Liquid-Liquid Extraction E->F G Wash with NaHCO3 & Brine F->G H Dry & Concentrate G->H I Column Chromatography H->I

Sources

Application Notes & Protocols: Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate as a Versatile Precursor for Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. This guide details the synthesis of this key building block and elucidates its reactivity, focusing on its application in the construction of diverse, biologically significant fused heterocyclic systems. We provide detailed, field-proven protocols, mechanistic insights, and data to empower researchers to leverage this scaffold in their synthetic endeavors.

Introduction: The Strategic Importance of the Thieno[2,3-b]pyridine Scaffold

The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Derivatives have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] The fusion of a thiophene ring to a pyridine ring creates a bioisostere of purine, allowing these molecules to interact with a variety of biological targets.[3]

At the heart of many synthetic routes targeting these complex systems lies This compound (CAS No: 52505-46-1).[5][6] Its strategic value stems from the vicinal ortho-amino ester functionality, a reactive arrangement perfectly primed for annulation reactions. The nucleophilic amino group and the electrophilic ester group can readily participate in cyclization reactions with a variety of reagents to construct fused pyrimidine, thiazine, and triazine rings, among others. This guide will explore the synthesis of this building block and its subsequent transformation into high-value fused heterocyclic systems.

Synthesis and Characterization of the Core Building Block

The most reliable and widely adopted method for synthesizing this compound is a variation of the Gewald reaction. The protocol involves the reaction of a 2-halonicotinonitrile with ethyl thioglycolate.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Chloro-3-cyanopyridine C Base-mediated S-alkylation A->C B Ethyl 2-mercaptoacetate (Ethyl thioglycolate) B->C D Intramolecular Thorpe-Ziegler Cyclization C->D Intermediate (not isolated) E This compound D->E

Caption: Synthesis of the target building block.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[7]

Materials:

  • 2-Chloro-3-cyanopyridine (1.0 eq)

  • Ethyl 2-mercaptoacetate (1.3 eq)

  • Sodium carbonate (1.1 eq) or Triethylamine (2.0 eq)

  • Anhydrous Ethanol or DMF

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-3-cyanopyridine and anhydrous ethanol.

  • Add sodium carbonate (or triethylamine) to the mixture. Causality Note: A base is required to deprotonate the thiol of ethyl 2-mercaptoacetate, forming a potent thiolate nucleophile.

  • Add ethyl 2-mercaptoacetate dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to ambient temperature.

  • Pour the cooled mixture into a beaker containing cold water. A precipitate will form.

  • Stir the resulting suspension for 30-45 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water and then with a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum to yield the title compound as a yellow solid. The product is often of sufficient purity for subsequent steps, but can be recrystallized from ethanol or tetrahydrofuran if necessary.[7]

Physicochemical Data
PropertyValueReference
CAS Number52505-46-1[6][8]
Molecular FormulaC₁₀H₁₀N₂O₂S[6][7]
Molecular Weight222.26 g/mol [6][7]
AppearanceYellow solid[7]
Melting Point154-156 °C

Application in the Synthesis of Fused Pyrimidines

The most prominent application of this compound is the construction of the pyrido[3',2':4,5]thieno[3,2-d]pyrimidine system, a scaffold with significant biological activity.[9][10][11]

Synthesis of Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

A straightforward and high-yielding method to construct the fused pyrimidinone ring is through reaction with formamide or formic acid.

G start Ethyl 3-aminothieno[2,3-b] pyridine-2-carboxylate product Pyrido[3',2':4,5]thieno[3,2-d] pyrimidin-4(3H)-one start->product Reflux reagent Formamide (HCONH₂) or Formic Acid (HCOOH) reagent->product

Caption: Annulation to form the fused pyrimidinone.

Protocol: [Adapted from Al-Saleh et al., 2015][9][12]

  • Place this compound (1.0 eq) in a round-bottom flask.

  • Add an excess of formamide (or formic acid). Causality Note: Formamide serves as both the reagent, providing the C-N fragment for the new ring, and the solvent.

  • Heat the mixture to reflux for 3-5 hours.

  • Cool the reaction mixture. A solid product will typically precipitate.

  • Collect the precipitate by filtration, wash with water, and then ethanol.

  • Dry the solid to obtain the desired pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one.

Three-Component Synthesis of N-Substituted Pyridothienopyrimidines

A more versatile approach for generating diverse libraries involves a one-pot, three-component reaction using dimethylformamide-dimethylacetal (DMF-DMA) and various primary amines.

Mechanism Insight:

  • The primary amino group of the thienopyridine attacks the highly electrophilic DMF-DMA, eliminating methanol to form an intermediate amidine.

  • A primary amine (R-NH₂) is introduced, which displaces the dimethylamine group from the amidine.

  • The newly introduced amino group then acts as an intramolecular nucleophile, attacking the ester carbonyl.

  • This is followed by cyclization and elimination of ethanol to yield the final N-substituted fused pyrimidine.

Protocol: [Adapted from Gomaa et al., 2021]

  • In a flask, dissolve this compound (1.0 eq) in dioxane.

  • Add DMF-DMA (1.2 eq) and reflux the mixture for 4-6 hours to form the intermediate.

  • Cool the mixture slightly and add the desired primary amine (aryl or alkyl amine, 1.1 eq).

  • Reflux the mixture for an additional 6-8 hours. The reaction can also be performed efficiently under microwave irradiation at 110 °C for 40-60 minutes, which significantly reduces reaction time.

  • After cooling, remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether or ethanol to induce crystallization.

  • Collect the solid product by filtration and recrystallize from an appropriate solvent (e.g., ethanol/DMF).

Data Summary for Three-Component Synthesis:

Amine Component (R-NH₂)Reaction Time (Microwave)Yield (%)Reference
Aniline40 min92%
4-Chloroaniline50 min90%
4-Methoxyaniline45 min94%
Benzylamine60 min85%

Application in the Synthesis of Fused Thiazines and Triazines

The reactivity of the ortho-amino ester scaffold extends to the synthesis of other important fused systems.

Synthesis of Pyrido[3',2':4,5]thieno[3,2-d][3][9]thiazin-4-one

The reaction with carbon disulfide provides a route to the fused 1,3-thiazine ring system.

Protocol: [Adapted from Bakavoli et al.][13]

  • Dissolve this compound (1.0 eq) in pyridine.

  • Add carbon disulfide (CS₂) in excess and reflux the mixture for 12-16 hours. Causality Note: Pyridine acts as both a solvent and a base to facilitate the reaction. The amino group attacks CS₂, leading to an intermediate dithiocarbamate which subsequently cyclizes onto the ester.

  • Cool the reaction mixture and pour it into an ice-water mixture containing hydrochloric acid to neutralize the pyridine.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and dry to obtain the product.

Synthesis of Pyrido[3',2':4,5]thieno[3,2-d][3][7][9]triazin-4(3H)-one

Diazotization of the amino group is a classic transformation that enables the formation of a fused 1,2,3-triazine ring, a scaffold known for its antifungal properties.[14]

G cluster_workflow Triazine Synthesis Workflow A Ethyl 3-aminothieno[2,3-b] pyridine-2-carboxylate B Diazotization (NaNO₂, aq. HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Intramolecular Cyclization C->D E Pyrido[3',2':4,5]thieno[3,2-d] [1,2,3]triazin-4(3H)-one D->E

Caption: Workflow for the synthesis of fused triazinones.

Protocol: [Adapted from El-Gazzar et al.][14]

  • Suspend this compound (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise while maintaining the temperature below 5 °C. Stir vigorously. Causality Note: This in situ generation of nitrous acid converts the primary amine into a diazonium salt. The ester group is positioned to be attacked by the terminal nitrogen of the diazonium group.

  • After the addition is complete, continue stirring the mixture in the cold for 1 hour.

  • Allow the mixture to stand at room temperature for 2 hours, during which cyclization occurs.

  • Pour the mixture into cold water.

  • Collect the precipitated solid by filtration, wash with water until neutral, and dry.

Conclusion

This compound is a robust and highly versatile building block for the synthesis of medicinally relevant fused heterocyclic systems. The protocols and mechanistic insights provided herein demonstrate its utility in constructing diverse scaffolds such as pyridothienopyrimidines, -thiazines, and -triazines. By understanding the inherent reactivity of its ortho-amino ester arrangement, researchers can readily access complex molecular architectures for applications in drug discovery and materials science.

References

  • Al-Saleh, B., Abdel-khalik, M. M., & El-Nagdi, M. H. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety. Molecules, 20(1), 822-838. [Link]

  • Li, Y. T., et al. (2009). Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o9. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1957-1970. [Link]

  • Karki, R., et al. (2020). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 11(5), 936-942. [Link]

  • Leung, C. H., et al. (2018). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. European Journal of Medicinal Chemistry, 157, 101-112. [Link]

  • Bakavoli, M., et al. (2007). Reaction of this compound: synthesis of new functionalized thieno[2,3-b]pyridine, pyrido[3′,2′:4,5]thieno[3, 2-d][3][9]thiazine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines. Heterocyclic Communications, 13(5), 265-270. [Link]

  • Gomaa, A. M., et al. (2021). 3‐Aminothieno[2,3‐b]pyridine‐2‐carboxylate: Effective precursor for microwave‐assisted three components synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine hybrids with promising antibacterial activity. Journal of Heterocyclic Chemistry, 58(8), 1667-1681. [Link]

  • Pogorelčnik, B., et al. (2018). Scheme 1. Synthesis of Pyrido[3 0 ,2 0 :4,5]thieno[3,2-d ]pyrimidines a. ResearchGate. [Link]

  • Voskressensky, L. G., et al. (2018). Transformations of 3-Amino-N-[2-(5-methyl-2-furyl)ethyl]thieno[2,3-b]pyridine-2-carboxamides in Acidic Media. ResearchGate. [Link]

  • Ismail, M. F., et al. (2008). Synthesis of some pyrimido[4′,5′:4,5]thieno[2,3‐b]quinolines and related heterocycles. Journal of Heterocyclic Chemistry, 45(4), 1037-1042. [Link]

  • Zakharyan, R. A., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(12), 8199-8213. [Link]

  • Indian Academy of Sciences. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(4), 96. [Link]

  • ResearchGate. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety. [Link]

  • Ghorab, M. M., et al. (2010). Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[7][9][15]triazino[3′,4′:3,4][7][9][15]triazino[5,6-b]indole Derivatives as Potential Antitumor Agents. Molecules, 15(11), 7791-7801. [Link]

  • ResearchGate. (2023). Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and their antimicrobial evaluation and molecular docking study. [Link]

  • Fayed, E. A., et al. (2018). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. ResearchGate. [Link]

  • ResearchGate. (n.d.). Examples of thieno[2,3‐b]pyridine‐based drug candidates. [Link]

  • ResearchGate. (2011). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. [Link]

  • Zakharyan, R. A., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. [Link]

  • El-Dean, A. M. K., et al. (2006). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[7][9][15]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[7][9][15]triazine Derivatives. Molecules, 11(1), 1-10. [Link]

  • Manhas, M. S., et al. (1976). [Synthesis of 3-aminothieno-(2,3-b)pyridine derivatives. II]. Il Farmaco; edizione scientifica, 31(1), 21-30. [Link]

  • Kandeel, M. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Brazilian Chemical Society, 28(10), 1944-1954. [Link]

  • El-Gazzar, A. B. A., et al. (1993). Synthesis and antifungal activity of pyrido[3',2':4,5]thieno[3,2-d]- 1,2,3-triazine derivatives. Il Farmaco, 48(12), 1725-1733. [Link]

  • ResearchGate. (2020). Novel 3-Aminothieno[2,3- b ]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. [Link]

  • Chemsrc. (n.d.). CAS#:52505-46-1 | this compound. [Link]

  • MDPI. (2022). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][9][15]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Molecules, 27(19), 6524. [Link]

  • ResearchGate. (2001). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. [Link]

  • ChemUniverse. (n.d.). This compound [P94126]. [Link]

  • Organic Chemistry Portal. (2012). Synthesis of Isoquinolines and Heterocycle-Fused Pyridines via Three-Component Cascade Reaction of Aryl Ketones, Hydroxylamine, and Alkynes. [Link]

Sources

Application Notes and Protocols: Intramolecular Cyclization of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the intramolecular cyclization reactions of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate and its derivatives. These compounds are versatile scaffolds in medicinal chemistry, and their cyclization opens pathways to novel polycyclic heteroaromatic systems with significant biological activities. This document offers in-depth technical insights and field-proven protocols to empower researchers in the synthesis and development of these valuable molecules. The thieno[2,3-b]pyridine core is a privileged structure in drug discovery, and the ability to construct additional fused rings through intramolecular cyclization is a key strategy for modulating pharmacological properties.[1][2][3]

Introduction to the Thieno[2,3-b]pyridine Scaffold

The thieno[2,3-b]pyridine ring system is a bioisostere of quinoline and has been identified as a core component in a wide array of biologically active compounds. Derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3] The this compound moiety is particularly useful as it possesses three key reactive sites for further chemical elaboration: the 3-amino group, the 2-ethoxycarbonyl group, and the pyridine nitrogen. The strategic manipulation of the amino and ester groups allows for the construction of fused ring systems through intramolecular cyclization reactions.

General Synthetic Strategy

The starting material, this compound, can be synthesized through various methods, a common one being the reaction of 2-chloro-3-cyanopyridine with ethyl 2-mercaptoacetate in the presence of a base.[4][5] This initial scaffold then serves as a platform for a variety of intramolecular cyclization reactions, leading to the formation of fused pyridothienopyrimidines, pyridothienothiazines, and other complex heterocyclic systems.

I. Cyclization via Acylation and Subsequent Ring Closure

A prevalent strategy for the intramolecular cyclization of this compound derivatives involves the initial acylation of the 3-amino group, followed by a base- or acid-catalyzed ring closure onto the ester or a derivatized form of the ester.

A. Formation of Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones

One of the most common applications of intramolecular cyclization is the synthesis of pyridothienopyrimidinones, which are known to possess a range of biological activities, including potential as antitumor agents.[6] This transformation can be achieved using various one-carbon electrophilic reagents.

This protocol details the formation of a fused pyrimidinone ring through reaction with acetic anhydride. The reaction proceeds via initial acetylation of the 3-amino group, followed by cyclization.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in an excess of acetic anhydride.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.[7]

Causality Behind Experimental Choices:

  • Acetic Anhydride as Reagent and Solvent: Acetic anhydride serves as both the acylating agent and the solvent, driving the reaction towards completion due to its high concentration.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for both the initial N-acetylation and the subsequent intramolecular cyclization, which involves the attack of the newly formed amide nitrogen onto the ester carbonyl.

Reaction Pathway:

G cluster_0 Acylation and Cyclization Start This compound Reagent Acetic Anhydride (reflux) Start->Reagent Intermediate N-acetylated intermediate Product 2-Methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one Intermediate->Product Intramolecular cyclization Reagent->Intermediate

Caption: Formation of a pyrimidinone ring via acetylation and cyclization.

This two-step protocol involves the acylation with chloroacetyl chloride followed by intramolecular cyclization. This method is particularly useful for introducing a reactive handle (the chloro group) for further derivatization.

Step-by-Step Methodology:

  • Acylation:

    • Dissolve 3,6-diamino-4-(2-chlorophenyl)-5-cyano-N-phenylthieno[2,3-b]pyridine-2-carboxamide (1.0 eq) in anhydrous dioxane and heat until a clear solution is obtained.[8]

    • Add chloroacetyl chloride (2.2-2.4 eq) dropwise to the solution.[8]

    • Reflux the reaction mixture for 3-4 hours, monitoring by TLC.[8]

    • Cool the mixture, and filter the precipitate to obtain the chloroacetylated intermediate.[8]

  • Intramolecular Cyclization:

    • Further heating of the reaction mixture for 8-10 hours can lead to direct intramolecular cyclization.[8] Alternatively, the isolated intermediate can be treated with a base to induce cyclization.

Causality Behind Experimental Choices:

  • Anhydrous Dioxane: Dioxane is a suitable aprotic solvent that dissolves the starting material and does not react with chloroacetyl chloride. The anhydrous condition is crucial to prevent the hydrolysis of the acid chloride.

  • Stoichiometry of Chloroacetyl Chloride: Using a slight excess of chloroacetyl chloride ensures complete acylation of the more reactive 3-amino group.[8]

  • Extended Heating for Cyclization: The prolonged heating provides the energy for the intramolecular nucleophilic substitution, where the amide nitrogen displaces the chlorine atom to form the new ring.[8]

II. Formation of Fused Thiazine Rings

The synthesis of pyridothienothiazines from this compound can be achieved through a reaction with potassium thiocyanate, which proceeds through an isothiocyanate intermediate.

This protocol describes a one-pot synthesis of a fused thiazine ring system.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of sodium ethoxide in refluxing ethanol, add this compound (1.0 eq) and potassium thiocyanate (1.0 eq).[9]

  • Reaction: Reflux the mixture for 4 hours.

  • Work-up and Isolation: Cool the reaction mixture and pour it into water. Acidify with a suitable acid (e.g., acetic acid) to precipitate the product. Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure product.[9]

Causality Behind Experimental Choices:

  • Sodium Ethoxide: The base is required to facilitate the reaction, likely by promoting the formation of the thiocyanate anion and subsequent reaction with the amino group.

  • Potassium Thiocyanate: This reagent serves as the source of the thiocarbonyl group, which is essential for the formation of the thiazine ring.

  • Refluxing Ethanol: Provides the necessary thermal energy for the reaction to proceed at a reasonable rate.

Reaction Pathway:

G cluster_1 Thiazine Ring Formation Start This compound Reagents KSCN, NaOEt, EtOH (reflux) Start->Reagents Intermediate Thioureido intermediate Product 2-Amino-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]thiazin-4-one Intermediate->Product Intramolecular cyclization Reagents->Intermediate

Caption: Synthesis of a fused thiazine ring.

III. Data Summary

The following table summarizes typical reaction conditions and outcomes for the intramolecular cyclization of this compound derivatives.

Starting MaterialReagent(s)SolventConditionsProductYield (%)Reference
This compoundAcetic AnhydrideAcetic AnhydrideReflux, 4-6h2-Methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-oneNot specified[7]
3,6-Diamino-...-thieno[2,3-b]pyridine-2-carboxamideChloroacetyl ChlorideDioxaneReflux, 3-4h (acylation), 8-10h (cyclization)Fused lactam productNot specified[8]
This compoundKSCN, NaOEtEthanolReflux, 4h2-Amino-4H-pyrido[3',2':4,5]thieno[3,2-d][1][3]thiazin-4-oneHigh[9]
3-Aminothieno[2,3-b]pyridine-2-carbohydrazideTriethyl orthoformateEthanolReflux, 6hFused pyridothienopyrimidineNot specified[9]

Conclusion

The intramolecular cyclization of this compound derivatives is a powerful and versatile strategy for the synthesis of novel, biologically relevant fused heterocyclic systems. By carefully selecting the appropriate reagents and reaction conditions, researchers can selectively construct a variety of fused rings, including pyrimidinones and thiazines. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of medicinal chemistry and drug development, facilitating the exploration of new chemical space and the discovery of novel therapeutic agents.

References

  • Chigorina, E. A., Bespalov, A. V., & Dotsenko, V. V. (2019). Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides. Russian Journal of General Chemistry, 89(10), 2018–2026. [Link]

  • Chigorina, E. A., Bespalov, A. V., & Dotsenko, V. V. (2019). Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides. ResearchGate. [Link]

  • Alinaghizadeh, Z., et al. (2015). Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. Journal of the Brazilian Chemical Society. [Link]

  • (2023). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. [Link]

  • Bakhite, E. A., Abeed, A. A. O., & Ahmed, O. E. A. (2017). Fused thieno[2,3-b]pyridines: synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(4), 121-136. [Link]

  • (2025). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • (2000). SYNTHESIS OF SOME NEW THIENO[2,3-b]PYRIDINES, PYRIDO[3′,2′:4,5].
  • (2004).
  • Bakavoli, M., et al. (2008). Reaction of this compound: synthesis of new functionalized thieno[2,3-b]pyridine, pyrido[3′,2′:4,5]thieno[3,2-d][1][3]thiazine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Bakhite, E. A., Abeed, A. A. O., & Ahmed, O. E. A. Fused Thieno[2,3-B]pyridines: Synthesis and Characterization of New Condensed Pyridothienopyrimidines. Amanote Research.
  • (2020). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. NIH. [Link]

  • Bakavoli, M., et al.
  • (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega.
  • (2025). Novel 3-Aminothieno[2,3- b ]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ResearchGate. [Link]

  • Zheng, R., et al. (2009). Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • (2023). Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin. MDPI.
  • Zheng, R., et al. (2009). Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. NIH. [Link]

Sources

Troubleshooting & Optimization

Purification techniques for Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

Welcome to the technical support guide for the purification of this compound (CAS 52505-46-1).[1][2][3] This document is designed for researchers, medicinal chemists, and drug development professionals who handle this important heterocyclic intermediate. Thieno[2,3-b]pyridine derivatives are a privileged scaffold in medicinal chemistry, forming the core of various therapeutic agents.[4][5] Achieving high purity of this starting material is critical for the success of subsequent synthetic steps and the integrity of biological data.

This guide provides field-proven insights in a practical question-and-answer format, addressing common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: Impurities are primarily dependent on the synthetic route. A common synthesis involves the reaction of a 2-halonicotinonitrile derivative with ethyl thioglycolate or a similar reagent.[6][7] Based on this, you should anticipate the following:

Impurity Type Potential Origin Removal Strategy
Unreacted Starting MaterialsIncomplete reaction (e.g., 2-chloro-3-cyanopyridine, ethyl thioglycolate).Aqueous wash, Column Chromatography.
Disubstituted ByproductsReaction of the initial coupling product at another site on the pyridine ring.[6]Column Chromatography (can be challenging), Recrystallization.
Oxidative Degradation ProductsExposure of the electron-rich amino-thiophene system to air/oxidants, potentially forming sulfoxides or dimers.[4]Column Chromatography, work under an inert atmosphere.
Hydrolyzed ProductPresence of water and base/acid leading to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[6]Column Chromatography, careful pH control during workup.
Residual SolventsTrapped solvents from the reaction or initial workup (e.g., Ethanol, Dioxane, DMF).Drying under high vacuum, Recrystallization.

Q2: My crude product is a yellow solid. Is this the expected appearance?

A2: Yes, the title compound is typically reported as a yellow solid.[7][8] However, the intensity of the color can be an indicator of purity. A bright, crystalline yellow is often associated with higher purity, whereas brownish or dull yellow hues may suggest the presence of polymeric or oxidative impurities.

Q3: Which purification technique is generally most effective for this compound?

A3: The choice depends on the impurity profile and the required scale.

  • For removing baseline impurities and achieving moderate purity: Recrystallization is often sufficient, rapid, and scalable.

  • For removing closely related structural analogs (e.g., isomers, disubstituted byproducts): Silica gel column chromatography is the method of choice due to its higher resolving power.[4][6][9]

A common and effective strategy is to perform a crude purification by precipitation or a quick recrystallization, followed by column chromatography for final polishing if very high purity is required.

Purification Workflow Overview

The following diagram illustrates a typical decision-making process for purifying the target compound.

Purification Workflow cluster_0 Initial Stage cluster_1 Purity Assessment & Primary Purification cluster_2 Advanced Purification start Crude Reaction Mixture workup Aqueous Workup / Precipitation (e.g., add water to reaction mixture) start->workup crude_solid Isolate Crude Solid (Yellow Solid) workup->crude_solid assess Assess Purity (TLC, 1H NMR) crude_solid->assess recryst Recrystallization (e.g., from Ethanol or THF) assess->recryst Minor Impurities chrom Silica Gel Column Chromatography (e.g., Hexane/EtOAc gradient) assess->chrom Significant / Close-eluting Impurities pure Pure Product (>98%) recryst->pure chrom->pure

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

Problem 1: Low or No Recovery After Recrystallization

  • Potential Cause A: Incorrect solvent choice. The compound may be too soluble in the chosen solvent even at low temperatures.

    • Solution: Select a solvent or solvent system where the compound has high solubility when hot and very low solubility when cold. Perform small-scale solubility tests with solvents like ethanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water or THF/hexanes. A procedure for obtaining single crystals from a tetrahydrofuran (THF) solution has been reported, suggesting it is a good starting point.[7]

  • Potential Cause B: Insufficient concentration. The solution may not have been saturated at the boiling point of the solvent.

    • Solution: Reduce the volume of the solvent by boiling it off until you observe the first signs of crystal formation. Then, add a minimal amount of hot solvent back to redissolve everything before allowing it to cool slowly.

  • Potential Cause C: Cooling too rapidly. Fast cooling leads to precipitation or the formation of very fine, impure needles rather than well-formed crystals.

    • Solution: Allow the hot, saturated solution to cool to room temperature undisturbed, followed by further cooling in an ice bath or refrigerator to maximize crystal yield.

Problem 2: Product Remains Impure After Column Chromatography

  • Potential Cause A: Inappropriate solvent system (Eluent). The polarity of the eluent may be too high, causing your product to elute with impurities, or too low, causing poor separation from non-polar contaminants.

    • Solution: Methodically determine the optimal eluent using Thin Layer Chromatography (TLC). Test various ratios of non-polar (e.g., Hexane, Petroleum Ether) and polar (e.g., Ethyl Acetate, Acetone) solvents. Aim for an Rf value of 0.25-0.35 for your target compound for good separation. For similar thienopyridine systems, gradients of ether/petroleum ether or hexane/acetone have proven effective.[4][9]

  • Potential Cause B: Column overloading. Too much crude material was loaded onto the column relative to the amount of silica gel.

    • Solution: A general rule of thumb is to use a silica gel mass of at least 50-100 times the mass of the crude product. If separation is particularly difficult, a higher ratio may be necessary.

  • Potential Cause C: Poor column packing. Channels or cracks in the silica bed lead to band broadening and inefficient separation.

    • Solution: Ensure the silica gel is packed as a uniform, homogenous slurry. Gently tap the column during packing to settle the stationary phase and eliminate air bubbles.

Troubleshooting Chromatography cluster_yes cluster_no start Impure Product Post-Column check_rf Analyze TLC of Fractions. Is product peak separate from impurity peaks? start->check_rf pool_pure Combine pure fractions. Re-evaluate pooling strategy. check_rf->pool_pure Yes cause_eluent Cause: Incorrect Eluent? (Rf too high/low, poor resolution) check_rf->cause_eluent No cause_loading Cause: Overloaded Column? check_rf->cause_loading No cause_packing Cause: Poor Packing? check_rf->cause_packing No solve_eluent Solution: Optimize eluent via TLC. Try a different solvent system. cause_eluent->solve_eluent solve_loading Solution: Reduce load. Increase silica:sample ratio (>50:1). cause_loading->solve_loading solve_packing Solution: Repack column carefully. cause_packing->solve_packing

Caption: Decision tree for troubleshooting impure column chromatography fractions.

Problem 3: The Purified Product is an Oil, Not a Solid

  • Potential Cause A: Presence of residual solvent. Even small amounts of high-boiling solvents like DMF or DMSO can prevent crystallization.

    • Solution: Co-evaporate the oil with a low-boiling solvent like dichloromethane or toluene on a rotary evaporator (this helps azeotropically remove the high-boiling solvent). Follow this with drying under high vacuum for an extended period.

  • Potential Cause B: Persistent impurities. Certain impurities can act as "eutectic melters," depressing the melting point of the final product and causing it to be an oil.

    • Solution: Re-purify using an orthogonal method. If you previously used recrystallization, try column chromatography, or vice-versa. Analyze the oil by ¹H NMR to identify the impurity and guide your next purification step.

  • Potential Cause C: Product is polymorphic or amorphous.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a seed crystal from a previous successful batch. Sometimes, dissolving the oil in a minimal amount of a volatile solvent (like diethyl ether) and then slowly adding a non-solvent (like hexanes) until turbidity appears can initiate crystallization upon standing.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal for removing less-polar or more-polar impurities from a crude solid that is already >85% pure.

  • Solvent Selection: In a test tube, add ~50 mg of your crude solid. Add a potential solvent (e.g., ethanol, THF) dropwise while heating until the solid dissolves. A good solvent will require a minimal volume at high temperature.[7][10]

  • Dissolution: Place the bulk of the crude this compound into an appropriately sized Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored with impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period.

  • Yield Maximization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by NMR, LC-MS, and melting point to confirm purity.

Protocol 2: Purification by Silica Gel Column Chromatography

This is the preferred method for separating closely related impurities.

  • Eluent Selection: On a TLC plate, spot your crude material. Develop the plate in various solvent systems (e.g., start with 20% Ethyl Acetate in Hexane and increase polarity). The ideal system will show good separation between your product spot (aim for Rf ≈ 0.3) and all impurities.[9]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring a flat, stable bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elution: Begin eluting the column with the low-polarity solvent system determined in step 1. Collect fractions and monitor the elution process by TLC. You can run the column isocratically (with a single solvent mixture) or by gradually increasing the eluent polarity (gradient elution) to first wash out non-polar impurities and then elute your product.

  • Fraction Analysis: Spot each collected fraction on a TLC plate. Visualize the spots under UV light.

  • Product Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid or oil under high vacuum to remove all solvent traces. Confirm purity and identity using appropriate analytical techniques.

By following these guidelines and troubleshooting steps, researchers can confidently and efficiently purify this compound to the high standard required for advanced applications in research and development.

References

  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. Available at: [Link]

  • Reaction of this compound: synthesis of new functionalized thieno[2,3-b]pyridine, pyrido[3′,2′:4,5]thieno[3, 2-d][6][10]thiazine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines. ResearchGate. Available at: [Link]

  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI. Available at: [Link]

  • Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Novel 3-Aminothieno[2,3- b ]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ResearchGate. Available at: [Link]

  • Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. ResearchGate. Available at: [Link]

  • Troubleshooting Guide A. Protein Expression B. Loading/Washing. BD Biosciences. Available at: [Link]

  • This compound (C10H10N2O2S). PubChem. Available at: [Link]

  • This compound (1 x 25 g). Alchimica. Available at: [Link]

  • CAS#:52505-46-1 | this compound. Chemsrc. Available at: [Link]

  • This compound [P94126]. ChemUniverse. Available at: [Link]

Sources

Technical Support Center: Synthesis of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-2026-01-02-THPY

Last Updated: January 2, 2026

Introduction

Welcome to the technical support guide for the synthesis of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. This molecule is a crucial intermediate in the development of various pharmaceutical agents, including novel antiplatelet and antitubercular drugs.[1][2] The most common synthetic route is a variation of the Gewald reaction, a powerful one-pot method for constructing polysubstituted 2-aminothiophenes.[3][4]

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side reactions encountered during this synthesis. Our goal is to help you optimize your reaction conditions, maximize yield and purity, and confidently identify and mitigate common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is a Thorpe-Ziegler type cyclization, which is mechanistically related to the Gewald reaction.[5] This typically involves the reaction of a 2-halonicotinonitrile (like 2-chloro-3-cyanopyridine) with ethyl thioglycolate in the presence of a base.[6] The reaction proceeds via an initial SNAr reaction, followed by a base-catalyzed intramolecular cyclization to form the desired thieno[2,3-b]pyridine ring system.

Q2: My reaction turns very dark, and the final product is a brown or black tar-like substance. What is happening?

A2: Dark coloration and tar formation are often indicative of decomposition or polymerization side reactions. This can be caused by several factors:

  • Excessive Heat: The reaction can be exothermic. High local temperatures, especially during base addition, can promote side reactions.

  • Strong Base Concentration: Using a highly concentrated or overly strong base can lead to undesired condensation reactions or degradation of the starting materials or product.

  • Air Oxidation: The aminothiophene core can be susceptible to oxidative degradation, which is often accelerated by heat and base.[1] Running the reaction under an inert atmosphere (N₂ or Ar) is highly recommended.

Q3: My yield is consistently low, even though my starting materials are consumed. Where is my product going?

A3: Low yield in the absence of starting material suggests that the reaction is proceeding but is being diverted down non-productive pathways. The most common culprits are:

  • Incomplete Cyclization: The intermediate thioether may not be cyclizing efficiently. This can be addressed by adjusting the base, solvent, or temperature.

  • Dimerization: The starting materials or intermediates can react with themselves to form dimeric impurities that are difficult to separate from the product.

  • Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid during the reaction or, more commonly, during an aqueous workup, especially if the pH is not carefully controlled.

Troubleshooting Guide: Specific Side Reactions

This section provides a detailed analysis of common side reactions, including their mechanisms, identification methods, and proven protocols for their mitigation.

Problem: Formation of Oxidative Dimer Impurity

One of the most frequently observed side products is a dimeric species formed via oxidative coupling of the 3-amino group. This is particularly problematic if the reaction mixture is exposed to air for extended periods, especially at elevated temperatures.

Mechanism: The 3-amino group of the thienopyridine is susceptible to oxidation, which can lead to the formation of a diazo-like dimer. While the exact mechanism can vary, it generally involves the formation of radical species that couple.[1]

Identification:

  • LC-MS: Look for a mass peak corresponding to (2 x M - 2H)⁺, where M is the mass of the desired product. For this compound (M.W. 222.27), the dimer would have a mass around 442.5.

  • NMR: The ¹H NMR spectrum of the crude product may show a complex set of aromatic signals and a significant reduction in the integral of the -NH₂ protons.

Mitigation Protocol:

ParameterStandard ConditionOptimized (Anti-Dimerization) ProtocolRationale
Atmosphere AirNitrogen or ArgonPrevents interaction with atmospheric oxygen, the primary oxidant.
Solvent Anhydrous EthanolDegassed Anhydrous Ethanol/DMFDegassing removes dissolved oxygen.
Temperature Reflux (78 °C in EtOH)Controlled heating, 60-70 °CLower temperatures reduce the rate of oxidation.
Workup Standard aqueous washCooled aqueous wash, minimized air exposureReduces oxidation during the purification phase.

Step-by-Step Protocol to Minimize Oxidation:

  • Assemble the reaction glassware and dry it thoroughly in an oven.

  • Assemble the apparatus while hot and allow it to cool under a steady stream of nitrogen or argon.

  • Use anhydrous solvents that have been degassed by sparging with nitrogen for 15-20 minutes.

  • Add the 2-chloro-3-cyanopyridine and the degassed solvent to the reaction flask.

  • Add the base (e.g., sodium carbonate) followed by the slow, dropwise addition of ethyl thioglycolate at room temperature.[6]

  • Heat the reaction mixture to the target temperature (e.g., 65 °C) under a positive pressure of nitrogen.

  • Upon completion, cool the reaction mixture to room temperature before exposing it to air for workup.

Problem: Ester Hydrolysis to Carboxylic Acid

The ethyl ester of the product can be sensitive to basic conditions, leading to the formation of 3-aminothieno[2,3-b]pyridine-2-carboxylic acid. This impurity can complicate purification and represents a direct loss of yield.

Mechanism: Saponification of the ethyl ester is a classic base-catalyzed hydrolysis reaction. It is highly dependent on the concentration of the base, temperature, and presence of water.

Identification:

  • LC-MS: Look for a mass peak corresponding to (M - C₂H₄)⁺, which is the mass of the product minus 28 Da. For the target compound, this would be a mass of ~194.2.

  • TLC: The carboxylic acid is significantly more polar than the ester. It will have a much lower Rf value on silica gel plates.

  • Solubility: The acid impurity is often soluble in aqueous base and will precipitate upon acidification.

Mitigation Protocol:

ParameterIssue-Prone ConditionOptimized ProtocolRationale
Base Strong bases (e.g., NaOEt, KOH)Weaker bases (e.g., K₂CO₃, Na₂CO₃, Et₃N)Weaker, non-nucleophilic bases are less likely to attack the ester carbonyl.[6]
Solvent Aqueous EthanolAnhydrous Ethanol or DMFThe absence of water is critical to prevent hydrolysis.
Workup Basic aqueous wash (pH > 9)Neutral brine wash (pH 7-8)Avoids exposing the ester to high pH during extraction.
Reaction Time Prolonged heatingMonitor by TLC/LC-MS and stop once completeMinimizes the time the product is exposed to basic conditions.

Workflow Diagram: Base Selection and Workup Strategy

G cluster_reaction Reaction Phase cluster_workup Workup Phase Start Starting Materials (2-chloronicotinonitrile, ethyl thioglycolate) Base Select Base Start->Base StrongBase Strong Base (e.g., NaOEt) Base->StrongBase High Risk WeakBase Weak Base (e.g., K₂CO₃) Base->WeakBase Low Risk Crude Crude Reaction Mixture StrongBase->Crude Leads to Hydrolysis WeakBase->Crude Quench Quench/Wash Crude->Quench BasicWash Basic Wash (pH > 9) Quench->BasicWash High Risk NeutralWash Neutral Brine Wash Quench->NeutralWash Low Risk HydrolysisProduct Side Product: Carboxylic Acid BasicWash->HydrolysisProduct Forms Carboxylic Acid DesiredProduct Target Product: Ethyl Ester NeutralWash->DesiredProduct Preserves Ester

Caption: Logic flow for minimizing ester hydrolysis.

Problem: Incomplete Cyclization & Formation of Thioether Intermediate

The reaction proceeds in two key steps: SNAr substitution followed by intramolecular cyclization. If the cyclization step is slow or incomplete, the acyclic thioether intermediate can remain as a major impurity.

Mechanism: The formation of the thiophene ring occurs via a base-catalyzed intramolecular Thorpe-Ziegler reaction, where the carbanion generated adjacent to the ester attacks the nitrile group.[5] Insufficient base strength or steric hindrance can slow this cyclization step.

Identification:

  • LC-MS: Look for a mass peak corresponding to the desired product mass. The thioether is an isomer of the cyclized product's enamine tautomer, but it will have a different retention time on LC. It is often less polar.

  • ¹H NMR: The thioether intermediate will lack the characteristic broad -NH₂ signal (typically ~5-7 ppm). Instead, it will show a singlet for the S-CH₂-COOEt methylene group.

Mitigation Protocol:

ParameterIssue-Prone ConditionOptimized ProtocolRationale
Base Stoichiometric weak baseSlight excess of base (1.1-1.2 eq)Ensures enough base is present to catalyze the cyclization after the initial substitution.
Temperature Room TemperatureGentle heating (50-70 °C)Provides the necessary activation energy for the cyclization step.
Solvent Protic solvents (e.g., EtOH)Polar aprotic solvents (e.g., DMF, DMSO)Aprotic solvents can better solvate the transition state of the cyclization.[7]
Reaction Time Too shortExtended reaction time (monitor by TLC)Allows the slower cyclization step to proceed to completion.

G cluster_conditions Key Factors for Step 2 SM Starting Materials INT Acyclic Thioether Intermediate SM->INT Step 1: SNAr (Fast) PROD Desired Product (this compound) INT->PROD Step 2: Cyclization (Rate-Limiting) Temp • Increased Temperature Base • Sufficient Base Strength Solvent • Polar Aprotic Solvent

Sources

Technical Support Center: Optimization of Reaction Conditions for Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this versatile heterocyclic compound. The thieno[2,3-b]pyridine core is a significant scaffold in medicinal chemistry, known for its presence in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide will equip you with the knowledge to optimize your reaction conditions and overcome common experimental hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the derivatization of this compound, providing concise answers and directing you to more detailed troubleshooting where necessary.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in heterocyclic synthesis can be attributed to several factors. A systematic approach is the most effective way to troubleshoot this issue.[4] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters. Small-scale trial reactions are recommended to identify the optimal conditions without committing large quantities of starting materials.[4]

  • Purity of Reagents and Solvents: Impurities can lead to side reactions or incomplete conversion. Always use high-purity reagents and ensure solvents are anhydrous, especially for moisture-sensitive reactions.[4]

  • Atmospheric Contamination: Many organic reactions are sensitive to moisture and oxygen. Employing an inert atmosphere, such as nitrogen or argon, is crucial for sensitive reagents.[4]

  • Inefficient Mixing: In heterogeneous reactions, ensure the stirring is vigorous enough to facilitate proper mixing of reactants.[4]

  • Product Decomposition: The desired product might be unstable under the reaction or workup conditions. Monitoring the reaction progress by TLC or LC-MS can help detect product degradation.[4]

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?

A2: The 3-amino group of the thieno[2,3-b]pyridine ring is a primary nucleophile, but other sites can also react under certain conditions. Common side reactions include:

  • N-vs. C-Alkylation/Acylation: While the amino group is the primary site of reaction, under strongly basic conditions or with highly reactive electrophiles, reaction at other positions on the heterocyclic ring system can occur.

  • Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air. This can lead to the formation of sulfoxides or sulfones.[1][5]

  • Dimerization: Oxidative dimerization can occur under specific conditions, leading to complex byproduct formation.[1][5]

  • Hydrolysis: The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures.

Q3: Which functional group is more reactive, the 3-amino group or the pyridine nitrogen?

A3: The 3-amino group is significantly more nucleophilic and reactive towards electrophiles than the pyridine nitrogen. The lone pair of electrons on the pyridine nitrogen is part of the aromatic π-system, making it less available for reaction.[6] In contrast, the lone pair on the exocyclic amino group is more localized and readily participates in nucleophilic attack. Under typical derivatization conditions (e.g., acylation, alkylation), the reaction will selectively occur at the 3-amino position.

Q4: What are some common methods for derivatizing the 3-amino group?

A4: The 3-amino group can be derivatized through a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form amides. It is known that 3-aminothieno[2,3-b]pyridines are quite easily acylated.[7]

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Alkylation: Reaction with alkyl halides, though this can be challenging to control and may lead to over-alkylation. Reductive amination with aldehydes or ketones is often a more controlled method.

  • Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and an acid) to form a diazonium salt, which can then be converted to a variety of other functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.[8]

  • Condensation Reactions: Reaction with aldehydes, ketones, or orthoesters to form Schiff bases or fused heterocyclic systems.[9]

II. Troubleshooting Guide

This section provides a more in-depth guide to resolving specific experimental issues.

Issue 1: Low Yield in Amide Coupling Reactions

Amide coupling is a common derivatization for this compound. If you are experiencing low yields, consider the following:

Potential Cause Troubleshooting Strategy Rationale
Incomplete Activation of Carboxylic Acid - Use a more potent coupling agent (e.g., HATU, HOBt/EDC).[8] - Ensure the coupling agent is fresh and has been stored properly.The formation of the active ester is the rate-limiting step. Inefficient activation leads to incomplete conversion.
Base Incompatibility - Use a non-nucleophilic organic base like DIPEA or N-methylmorpholine. - Avoid using strong inorganic bases which can cause hydrolysis of the ester.The base is crucial for neutralizing the acid formed during the reaction and preventing protonation of the amine. However, a nucleophilic base can compete with the desired reaction.
Low Nucleophilicity of the Amine - If the amine is sterically hindered or electronically deactivated, consider increasing the reaction temperature or using a more reactive acylating agent (e.g., acyl chloride).Steric hindrance and electronic effects can significantly reduce the rate of reaction.
Product Precipitation - Choose a solvent in which both the starting materials and the product are soluble (e.g., DMF, DMSO).If the product precipitates out of solution, the reaction may stop prematurely.
Experimental Workflow: Troubleshooting Low Amide Coupling Yield

G start Low Yield in Amide Coupling check_coupling Verify Coupling Agent Activity start->check_coupling check_base Assess Base Compatibility check_coupling->check_base Active use_stronger_agent Use HATU or HOBt/EDC check_coupling->use_stronger_agent Inactive check_amine Evaluate Amine Reactivity check_base->check_amine Compatible change_base Switch to DIPEA or NMM check_base->change_base Incompatible check_solubility Check Product Solubility check_amine->check_solubility Sufficiently Reactive modify_conditions Increase Temperature or Use Acyl Chloride check_amine->modify_conditions Low Reactivity change_solvent Use DMF or DMSO check_solubility->change_solvent Precipitation end Optimized Reaction check_solubility->end Soluble use_stronger_agent->end change_base->end modify_conditions->end change_solvent->end G start This compound intermediate Tetrahedral Intermediate start->intermediate Nucleophilic attack by 3-amino group reagents Acyl Chloride (R-COCl) Pyridine or Et3N Anhydrous Solvent (e.g., DCM, THF) reagents->intermediate product Ethyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate intermediate->product Collapse of intermediate & elimination of HCl

Caption: Selective acylation at the 3-amino position.

III. Detailed Experimental Protocols

Protocol 1: General Procedure for the Acylation of this compound

This protocol describes a general method for the acylation of the 3-amino group.

Materials:

  • This compound

  • Acyl chloride or anhydride (1.1 eq.)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or pyridine (1.2 eq.)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine or pyridine (1.2 eq.) to the solution.

  • Slowly add the acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated derivative.

Protocol 2: Hydrolysis of the Ethyl Ester to the Carboxylic Acid

This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization.

Materials:

  • This compound

  • Dioxane

  • 4 M Sodium hydroxide (NaOH) solution [8]* 1 M Hydrochloric acid (HCl) solution

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in dioxane in a round-bottom flask.

  • Add 4 M sodium hydroxide solution and heat the mixture to 70 °C. [8]3. Stir the reaction at 70 °C for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture to pH 3-4 with 1 M HCl solution while cooling in an ice bath.

  • The resulting precipitate is the carboxylic acid product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-aminothieno[2,3-b]pyridine-2-carboxylic acid.

IV. References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved January 2, 2026, from

  • ACS Medicinal Chemistry Letters. (2025). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. Retrieved January 2, 2026, from

  • Bakavoli, M., et al. (2009). Reaction of this compound: synthesis of new functionalized thieno[2,3-b]pyridine, pyrido[3′,2′:4,5]thieno[3, 2-d]t[4][10]hiazine and pyrido3′,2′:4,5thieno[3,2-d]pyrimidines. ResearchGate. Retrieved January 2, 2026, from

  • ResearchGate. (2025). Novel 3-Aminothieno[2,3- b ]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. Retrieved January 2, 2026, from

  • ACS Publications. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved January 2, 2026, from

  • Zheng, R., et al. (2009). Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. National Institutes of Health. Retrieved January 2, 2026, from

  • ACS Publications. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved January 2, 2026, from

  • De Gruyter. (n.d.). Reaction of this compound: synthesis. Retrieved January 2, 2026, from

  • MDPI. (2025). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Retrieved January 2, 2026, from

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 2, 2026, from

  • ResearchGate. (2009). Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. Retrieved January 2, 2026, from

  • Chemistry LibreTexts. (2025). 24.9: Heterocyclic Amines. Retrieved January 2, 2026, from

  • MDPI. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Retrieved January 2, 2026, from

Sources

Overcoming poor solubility of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility issues with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively. Poor solubility is a frequent obstacle in drug discovery, impacting everything from reaction yield to bioavailability.[1] This document offers a structured, question-and-answer approach to systematically diagnose and solve these challenges.

Part 1: Foundational Understanding - The "Why" Behind Poor Solubility

Before attempting to solve a problem, it's critical to understand its origin. This section addresses the fundamental properties of this compound that contribute to its limited solubility.

Q1: Why is this compound so difficult to dissolve in common organic solvents?

A: The poor solubility of this compound is not primarily due to a lack of polar groups, but rather stems from its strong solid-state intermolecular interactions. The core issue is high crystal lattice energy. Several factors contribute to this:

  • Molecular Planarity: The thieno[2,3-b]pyridine core is a highly planar, rigid structure. This planarity allows molecules to stack efficiently and closely in a crystal lattice.[2]

  • Intermolecular Forces: This efficient packing is stabilized by strong intermolecular attractive forces, including hydrogen bonds (via the amino group) and π-stacking interactions between the aromatic rings.[2]

  • High Melting Point: A high melting point is indicative of high crystal packing energy. Overcoming this energy requires a solvent that can effectively disrupt these strong interactions, which is why solubility is often low even in seemingly compatible solvents.[2]

Q2: What are the downstream consequences of this poor solubility for my research?

A: Failing to adequately solubilize the compound can have significant negative impacts across the research and development pipeline:

  • Inaccurate Biological Data: In biological assays, undissolved compound can lead to underestimated potency (e.g., higher IC50 values) and high variability between experiments.

  • Challenging Chemical Reactions: In synthesis, poor solubility can result in slow reaction rates, incomplete conversions, and heterogeneous mixtures that are difficult to work with, ultimately lowering yields.

  • Difficult Purification: The compound may precipitate prematurely during chromatography or recrystallization attempts, making it difficult to achieve high purity.

  • Formulation & Bioavailability Issues: For drug development, poor solubility is a major hurdle, often leading to low and erratic oral bioavailability, which can terminate a drug discovery program.[1][3]

Part 2: Troubleshooting & Solubilization Strategies

This section provides a systematic approach to improving the solubility of this compound, from basic solvent screening to more advanced techniques.

Q3: I'm starting a new experiment. What is the best initial approach to find a suitable solvent?

A: A systematic solvent screening is the most logical first step. Avoid random testing. The goal is to test a range of solvents with varying polarities and hydrogen bonding capabilities.

  • Preparation: Dispense a small, precise amount (e.g., 1-2 mg) of the compound into several small, clear vials.

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of a single test solvent to each vial.

  • Initial Observation: Vortex each vial for 30-60 seconds at room temperature. Visually inspect for dissolution.

  • Incremental Addition: If the compound has not dissolved, continue adding the solvent in measured increments (e.g., 100 µL at a time), vortexing after each addition, until the compound dissolves or a practical upper volume limit is reached (e.g., 1 mL, corresponding to a solubility of <1-2 mg/mL).

  • Thermal Assistance: If solubility is still poor, gently warm the vials (e.g., to 40-50°C) to see if solubility improves. Note if the compound precipitates upon cooling, which indicates it may be suitable for reactions at elevated temperatures but not for room temperature storage.

  • Documentation: Record the approximate solubility in mg/mL for each solvent tested.

SolventClassTypical Observations
Dichloromethane (DCM)ChlorinatedOften insufficient for highly crystalline polar compounds.
Tetrahydrofuran (THF)EtherModerate potential; may require heating.
Acetonitrile (ACN)Polar AproticCan be effective, especially when heated.
Ethyl Acetate (EtOAc)EsterGenerally poor solubility for this class of compounds.
Methanol / EthanolPolar ProticMay show some solubility due to hydrogen bonding, but often limited.[4]
Dimethylformamide (DMF)High-Polarity AproticGood candidate; often effective at dissolving compounds with strong H-bonding.
Dimethyl Sulfoxide (DMSO)High-Polarity AproticExcellent candidate and a common choice for creating stock solutions for biological screening.[4]
Q4: Standard solvents aren't working well. How can I use a co-solvent system to improve solubility?

A: Co-solvency is a powerful and widely used technique. It involves mixing a water-miscible organic solvent (the co-solvent) with a primary solvent (like water or a buffer) to create a mixture with a more favorable polarity for dissolving your compound.[5][6]

Mechanism of Action: Co-solvents work by reducing the overall polarity of the solvent system. For instance, in an aqueous system, a co-solvent like ethanol or DMSO disrupts the strong hydrogen bonding network of water, making the environment less polar and more accommodating to a hydrophobic drug molecule.[7]

  • Select Primary & Co-solvent: Choose a primary solvent relevant to your experiment (e.g., water for an assay, or a reaction solvent like toluene) and a miscible co-solvent in which your compound shows some solubility (e.g., DMSO, DMF, or NMP).[8]

  • Prepare Stock Solution: Dissolve a high concentration of your compound in the pure co-solvent (e.g., 50 mg/mL in DMSO).

  • Titration: In a series of vials, prepare different ratios of co-solvent to primary solvent (e.g., 1:1, 1:2, 1:5, 1:10, 1:100).

  • Test Solubility: Add a small aliquot of your compound's stock solution to each mixed-solvent vial.

  • Observe for Precipitation: Vortex and observe immediately and after a set time (e.g., 1 hour) for any signs of precipitation. The optimal ratio is the one that uses the least amount of co-solvent while keeping your compound fully dissolved at the desired final concentration.

G start Compound Insoluble in Primary Solvent (e.g., Water) select_cosolvent Select Miscible Co-Solvent (e.g., DMSO, PEG 400) where compound is soluble start->select_cosolvent prepare_stock Prepare Concentrated Stock in 100% Co-Solvent select_cosolvent->prepare_stock test_ratios Prepare Serial Dilutions of Co-Solvent in Primary Solvent (e.g., 50%, 20%, 10%, 1%) prepare_stock->test_ratios add_stock Add Aliquot of Stock Solution to each dilution to reach final desired concentration test_ratios->add_stock observe Observe for Precipitation (Immediately & after 1 hr) add_stock->observe result Identify Lowest % Co-Solvent that Maintains Solubility observe->result

Caption: Workflow for determining an optimal co-solvent ratio.

Q5: Can I use pH modification to my advantage with this specific molecule?

A: Yes, this is a highly relevant strategy. This compound contains a basic amino group (-NH2). In an acidic environment, this group can be protonated to form an ammonium salt (R-NH3+). This ionized form is significantly more polar and, therefore, more water-soluble than the neutral molecule.[9] This is a common and effective method for ionizable compounds.[]

Caption: Protonation of the amino group at low pH increases polarity and solubility.

  • Prepare Buffers: Prepare a series of aqueous buffers across a pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Add Compound: Add an excess of the solid compound to each buffer solution in separate vials.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate Solid: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantify: Measure the concentration of the dissolved compound in the supernatant of each sample using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

  • Analyze: Plot solubility (e.g., in µg/mL) versus pH to determine the optimal pH range for solubilization.

Caution: While effective, be aware that non-physiological pH levels can damage cells in biological assays or cause chemical degradation (e.g., ester hydrolysis) of your compound over time.[11]

Q6: My compound is for a formulation, and I need a more advanced solution. What other techniques should I consider?

A: For formulation and drug delivery applications, where adding large amounts of co-solvents or using extreme pH is not feasible, more advanced methods are required.

This technique involves dispersing the drug in an amorphous state within a hydrophilic carrier matrix.[12][13] By preventing the drug from forming a stable crystal lattice, its apparent solubility and dissolution rate can be dramatically increased.[14]

  • How it Works: The drug is molecularly dispersed in a carrier like Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG). When this solid dispersion is introduced to an aqueous environment, the carrier dissolves quickly, releasing the drug as very fine, high-energy amorphous particles, which dissolve more readily than their crystalline counterparts.[12][14]

  • Simple Lab Method (Solvent Evaporation):

    • Dissolve both your compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol or DCM).[15]

    • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

    • The resulting solid film is a solid dispersion, which can be scraped, crushed, and tested for improved dissolution properties.[15]

A prodrug is a chemically modified, often inactive version of a drug that converts to the active parent drug in the body.[16][17] This approach can be used to fundamentally alter the physicochemical properties of the parent molecule to overcome solubility barriers.[18][19]

  • Application to Thieno[2,3-b]pyridines: Research on this specific class of compounds has shown that poor solubility is linked to crystal packing.[2] A viable prodrug strategy is to attach bulky, cleavable groups to the molecule. These bulky additions disrupt the planarity and prevent efficient stacking, thereby reducing the crystal lattice energy and improving solubility.[2] Another study successfully increased the solubility of a thieno[2,3-b]pyridine derivative by three orders of magnitude by substituting the thiophene sulfur with a nitrogen and tethering a morpholine moiety, though this also impacted biological activity.[3]

Polymorphism is the ability of a compound to exist in multiple different crystal forms.[20][21] These different forms can have vastly different physicochemical properties, including solubility and stability.[22][23][24] It is possible that you are working with a particularly stable, low-solubility polymorph. A systematic polymorph screen, where the compound is crystallized under many different conditions (different solvents, temperatures, evaporation rates), could identify a metastable form with higher kinetic solubility, which may be sufficient for your application.

Part 3: Strategic Decision Making

Q7: With all these options, how do I choose the right strategy for my specific needs?

A: The optimal strategy depends entirely on your experimental context. The following decision tree and summary table can help guide your choice.

G start What is the application? chem_rxn Chemical Synthesis / Reaction start->chem_rxn Reaction bio_assay In Vitro Biological Assay start->bio_assay Biology in_vivo In Vivo / Formulation Study start->in_vivo Formulation solvent_screen 1. Basic Solvent Screen (DCM, THF, DMF, etc.) chem_rxn->solvent_screen cosolvent_bio 1. Co-Solvent System (e.g., DMSO/Buffer) Keep DMSO <0.5% final bio_assay->cosolvent_bio formulation_tech 1. Advanced Formulation (Solid Dispersion, Surfactants, Cyclodextrin Inclusion) in_vivo->formulation_tech heating 2. Try Heating solvent_screen->heating cosolvent_rxn 3. Use Co-Solvent (e.g., Toluene/DMF) heating->cosolvent_rxn ph_adjust 2. pH Modification (if compatible with assay) cosolvent_bio->ph_adjust prodrug 2. Medicinal Chemistry (Prodrug Approach) formulation_tech->prodrug

Caption: Decision tree for selecting a solubilization strategy based on experimental context.

TechniqueProsConsBest For
Co-solvency Simple, fast, and effective for moderate increases in solubility.[5]Co-solvent may be incompatible with the experiment (e.g., cell toxicity).Chemical reactions, creating high-concentration stock solutions for assays.
pH Adjustment Can produce dramatic increases in solubility for ionizable compounds.[]Risk of chemical degradation; non-physiological pH can harm cells.[11]Aqueous-based reactions; assays where pH can be controlled and tolerated.
Solid Dispersion Can significantly increase dissolution rate and bioavailability.[14][25]Requires additional processing; potential for physical instability over time.Pre-clinical and clinical formulation development for oral delivery.
Prodrug Strategy Fundamentally solves the solubility problem at the molecular level.[16][26]Requires significant medicinal chemistry effort (synthesis and validation).Lead optimization phase of drug discovery when other methods fail.

References

  • Jain, A., et al. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available at: [Link][16]

  • Singh, J., Walia, M., & Harikumar, S. L. (2013). Solubility enhancement by solid dispersion method: a review. Journal of Drug Delivery and Therapeutics. Available at: [Link][14]

  • Pawar, J., & Fule, R. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link][12]

  • Tran, T. H., et al. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics. Available at: [Link][15]

  • Dixit, N. D., & Niranjan, S. K. (2014). A Review: Solid Dispersion, a Technique of Solubility Enhancement. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link][25]

  • Bodór, N., & Buchwald, P. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Pharmaceutics. Available at: [Link][26]

  • Bhalani, D. V., et al. (2016). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research. Available at: [Link][13]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link][27]

  • Unknown Author. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. Available at: [Link][5]

  • Fernandes, G. M., et al. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. ResearchGate. Available at: [Link][17]

  • Ainurofiq, A., et al. (2020). The effect of polymorphism on active pharmaceutical ingredients: A review. International Journal of Research in Pharmaceutical Sciences. Available at: [Link][20]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews. Available at: [Link][18]

  • Tim, C. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. Available at: [Link][21]

  • Fernandes, G. M., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. Available at: [Link][19]

  • Lorena, C. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. Available at: [Link][22]

  • Lorena, C. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. Available at: [Link][23]

  • Othman, S. R., et al. (2021). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate. Available at: [Link][24]

  • Al-Majdoub, Z. M., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules. Available at: [Link][3]

  • Kumar, S., & Singh, P. (2022). An Overview of Technique for Solubility of Poorly Water Soluble Drugs. NeuroQuantology. Available at: [Link][28]

  • Kumar, A., Sahoo, S. K., & Padhee, K. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link][6]

  • Beharry, A. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. Available at: [Link][2]

  • Choi, S. J., & McClements, D. J. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology. Available at: [Link][29]

  • Jadhav, N. R., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link][1]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. PharmaTutor. Available at: [Link][30]

  • Unknown Author. (n.d.). Thieno[2,3-c]pyridine. Solubility of Things. Available at: [Link][4]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2016). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link][31]

  • Unknown Author. (2025). pH adjustment: Significance and symbolism. Wisdom Library. Available at: [Link][9]

  • Kumar, V., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link][7]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Discovery and Development. Available at: [Link][11]

  • Unknown Author. (2023). Solubility of Organic Compounds. LibreTexts Chemistry. Available at: [Link]

  • Al-Salahi, R., et al. (2021). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link][32]

Sources

Technical Support Center: A Guide to Overcoming Challenges in the Scale-Up of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. This critical heterocyclic intermediate is a foundational building block in the development of various pharmaceuticals, most notably those in the thienopyridine class of anti-platelet agents[1]. Its robust and efficient production is paramount for a successful drug development pipeline.

This guide is structured to provide direct, actionable insights for researchers and process chemists. We will move from a baseline laboratory protocol to a detailed troubleshooting guide in a question-and-answer format, addressing the common hurdles encountered when transitioning from bench-scale synthesis to pilot or industrial production.

Part 1: Foundational Synthesis Protocol

The most common and high-yielding laboratory-scale synthesis involves the reaction of 2-chloro-3-cyanopyridine with ethyl 2-mercaptoacetate (also known as ethyl thioglycolate)[2]. This process consists of a sequential SNAr (Nucleophilic Aromatic Substitution) reaction followed by an intramolecular Thorpe-Ziegler cyclization.

Reaction Mechanism Overview

The reaction proceeds in two key stages:

  • SNAr Reaction: The thiolate anion, generated in-situ from ethyl 2-mercaptoacetate and a base, acts as a nucleophile, displacing the chloride on the 2-position of the pyridine ring.

  • Thorpe-Ziegler Cyclization: The same base then abstracts a proton from the α-carbon of the thioglycolate moiety, creating a carbanion. This carbanion undergoes an intramolecular nucleophilic attack on the adjacent nitrile group, leading to the formation of the thiophene ring after tautomerization.

Reaction_Mechanism Figure 1: Reaction Mechanism R1 2-Chloro-3-cyanopyridine Int1 S-alkylated Intermediate R1->Int1 S_NAr R2 Ethyl 2-mercaptoacetate R2->Int1 Base Base (e.g., Na2CO3) Base->Int1 Deprotonation Int2 Enamine Intermediate Int1->Int2 Intramolecular Cyclization (Thorpe-Ziegler) Prod This compound Int2->Prod Tautomerization

Caption: Figure 1: Reaction Mechanism. A two-step, one-pot synthesis pathway.

Baseline Laboratory Protocol

This protocol is adapted from established literature procedures demonstrating high yield at the bench scale[2].

Table 1: Reagents and Molar Equivalents

ReagentFormulaMWMolar Eq.Example Mass/Vol
2-Chloro-3-cyanopyridineC₆H₃ClN₂138.551.03.30 g
Ethyl 2-mercaptoacetateC₄H₈O₂S120.171.33.62 g
Sodium Carbonate (anhydrous)Na₂CO₃105.991.12.65 g
Ethanol (anhydrous)C₂H₅OH46.07-12.0 mL

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-3-cyanopyridine (1.0 eq), ethyl 2-mercaptoacetate (1.3 eq), sodium carbonate (1.1 eq), and anhydrous ethanol.

  • Heat the mixture to reflux (approx. 78°C) and maintain for 4-5 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to ambient temperature.

  • Pour the cooled mixture into a beaker containing water (approx. 10-15x the volume of ethanol used).

  • Stir the resulting suspension for 45-60 minutes to ensure complete precipitation.

  • Filter the precipitate using a Buchner funnel.

  • Wash the filter cake with two portions of water to remove inorganic salts.

  • Dry the collected yellow solid under vacuum to yield the final product. A yield of ~95% can be expected[2].

Part 2: Troubleshooting Guide for Scale-Up

Transitioning from grams to kilograms introduces challenges related to mass and heat transfer, reagent addition, and product isolation. This section addresses common problems in a Q&A format.

Q1: My reaction yield has dropped significantly upon scale-up, or the reaction appears to have stalled. What are the likely causes and solutions?

This is a classic scale-up problem often rooted in mixing and thermal inefficiencies.

Potential Causes & Explanations:

  • Inefficient Mixing: In larger reactors, achieving uniform mixing is more difficult. Sodium carbonate is a solid base with limited solubility in ethanol, leading to a heterogeneous reaction mixture. Pockets of poor mixing can result in localized areas with insufficient base, slowing down or stalling both the initial SNAr and the subsequent cyclization.

  • Poor Heat Transfer: Large volumes have a lower surface-area-to-volume ratio. It can be difficult to maintain a consistent internal temperature (reflux) throughout the entire reactor, leading to incomplete conversion.

  • Base Ineffectiveness: While sodium carbonate is effective at the lab scale, its mild basicity and heterogeneity might not be sufficient for a rapid and complete reaction in a large volume where reagent concentrations are effectively lower.

Troubleshooting Protocol:

  • Evaluate Agitation:

    • Action: Review the reactor's agitation system. Ensure the impeller type (e.g., pitched-blade turbine, anchor) is appropriate for solid suspension. Increase the agitation speed, but monitor for excessive splashing or vortex formation. Baffles in the reactor are critical for ensuring turbulent, effective mixing.

  • Confirm Temperature Profile:

    • Action: Use multiple temperature probes if possible to map the internal temperature. Ensure the heating jacket is providing uniform heat and that the setpoint achieves a steady reflux throughout the liquid volume.

  • Consider an Alternative Base:

    • Action: For a more robust process, evaluate a soluble base. Sodium ethoxide (NaOEt) in ethanol is an excellent, though more hazardous, alternative that creates a homogeneous reaction environment[3].

    • Causality: NaOEt provides a higher concentration of the active ethoxide base, which can accelerate both the deprotonation of the thiol and the crucial α-carbon for cyclization, potentially reducing reaction times and driving the reaction to completion.

    • Pilot Experiment: Conduct a small-scale trial using 2.0-2.2 equivalents of NaOEt. The first equivalent neutralizes the thiol, and the second drives the cyclization. Note that this will be a more exothermic reaction, requiring controlled addition.

Low_Yield_Troubleshooting Start Low Yield or Stalled Reaction Check_Mixing Is agitation sufficient for solid suspension? Start->Check_Mixing Check_Temp Is internal temperature uniform and at reflux? Check_Mixing->Check_Temp Yes Solution_Mixing Optimize agitation (RPM, impeller type) Check_Mixing->Solution_Mixing No Consider_Base Is the base strong/soluble enough? Check_Temp->Consider_Base Yes Solution_Temp Improve heat transfer; verify probes Check_Temp->Solution_Temp No Solution_Base Test homogeneous base (e.g., NaOEt) Consider_Base->Solution_Base No

Sources

Stability studies of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers encountering stability issues with this compound. The content is structured in a question-and-answer format to directly address common challenges, explain the underlying chemical principles, and provide robust, step-by-step protocols for investigation.

Section 1: Foundational FAQs

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this molecule is dictated by three key functional groups on its thieno[2,3-b]pyridine core:

  • Ethyl Ester Group: The ester at the 2-position is susceptible to hydrolysis under both acidic and basic conditions, which would cleave it to form the corresponding carboxylic acid.[1][2]

  • Aromatic Amino Group: The amine at the 3-position is a primary site for oxidative degradation. Aromatic amines can be oxidized to form various products, including N-oxides or colored polymeric impurities.[3][4]

  • Thienopyridine Core: The fused heterocyclic system, particularly the electron-rich thiophene ring, is also prone to oxidation.[5][6] The sulfur atom can be oxidized to a sulfoxide or sulfone, and the pyridine nitrogen can be oxidized to an N-oxide.[7][8]

Understanding these vulnerabilities is the first step in designing stable formulations and appropriate storage conditions.

Q2: I need to conduct a forced degradation study. What are the standard regulatory guidelines I should follow?

A2: Forced degradation, or stress testing, is a critical component of drug development that helps identify potential degradation products and establish stability-indicating analytical methods.[9][10] The core guidelines are provided by the International Council for Harmonisation (ICH):

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline outlines the general principles of stability testing, including the conditions for stress testing.[11][12] It recommends exposing the drug substance to stress conditions such as heat, humidity, oxidation, and photolysis.[12]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products: This guideline provides specific details on how to conduct photostability studies, including recommended light sources and exposure levels.[13][14][15]

The goal of these studies is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can adequately detect and resolve the resulting degradants.[11][16]

Section 2: Troubleshooting Guide: Common Degradation Issues

Issue 1: Degradation in Solution (Hydrolysis)

Q3: My compound is showing a new, more polar peak on my reverse-phase HPLC after being dissolved in an aqueous buffer. What is the likely cause and how do I confirm it?

A3: This is a classic sign of hydrolytic degradation. The ethyl ester group is likely being hydrolyzed to the more polar carboxylic acid. This reaction is catalyzed by both acid and base.[1][17]

Causality: In aqueous environments, water can act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process is significantly accelerated in the presence of H+ (acid catalysis) or OH- (base catalysis), leading to the cleavage of the acyl-oxygen bond.[2][18]

Troubleshooting Protocol: pH-Dependent Hydrolysis Study

This protocol will help you determine the rate of degradation across a physiologically and pharmaceutically relevant pH range.

  • Preparation: Prepare a series of buffers (e.g., 0.1 M HCl for pH 1.2, acetate buffer for pH 4.5, phosphate buffer for pH 7.4, and 0.01 M NaOH for pH ~12).

  • Sample Incubation:

    • Prepare stock solutions of your compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Spike a known concentration of the stock solution into each buffer to a final concentration suitable for your analytical method. Keep the organic solvent percentage low (<5%) to avoid solubility issues.

    • Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Immediately quench the reaction if necessary (e.g., by neutralizing the pH or diluting with mobile phase) and store at a low temperature (e.g., 4°C) prior to analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.[19][20] Calculate the percentage of the parent compound remaining and the percentage of the primary degradant formed at each time point.

Expected Outcome: You will likely observe the fastest degradation at the pH extremes (acidic and basic) and the greatest stability around a neutral pH. This data is crucial for formulation development.

Issue 2: Degradation on Storage (Oxidation & Photodegradation)

Q4: I've observed the appearance of several minor impurities and a slight color change in my solid compound after storage. What could be the problem?

A4: This suggests either oxidative or photolytic degradation. The 3-amino group and the thienopyridine ring are both susceptible to oxidation, which can be initiated by atmospheric oxygen or light.[3][6] Such reactions often produce colored byproducts.

Causality:

  • Oxidation: Atmospheric oxygen can react with the electron-rich centers of the molecule, such as the amino group and the thiophene sulfur.[4][6] This process can be accelerated by heat, light, and the presence of trace metal ions. Potential oxidative products include N-oxides, S-oxides, or even dimers.[7][21][22]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradative photochemical reactions.[13][23]

Troubleshooting Protocol 1: Forced Oxidation Study

  • Sample Preparation: Prepare solutions of the compound in an appropriate solvent.

  • Stress Condition: Add a solution of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), to the sample solution.

  • Incubation: Store the solution at room temperature, protected from light.

  • Analysis: Monitor the sample over time (e.g., 0, 2, 8, 24 hours) using a stability-indicating HPLC method.[24] Compare the degradation profile to that of a control sample stored without the oxidizing agent.

Troubleshooting Protocol 2: Photostability Study (as per ICH Q1B)

  • Sample Preparation: Place samples of the solid compound and a solution of the compound in chemically inert, transparent containers.

  • Control Sample: Prepare an identical set of samples and wrap them in aluminum foil to serve as "dark controls."

  • Exposure: Place both sets of samples in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[14]

  • Analysis: After the exposure period, compare the light-exposed samples to the dark controls. Analyze for any changes in appearance, purity (by HPLC), and the formation of new degradation products.[13][25]

Issue 3: Thermal Instability

Q5: How do I determine if my compound is stable at elevated temperatures, for example, during manufacturing or in different climatic zones?

A5: A thermal stress study is required. This is a fundamental part of forced degradation testing as outlined in ICH Q1A.[10][12]

Causality: Heat provides the activation energy for chemical reactions. Even reactions that are very slow at room temperature can become significant at elevated temperatures, leading to hydrolysis, oxidation, or other rearrangements.

Troubleshooting Protocol: Thermal Stress Study

  • Solid State: Place the solid drug substance in a controlled environment (e.g., an oven) at a temperature significantly above that used for accelerated stability testing (e.g., 70°C).

  • Solution State: Prepare a solution of the compound in a relevant solvent or formulation buffer and incubate it at a similarly elevated temperature (e.g., 60°C or 70°C).

  • Time-Point Analysis: At various time points, remove samples and analyze them for degradation using a stability-indicating HPLC method.

  • Humidity: For solid-state studies, it is also common to investigate the combined effect of heat and humidity (e.g., 60°C / 75% Relative Humidity).[12]

Section 3: Data & Visualization

Data Presentation

Table 1: Summary of Recommended Forced Degradation Conditions (Based on ICH Guidelines)

Stress ConditionRecommended ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°CHydrolysis of the ethyl ester to carboxylic acid.
Base Hydrolysis 0.1 M NaOH at Room Temp or 40°CRapid hydrolysis of the ethyl ester to the carboxylate salt.
Oxidation 3-6% H₂O₂ at Room TempOxidation of the amino group (N-oxide) or thiophene sulfur (S-oxide).
Thermal (Dry Heat) 70-80°CAcceleration of any inherent instability; potential for complex degradation.
Photostability ≥ 1.2 million lux-hours (visible) & ≥ 200 W-hr/m² (UV)Photolytic cleavage or rearrangement, often leading to colored degradants.
Experimental & Logical Workflows

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Characterization cluster_outcome Phase 4: Outcome API API Substance Method Develop Stability-Indicating Analytical Method (e.g., HPLC) API->Method Stress Expose API to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Method->Stress Analyze Analyze Stressed Samples vs. Control Stress->Analyze Purity Assess Purity & Mass Balance Analyze->Purity Identify Identify & Characterize Major Degradants (e.g., LC-MS) Analyze->Identify MethodVal Validate Method Specificity Purity->MethodVal Pathway Elucidate Degradation Pathways Identify->Pathway

Caption: Workflow for a systematic forced degradation study.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) Parent This compound Hydrolysis_Product 3-Aminothieno[2,3-b]pyridine-2-carboxylic Acid Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide [O] S_Oxide Thiophene S-Oxide Derivative Parent->S_Oxide [O]

Caption: Potential degradation pathways for the target compound.

References

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories. [Link]

  • Singh, S., & MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • ICH Harmonised Tripartite Guideline: Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. [Link]

  • Nageswara Rao, R., & Kumar Talluri, M. V. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. Jordi Labs. [Link]

  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. [Link]

  • Forced Degradation Studies. (2016). SciSpace. [Link]

  • Saghir, M., Blodget, E., & Laposata, M. (1999). The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets. Alcohol, 19(2), 163-168. [Link]

  • What is a Stability-indicating assay method? (2024). Royed Training. [Link]

  • Dong, M. W. (2020). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. [Link]

  • What is a stability indicating method? | Peptide Testing. AmbioPharm. [Link]

  • Stability indicating study by using different analytical techniques. (2018). IJSDR. [Link]

  • Stability indicating assay. (2013). Slideshare. [Link]

  • Gayrard, V., et al. (2013). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 72, 147-155. [Link]

  • Backer, L., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. [Link]

  • Sprinson, D. B., & Rittenberg, D. (1951). Concerning the Mechanism of Ester Hydrolysis by Proteases. ResearchGate. [Link]

  • Transformations of 3-Amino-N-[2-(5-methyl-2-furyl)ethyl]thieno[2,3-b]pyridine-2-carboxamides in Acidic Media. (2016). ResearchGate. [Link]

  • Backer, L., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Publications. [Link]

  • Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]

  • Girella, A., et al. (2021). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 26(11), 3290. [Link]

  • Proposed pathway of 4-aminopyridine degradation by the enrichment... (2013). ResearchGate. [Link]

  • Hydrolysing esters. Chemguide. [Link]

  • Hydrolysis of Esters. (2020). The Basics of General, Organic, and Biological Chemistry. [Link]

  • Ukawa, K., et al. (1985). Synthesis of the metabolites and degradation products of 2-amino-7-isopropyl-5-oxo-5H-[13]benzopyrano[2,3-b]pyridine-3- carboxylic acid (Amoxanox). Chemical & Pharmaceutical Bulletin, 33(10), 4432-4437. [Link]

  • Aminopyridines. (2006). Environmental Protection Agency. [Link]

  • Chen, E., et al. (2017). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. [Link]

  • What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? (2013). ResearchGate. [Link]

  • Totah, R. A., & Rettie, A. E. (2010). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 38(7), 1166-1173. [Link]

  • De Luca, G., et al. (2014). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. RSC Publishing. [Link]

  • Chemical Degradation of Aromatic Amines by Fenton's Reagent. (1999). AMiner. [Link]

  • Mphahamele, O. J., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry. [Link]

  • Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. (2004). Acta Crystallographica Section E: Structure Reports Online, 60(12), o2337-o2338. [Link]

  • Bakavoli, M., et al. (2007). Reaction of this compound: synthesis of new functionalized thieno[2,3-b]pyridine, pyrido[3′,2′:4,5]thieno[3, 2-d][12][13]thiazine and pyrido3. ResearchGate. [Link]

  • Di Dedda, U., et al. (2013). Thienopyridines resistance and recovery of platelet function after discontinuation of thienopyridines in cardiac surgery patients. European Journal of Cardio-Thoracic Surgery, 44(5), 929-934. [Link]

  • Mphahamele, O. J., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. [Link]

  • Gurbel, P. A., et al. (2014). Detecting a thienopyridine effect by platelet reactivity assessment and its implications for risk stratification. Journal of Thrombosis and Haemostasis, 12(10), 1647-1655. [Link]

  • Zhang, H., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 23(10), 2469. [Link]

Sources

Technical Support Center: Byproduct Formation in the Gewald Synthesis of Thieno[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Gewald synthesis of thieno[2,3-b]pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful multicomponent reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of unwanted byproducts. The insights provided are based on a synthesis of established literature and practical laboratory experience to ensure scientific integrity and experimental success.

Introduction to the Gewald Synthesis

The Gewald reaction is a cornerstone of heterocyclic chemistry, enabling the one-pot synthesis of highly substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][2] These 2-aminothiophene intermediates are invaluable building blocks for the construction of more complex fused heterocyclic systems, including the medicinally significant thieno[2,3-b]pyridines. While versatile, the reaction is not without its challenges, and a thorough understanding of the underlying mechanisms is crucial for troubleshooting and optimization.

The reaction typically proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the desired 2-aminothiophene.[1] This multi-step, one-pot process, however, can be susceptible to side reactions, leading to a variety of byproducts that can complicate purification and reduce yields.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems encountered during the Gewald synthesis of thieno[2,3-b]pyridine precursors and provides actionable solutions.

Issue 1: Low or No Yield of the Desired 2-Aminothiophene

Question: My Gewald reaction is resulting in a very low yield, or I am not isolating any of the expected 2-aminothiophene product. What are the likely causes and how can I fix this?

Answer: A low or nonexistent yield in a Gewald reaction can stem from several factors, primarily related to the initial condensation step or the reactivity of sulfur.

  • Inefficient Knoevenagel-Cope Condensation: This initial step is critical for the entire sequence.[3]

    • Base Selection: The choice of base is paramount. Secondary amines like piperidine or morpholine, or tertiary amines such as triethylamine, are commonly used.[3] For less reactive ketones, a stronger base may be necessary. It is advisable to screen a panel of bases to find the optimal catalyst for your specific substrates.

    • Water Removal: The condensation produces water, which can inhibit the reaction.[3] Employing a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium towards the product.

  • Poor Sulfur Solubility or Reactivity: Elemental sulfur (S₈) needs to be activated to participate in the reaction.

    • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF), or polar protic solvents such as ethanol and methanol, are generally effective at solubilizing sulfur and reaction intermediates.[3]

    • Temperature: Gentle heating (typically 40-60 °C) can enhance sulfur's reactivity. However, excessive heat can promote side reactions and polymerization.[3]

  • Steric Hindrance: Bulky substituents on the ketone or nitrile can impede the reaction.

    • Two-Step Protocol: For sterically hindered substrates, a two-step approach can be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react it with sulfur and a base.[3]

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and dramatically reduce reaction times, especially for challenging substrates.[1][4]

Issue 2: Presence of Significant Amounts of Byproducts Complicating Purification

Question: My crude reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure 2-aminothiophene. What are the common byproducts and how can I minimize their formation?

Answer: The formation of byproducts is a frequent challenge. Understanding their origin is key to suppression.

  • Unreacted Starting Materials: Incomplete conversion is a common source of impurities.

    • Mitigation: Ensure accurate stoichiometry and purity of reagents.[3] Consider extending the reaction time or optimizing the temperature.

  • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the subsequent sulfur addition and cyclization are slow.

    • Mitigation: Ensure an adequate amount of sulfur is present and that the reaction conditions (temperature, base) are conducive to the cyclization step.[3]

  • Dimerization or Polymerization: Starting materials or reactive intermediates can undergo self-condensation or polymerization, especially at elevated temperatures.

    • Mitigation: Adjust reactant concentrations, modify the rate of reagent addition, or consider a different solvent to disfavor these side reactions.[3] Dimerization of the ylidene intermediate can sometimes be a significant side reaction, though under certain conditions, this dimer can reportedly recyclize to the desired aminothiophene.[5]

Table 1: Troubleshooting Summary for Common Byproducts

Byproduct CategoryPotential CauseMitigation Strategy
Unreacted Starting MaterialsIncomplete reactionIncrease reaction time/temperature, check reagent stoichiometry and purity.
Knoevenagel IntermediateSlow sulfur addition/cyclizationEnsure sufficient sulfur, optimize base and temperature for cyclization.
Dimerization/PolymerizationHigh concentration, high temperatureAdjust concentrations, control rate of addition, change solvent.
Issue 3: Formation of an Unexpected Isomer or Rearranged Product

Question: I have isolated a product with the correct mass, but the spectroscopic data does not match the expected thieno[2,3-b]pyridine structure. What could have happened?

Answer: While the Gewald synthesis itself is robust for 2-aminothiophene formation, the subsequent cyclization to form the thieno[2,3-b]pyridine core can sometimes lead to alternative products depending on the specific reactants and conditions used in the follow-up steps. The initial 2-aminothiophene product is a versatile intermediate for constructing various fused heterocyclic systems.[6]

  • Alternative Cyclization Pathways: The annulation of the pyridine ring onto the 2-aminothiophene can proceed via different cyclization strategies. For instance, reaction with β-ketoesters can lead to thieno[2,3-b]pyridines, but the choice of catalyst (e.g., SnCl₄ vs. TsOH) can influence the outcome and potentially lead to other fused systems.[7]

  • Thorpe-Ziegler Type Cyclization: When constructing the pyridine ring from a nitrile-containing side chain on the thiophene, intramolecular cyclization is a common strategy. The conditions for this Thorpe-Ziegler reaction, such as the base and solvent, are critical and can influence the final structure.[7]

To confirm the structure of your product, detailed spectroscopic analysis (¹H NMR, ¹³C NMR, HMBC, HSQC) and comparison with literature data for known isomers are essential.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Gewald reaction?

A1: The mechanism of the Gewald reaction has been a subject of study for some time.[1][8] It is generally accepted to proceed through the following key steps:

  • Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the ketone (or aldehyde) and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1]

  • Michael Addition of Sulfur: The base activates elemental sulfur, which then undergoes a Michael-type addition to the electron-deficient double bond of the unsaturated nitrile. The exact nature of the sulfurating agent is complex and may involve polysulfide intermediates.[9]

  • Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene ring.[1]

Gewald_Mechanism cluster_Knoevenagel Knoevenagel-Cope Condensation cluster_Sulfur_Addition Sulfur Addition & Cyclization Ketone Ketone/Aldehyde Intermediate α,β-Unsaturated Nitrile Ketone->Intermediate + Base Nitrile Active Methylene Nitrile Nitrile->Intermediate Thiolate Thiolate Intermediate Intermediate->Thiolate + Sulfur, Base Sulfur Elemental Sulfur (S₈) Sulfur->Thiolate Product 2-Aminothiophene Thiolate->Product Cyclization & Tautomerization

Q2: How does the choice of base impact the reaction?

A2: The base plays a multifaceted role in the Gewald synthesis. It catalyzes the initial Knoevenagel-Cope condensation and also acts as a nucleophile to activate the elemental sulfur.[3] The basicity and steric properties of the amine can influence the reaction rate and the product distribution. For instance, hindered bases might favor the Knoevenagel condensation while disfavoring side reactions. Catalytic amounts of base have also been successfully employed under solvent-free conditions.[4] Recent studies have also explored the use of conjugate acid-base pair catalysts, such as piperidinium borate, to achieve truly catalytic Gewald synthesis with excellent yields.[10]

Q3: What are some modern modifications to the classical Gewald reaction conditions?

A3: Several modifications have been developed to improve the efficiency, scope, and environmental friendliness of the Gewald reaction. These include:

  • Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times and improve yields, particularly for less reactive substrates.[1][8]

  • Solid-Support Synthesis: Performing the reaction on a solid support can facilitate purification and allow for the generation of compound libraries.[4][11]

  • Mechanochemistry: High-speed ball milling offers a solvent-free approach that can enhance reaction rates and even allow the reaction to be catalytic in base.[4]

  • Use of Ionic Liquids: Ionic liquids can serve as recyclable solvents and catalysts for the Gewald reaction.[4]

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Ketone, Nitrile, Sulfur, Base Solvent Add Solvent (e.g., EtOH, DMF) Reagents->Solvent Stir Stir at RT or Heat (e.g., 40-60°C) Solvent->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction (e.g., add water) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography or Recrystallization Extract->Purify

Q4: How can I synthesize the thieno[2,3-b]pyridine core from the Gewald product?

A4: The 2-aminothiophene-3-carbonitrile or 3-carboxylate products from the Gewald reaction are excellent precursors for thieno[2,3-b]pyridines. A common strategy involves the Friedländer annulation or related cyclization reactions. For example, reacting the 2-aminothiophene with a 1,3-dicarbonyl compound or its equivalent under acidic or basic conditions can construct the fused pyridine ring. Another approach involves modifying the 3-position substituent of the thiophene into a group that can undergo intramolecular cyclization with the 2-amino group.[7][12][13]

Conclusion

The Gewald synthesis is a powerful and versatile tool for the preparation of 2-aminothiophenes, which are key intermediates in the synthesis of thieno[2,3-b]pyridines. By understanding the reaction mechanism and potential side reactions, researchers can effectively troubleshoot common experimental issues, optimize reaction conditions, and minimize byproduct formation. This guide provides a foundation for navigating the intricacies of this important reaction and achieving successful synthetic outcomes.

References

  • BenchChem. Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
  • Der Pharma Chemica. A green chemistry approach to gewald reaction.
  • Wikipedia. Gewald reaction. Available from: [Link]

  • Dotsenko, V. V., et al. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin, 69(10), 1829-1858. Available from: [Link]

  • Abdel-Hafez, A. A. M., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Bone, R. G. F., & De La Cruz, R. (2011). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 16(12), 10237-10246. Available from: [Link]

  • Organic Chemistry Portal. Gewald Reaction. Available from: [Link]

  • Abdel-Hafez, A. A. M., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Abdel-Hafez, A. A. M., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available from: [Link]

  • Breman, A. C., & Tantillo, D. J. (2019). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 84(15), 9486-9495. Available from: [Link]

  • Hassan, A. S., et al. (2015). Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. Journal of the Brazilian Chemical Society, 26(7), 1369-1375. Available from: [Link]

  • Dömling, A., & Iravani, A. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry, 12(1), 111-118. Available from: [Link]

  • Zaleska, M., et al. (2020). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Bioorganic & Medicinal Chemistry, 28(1), 115194. Available from: [Link]

  • Abdel-Hafez, A. A. M., et al. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available from: [Link]

  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. Available from: [Link]

  • de Tullio, P., et al. (1997). Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [3H]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. Journal of Medicinal Chemistry, 40(24), 3937-3946. Available from: [Link]

  • Çetin, M., & Kütük, H. (2021). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect, 6(31), 7957-7961. Available from: [Link]

Sources

Technical Support Center: Crystallographic Refinement of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

This guide is designed for researchers, crystallographers, and medicinal chemists working with Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. Thieno[2,3-b]pyridine derivatives are a significant class of heterocyclic compounds, recognized for their wide range of biological activities and potential as therapeutic agents.[1][2] Accurate determination of their three-dimensional structure through single-crystal X-ray diffraction is paramount for understanding structure-activity relationships (SAR), guiding drug design, and ensuring intellectual property claims.

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common challenges encountered during the crystal structure refinement of the title compound.

Frequently Asked Questions (FAQs)

Q1: What are the established crystallographic parameters for this compound?

A1: The crystal structure of this compound has been determined and published.[1][3] The key data from this determination are summarized below. These values serve as an essential benchmark for verifying your own experimental results.

Parameter Reported Value
Chemical FormulaC₁₀H₁₀N₂O₂S
Molecular Weight222.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a6.657 (4) Å
b13.891 (4) Å
c10.902 (4) Å
α90°
β91.64 (4)°
γ90°
Volume (V)1007.8 (8) ų
Z4
Temperature292 (2) K
Final R₁ [I > 2σ(I)]0.040
Final wR₂(F²)0.118
Data sourced from Zheng et al. (2009).[1][3]
Q2: What is the recommended procedure for obtaining diffraction-quality single crystals?

A2: The published method involves the slow evaporation of a tetrahydrofuran (THF) solution.[1][3]

Protocol Insight: The choice of solvent is critical. THF is a moderately polar aprotic solvent that provides good solubility for the compound. Slow evaporation allows for the ordered packing of molecules into a crystal lattice, minimizing defects. If you are struggling to reproduce this, consider the following:

  • Purity: Ensure the compound is highly pure. Recrystallization or column chromatography may be necessary prior to setting up crystallization trials.

  • Solvent Systems: If THF fails, explore other solvents or solvent mixtures. A common technique is vapor diffusion, where a less volatile solvent in which the compound is soluble is layered with a more volatile solvent in which it is less soluble.

  • Temperature: Control the temperature of evaporation. A cooler, more stable environment often yields better-quality crystals.

Q3: What are the defining molecular and supramolecular features of this crystal structure?

A3: The structure reveals several key features that are crucial for understanding its chemical behavior and packing:

  • Planarity: The core thieno[2,3-b]pyridine ring system is essentially planar. This planarity is a common feature in this class of compounds and can lead to significant intermolecular stacking interactions in derivatives.[4]

  • Ethyl Group Conformation: A notable feature is that the ethyl group of the carboxylate is twisted almost perpendicular to the plane of the heterocyclic ring system, with a reported C8—O1—C9—C10 torsion angle of -90.5(3)°.[1][3] This conformation minimizes steric strain.

  • Hydrogen Bonding: In the crystal lattice, molecules are linked by intermolecular hydrogen bonds. Specifically, the amino group (N-H) acts as a donor to both the carbonyl oxygen (N—H···O) and the pyridine nitrogen (N—H···N) of adjacent molecules. This network of hydrogen bonds organizes the molecules into a zigzag sheet that propagates along the b-axis.[1][3] Understanding this hydrogen bonding is critical for interpreting the compound's physical properties and for designing analogues.

Troubleshooting Guide for Crystal Structure Refinement

This section addresses specific issues you may encounter during the refinement process. The workflow below provides a logical pathway for diagnosing and resolving common problems.

TroubleshootingWorkflow Start High R-factors or Anomalous ADPs? CheckSymmetry Check for Higher Symmetry (e.g., PLATON/checkCIF) Start->CheckSymmetry SymmetryFound Symmetry Missed? CheckSymmetry->SymmetryFound Reintegrate Re-integrate Data in Correct Laue Group & Re-solve SymmetryFound->Reintegrate Yes CheckData Evaluate Data Quality (Completeness, I/σ(I), Resolution) SymmetryFound->CheckData No FinalRefine Final Refinement & Validation Reintegrate->FinalRefine DataQualityOK Data Quality Adequate? CheckData->DataQualityOK Recollect Improve Crystallization or Re-collect Data DataQualityOK->Recollect No CheckModel Examine Structural Model (Residual Peaks, ADPs) DataQualityOK->CheckModel Yes Disorder Disorder Present? (e.g., Ethyl Group) CheckModel->Disorder ModelDisorder Model Disorder (PART, SADI, ISOR) Disorder->ModelDisorder Yes WrongAtom Incorrect Atom Type? Disorder->WrongAtom No ModelDisorder->FinalRefine CorrectAtom Correct Atom Assignment WrongAtom->CorrectAtom Yes WrongAtom->FinalRefine No CorrectAtom->FinalRefine

Caption: Troubleshooting workflow for crystallographic refinement.

Q4: My refinement has stalled with high R-factors (e.g., R1 > 0.10). What is the first thing I should check?

A4: The most common and critical error in structure refinement is the assignment of a space group with symmetry that is too low.[5][6]

  • Probable Cause: You may have missed a symmetry element, such as an inversion center or a centered lattice. This leads to a mathematically unstable refinement where parameters are not independent, resulting in poor agreement factors and unreliable geometric parameters.[6]

  • Diagnostic Step: Process your refined structure with a validation tool like checkCIF (available from IUCr) or the ADDSYM routine within PLATON software. These programs will analyze the atomic coordinates to identify potential missed symmetry and suggest the correct higher-symmetry space group.

  • Solution: If higher symmetry is detected, you must re-integrate your raw diffraction data in the correct, higher-symmetry Laue group. Do not simply transform your existing coordinates. Re-solving and re-refining the structure in the correct space group will properly average symmetry-equivalent reflections, improve the data-to-parameter ratio, and lead to a more accurate and stable refinement.

Q5: I observe large, non-positive definite (N.P.D.) or elongated thermal ellipsoids (ADPs), especially on the ethyl group. What does this indicate?

A5: This is a classic sign of positional disorder. The ethyl group is attached via a single C-O bond and has significant conformational freedom. In the crystal, it may not adopt a single, static position but rather exist in two or more orientations. Averaging these positions in the diffraction experiment leads to smeared electron density, which the refinement model struggles to fit.

  • Solution - Modeling Disorder:

    • Identify Alternative Positions: Examine the residual electron density map around the ethyl group. Peaks of significant density (e.g., > 1 e-/ų) may suggest the location of the alternative conformation(s).

    • Split the Atoms: In your refinement software (e.g., using SHELXL), model the disordered atoms over multiple positions. This is done using the PART instruction. For a two-site disorder, atoms in the first position are assigned PART 1 and those in the second are PART 2.

    • Refine Occupancies: The occupancies of the disordered components are controlled by free variables (FVAR). For a two-site model, the occupancy of PART 1 would be 21 (i.e., +2 for PART 2 and 1 for the free variable) and PART 2 would be -21. The sum of occupancies must equal 1.0. The refinement will adjust this variable to best fit the data.

    • Apply Restraints: To maintain sensible bond lengths and angles, you will need to apply geometric restraints (SADI, SAME, DFIX). To regularize the ADPs, use similarity restraints (SIMU) and rigid-bond restraints (DELU) for the disordered atoms. The ISOR restraint can be used to approximate isotropic motion for atoms with poorly behaved ADPs.[7]

Q6: After refining all non-hydrogen atoms, I still see significant peaks in the difference Fourier map (ρ > 0.5 e⁻/ų). What could be the cause?

A6: Unassigned electron density can arise from several sources after the primary molecule has been modeled.

  • Probable Cause A: Missing Hydrogen Atoms: The original publication used a mixed model for hydrogen atoms: some were located from the difference map and refined independently, while others were placed in calculated positions.[3] Your first step should be to add hydrogen atoms to your model using a standard geometric model (e.g., HFIX in SHELXL) and refine them using a riding model.

  • Probable Cause B: Disordered Solvent: The compound was crystallized from THF.[1][3] It is possible for solvent molecules to be incorporated into the crystal lattice. Often, these solvent molecules are highly disordered, appearing as broad, diffuse peaks of electron density rather than well-defined atoms. If you cannot model the solvent with discrete atoms (even using disorder modeling), the SQUEEZE routine in PLATON is the appropriate tool.[8] SQUEEZE calculates the contribution of the disordered solvent to the diffraction pattern and subtracts it, improving the refinement of the ordered part of the structure.

  • Probable Cause C: Incorrect Atom Assignment: While less common for C, N, and O, misassigning an atom type can leave residual density. For example, modeling a nitrogen atom as a carbon would result in a positive peak at that position because nitrogen has one more electron.[5] Double-check your atom assignments against your expected chemical structure.

References

  • Zheng, R., Zhang, W., Yu, L., Yang, S., & Yang, L. (2009). Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o9.[Link]

  • Zheng, R., Zhang, W., Yu, L., Yang, S., & Yang, L. (2009). (PDF) Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. ResearchGate.[Link]

  • Krasavin, M., et al. (2018). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 83(9), 5046-5063.[Link]

  • PubChem. This compound. National Center for Biotechnology Information.[Link]

  • Madu, C. O., et al. (2016). Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(2), 297-299.[Link]

  • Leung, E., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 850.[Link]

  • Bakavoli, M., et al. (2007). Reaction of this compound: synthesis of new functionalized thieno[2,3-b]pyridine, pyrido[3′,2′:4,5]thieno[3, 2-d][2][3]thiazine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 875-882.[Link]

  • Müller, P. (2009). Troublesome Crystal Structures: Prevention, Detection, and Resolution. Crystal Growth & Design, 9(4), 1735-1744.[Link]

  • Crystals. Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties. MDPI.[Link]

  • Al-Warhi, T., et al. (2022). Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. Crystals, 12(11), 1548.[Link]

  • Müller, P. Structure refinement. MIT OpenCourseWare.[Link]

  • Read, R. J., et al. (2014). Ten things I 'hate' about refinement. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 7), 1749–1755.[Link]

  • ResearchGate. General structure of thieno[2,3-b]pyridine derivatives targeted in this work. ResearchGate.[Link]

  • Djaballah, S., et al. (2022). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. MedChemComm, 13(1), 108-115.[Link]

  • Moncol, J. (2016). DISORDERS: PROBLEMS OR NEW INFORMATION IN CHEMICAL CRYSTALLOGRAPHY? ChemZi, 12(2), 104-107.[Link]

  • ResearchGate. The structures of the thieno[2,3-b]pyridine derivatives 1–6. ResearchGate.[Link]

Sources

Technical Support Center: Amide Coupling Reactions with Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for troubleshooting amide coupling reactions involving Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth solutions to common challenges encountered during the synthesis of amide derivatives from this specific heterocyclic amine.

The unique electronic and steric properties of this compound can present significant hurdles in achieving high-yielding and clean amide coupling reactions. The electron-withdrawing nature of the thienopyridine ring system reduces the nucleophilicity of the 3-amino group, making it less reactive than typical anilines.[1][2] Furthermore, the proximity of the ester group at the 2-position can introduce steric hindrance. This guide will walk you through a logical troubleshooting process, explaining the underlying chemistry and providing actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amide coupling reaction with this compound is resulting in low or no yield. What are the likely causes?

A1: Low or no product formation is a common issue when working with electron-deficient amines.[1][3] Several factors can be at play, often related to insufficient activation of the carboxylic acid or the inherent low reactivity of the amine.[4]

Primary Causes:

  • Reduced Nucleophilicity of the Amine: The core issue often lies with the thienopyridine scaffold, which withdraws electron density from the amino group, thereby reducing its nucleophilicity.[1] Standard coupling conditions may not be sufficient to drive the reaction to completion.

  • Incomplete Carboxylic Acid Activation: The chosen coupling reagent might not be potent enough to generate a sufficiently reactive activated species to be attacked by the weakly nucleophilic amine.[4][5]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and reaction time are critical and need to be carefully optimized for this challenging substrate.[4][6]

  • Hydrolysis of Activated Intermediates: The presence of trace amounts of water can lead to the hydrolysis of the activated carboxylic acid, reverting it to the starting material and preventing amide formation.[4] It is crucial to use anhydrous solvents and reagents.

Q2: I'm using a standard carbodiimide coupling reagent like EDC or DCC and seeing poor results. What should I try next?

A2: While carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC) are workhorses in organic synthesis, they are often not potent enough for difficult couplings involving electron-deficient anilines or sterically hindered substrates.[5][7]

Troubleshooting Steps & Recommendations:

  • Switch to a More Powerful Coupling Reagent: For challenging substrates, it is often necessary to employ more reactive in-situ activating reagents.[5]

    • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU are significantly more effective as they form highly reactive activated esters.[8] HATU, in particular, is often the reagent of choice for difficult couplings.[8][9][10]

    • Phosphonium Salts: Reagents such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective and can sometimes offer advantages in minimizing certain side reactions.[6][11]

  • Incorporate Coupling Additives: If you must use a carbodiimide, the addition of additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure is strongly recommended.[11][8] These additives form active esters that are more reactive than the initial O-acylisourea intermediate and can help to suppress side reactions like racemization.[4]

Data Summary: Comparison of Common Coupling Reagents

Coupling ReagentClassKey AdvantagesKey Disadvantages
EDC/DCCCarbodiimideCost-effective, well-established.[8][12]Often insufficient for difficult couplings; can lead to side reactions (N-acylurea formation, racemization).[9][12]
HATUUronium/Aminium SaltHighly reactive, fast reaction times, excellent for hindered and electron-deficient amines.[8][9]Higher cost, can be moisture-sensitive.
HBTUUronium/Aminium SaltVery effective, slightly less reactive than HATU.[9]Potential for side reactions with the free amine.[13]
PyBOPPhosphonium SaltHigh reactivity, minimal racemization, does not react with the free amine.[8][13]Can be less reactive than HATU for some substrates.
COMUUronium/Aminium SaltHigh reactivity comparable to HATU, improved safety profile (Oxyma-based), good solubility.[11][8][14]Newer reagent, may not be as widely available.
Q3: I'm observing the formation of side products. How can I minimize them?

A3: Side product formation is a common issue in amide coupling, especially when forcing conditions are required.

Common Side Reactions and Solutions:

  • N-Acylurea Formation (with Carbodiimides): The reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct when using carbodiimides.[9][15]

    • Solution: The use of additives like HOBt or OxymaPure can intercept the O-acylisourea intermediate to form an active ester, minimizing the rearrangement.[11] Switching to a uronium or phosphonium salt reagent also avoids this issue.

  • Racemization (with Chiral Carboxylic Acids): If your carboxylic acid is chiral, there is a risk of epimerization at the alpha-carbon, especially with prolonged reaction times or at elevated temperatures.

    • Solution: Use coupling additives known to suppress racemization, such as HOAt or OxymaPure.[4][6] Running the reaction at a lower temperature can also be beneficial.

  • Dimerization/Polymerization: In some cases, the activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride, or other oligomeric side products can form.

    • Solution: Pre-activating the carboxylic acid for a short period before adding the amine can sometimes mitigate this. Ensure a 1:1 stoichiometry of the coupling partners.

Q4: What are the optimal reaction conditions (solvent, base, temperature) for this specific amide coupling?

A4: The choice of reaction conditions can significantly impact the outcome of the reaction.

  • Solvent: Polar aprotic solvents are generally preferred for amide coupling reactions as they can dissolve the reagents and facilitate the reaction.[16][17]

    • Recommended Solvents: Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent choices due to their high polarity and ability to dissolve a wide range of substrates.[16][18] Dichloromethane (DCM) can also be used, particularly for smaller-scale reactions.[16] For particularly difficult couplings, a mixture of solvents might be beneficial.[5]

  • Base: A non-nucleophilic organic base is typically required to neutralize the acidic byproducts of the reaction and to deprotonate the amine if it is used as a salt.

    • Recommended Bases: Diisopropylethylamine (DIPEA) is the most commonly used base for amide coupling reactions.[11] N-methylmorpholine (NMM) is a weaker base and can sometimes be advantageous in minimizing racemization.[6]

  • Temperature: Most amide coupling reactions are run at room temperature. However, for challenging substrates like this compound, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion.[19] This should be done with caution to avoid side reactions. Microwave-assisted synthesis can also be a powerful tool for accelerating difficult couplings.[5][20][21]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for the amide coupling of this compound.

Materials:

  • Carboxylic acid (1.0 equivalent)

  • This compound (1.0-1.2 equivalents)

  • HATU (1.0-1.5 equivalents)[4]

  • DIPEA (2.0-3.0 equivalents)[4]

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4]

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, consider gentle heating to 40-50 °C.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Acyl Fluoride Formation for Extremely Difficult Couplings

For exceptionally challenging couplings where even potent uronium/phosphonium reagents fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[5]

Materials:

  • Protected carboxylic acid (1 equivalent)

  • Fluorinating agent (e.g., TFFH or Cyanuric fluoride) (1.1 equivalents)

  • Non-nucleophilic base (e.g., DIPEA or 2,6-lutidine) (2.2 equivalents)

  • Anhydrous DCM

  • This compound (1.0 equivalent)

Procedure:

  • Acyl Fluoride Formation: In a separate flask under an inert atmosphere, dissolve the protected carboxylic acid in anhydrous DCM.

  • Add the fluorinating agent and the non-nucleophilic base.

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • Coupling Reaction: Add the solution containing the acyl fluoride to a solution of this compound in anhydrous DCM.

  • Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.

Visualizations

Troubleshooting Workflow for Amide Coupling

TroubleshootingWorkflow start Low or No Yield check_amine Assess Amine Reactivity (Electron-Deficient?) start->check_amine check_coupling Evaluate Coupling Reagent start->check_coupling check_conditions Review Reaction Conditions start->check_conditions use_potent_reagent Switch to HATU, HBTU, PyBOP, or COMU check_amine->use_potent_reagent check_coupling->use_potent_reagent add_additive Add HOBt or OxymaPure to Carbodiimide check_coupling->add_additive optimize_solvent Optimize Solvent (DMF, NMP) check_conditions->optimize_solvent optimize_base Optimize Base (DIPEA, NMM) check_conditions->optimize_base increase_temp Increase Temperature or Use Microwave check_conditions->increase_temp acyl_fluoride Consider Acyl Fluoride Route use_potent_reagent->acyl_fluoride If still failing success Successful Coupling use_potent_reagent->success add_additive->success optimize_solvent->success optimize_base->success increase_temp->success acyl_fluoride->success

Caption: A logical workflow for troubleshooting low-yielding amide coupling reactions.

General Mechanism of Amide Bond Formation via Activated Ester

AmideFormation cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (e.g., O-Acylisourea, HATU-ester) RCOOH->ActiveEster + CouplingReagent Coupling Reagent + Base CouplingReagent->ActiveEster + Amide Amide (R-CONH-R') ActiveEster->Amide + Amine Amine Amine (R'-NH2) Byproducts Byproducts Amide->Byproducts +

Caption: The two-step mechanism of amide bond formation involving an activated intermediate.

References

  • Stewart, J. M., & Young, J. D. (1984). Solid Phase Peptide Synthesis. Pierce Chemical Company.
  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Wikipedia. (n.d.). Carbodiimide. Wikipedia. Retrieved from [Link]

  • Kumar, A., Sharma, P., & Sharma, V. (2018). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. ACS Sustainable Chemistry & Engineering, 6(1), 1-16.
  • Royal Society of Chemistry. (2017). The greening of peptide synthesis. Green Chemistry, 19(15), 3494-3503.
  • El-Faham, A., & Albericio, F. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Organic Process Research & Development, 26(9), 2635–2643.
  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University Research News. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. LibreTexts. Retrieved from [Link]

  • Simeonov, S., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Organic & Biomolecular Chemistry, 20(31), 6061-6069.
  • Ye, N., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62, 152719.
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis, 2000(12), 1644-1648.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 145-177.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Amide Bond Formation: A Chemist's Guide to Coupling Reagents. Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Al-Tel, T. H., et al. (2021). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 12(2), 254–260.
  • Reddy, K. L. (2021). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • El-Kashef, H. S., et al. (2001). Reaction of this compound: synthesis of new functionalized thieno[2,3-b]pyridine, pyrido[3′,2′:4,5]thieno[3, 2-d][4][11]thiazine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines. Journal of the Chinese Chemical Society, 48(1), 183-188.

  • Reddit. (2024, October 9). Struggling with amide coupling. r/Chempros. Retrieved from [Link]

  • Tohoku University. (2023, February 16). Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2021). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ResearchGate. Retrieved from [Link]

  • Gomaa, A. M., et al. (2021). 3‐Aminothieno[2,3‐b]pyridine‐2‐carboxylate: Effective precursor for microwave‐assisted three components synthesis of n‐(hetero)aryl‐pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidin‐4‐amines. Journal of Heterocyclic Chemistry, 58(11), 2216-2227.
  • Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8116-8131.
  • Kühbeck, D., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Beilstein Journal of Organic Chemistry, 18, 444-451.
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. ResearchGate. Retrieved from [Link]

  • Ryabukhin, S. V., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules, 26(11), 3203.
  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate: An X-ray Crystallography-Centric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Thieno[2,3-b]pyridine derivatives are a cornerstone in medicinal chemistry, recognized for their wide-ranging biological activities.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules is fundamental to understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[4][5] Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, a key intermediate in the synthesis of potential antitumor drugs, is a prime example where definitive structural analysis is paramount.[1][2] This guide provides an in-depth analysis of its structural determination using single-crystal X-ray diffraction, and a comparative assessment with alternative analytical techniques.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise atomic arrangement in a crystalline solid.[6] It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the molecule's behavior in a biological system.

A study on a tautomer of the title compound, Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate, provides a detailed crystallographic analysis.[1][2] The thieno[2,3-b]pyridine ring system in this molecule is essentially planar, a common feature for this heterocyclic system.[1][2][7] A notable conformational feature is that the ethyl group is twisted perpendicularly to the plane of the heterocyclic ring.[1][2] In the crystal lattice, the molecules are interconnected through intermolecular N—H···O and N—H···N hydrogen bonds, forming a zigzag sheet structure.[1][2]

The successful determination of a crystal structure is a multi-step process, each with its own set of critical considerations.

Step 1: Synthesis and Crystallization

High-purity crystalline material is a prerequisite for successful SCXRD analysis. The synthesis of this compound can be achieved by reacting 2-chloro-3-cyanopyridine with ethyl 2-mercaptoacetate in the presence of a base.[1][2]

Protocol for Synthesis:

  • A mixture of 2-chloro-3-cyanopyridine, ethyl 2-mercaptoacetate, and sodium carbonate in anhydrous ethanol is refluxed for several hours.[1][2]

  • After cooling, the reaction mixture is poured into water to precipitate the product.[1][2]

  • The precipitate is filtered, washed with water, and dried to yield the title compound as a solid.[1][2]

Protocol for Crystallization: High-quality single crystals are typically grown through slow evaporation of a saturated solution. For the tautomer of the title compound, single crystals suitable for X-ray analysis were obtained by the slow evaporation of a tetrahydrofuran solution.[1][2] The choice of solvent is critical and often requires screening of various solvents and solvent mixtures.

Step 2: X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.

Key Data Collection Parameters:

  • X-ray source: Molybdenum (Mo Kα) radiation is commonly used for small molecule crystallography.[1][2]

  • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. The reported structure of the tautomer was determined at 292 K.[1][2]

  • Data collection strategy: A series of diffraction images are collected at different crystal orientations to ensure a complete dataset.

Step 3: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms in the unit cell are then determined using computational methods.

Structure Solution: Direct methods are typically employed for small molecules to obtain an initial model of the crystal structure.[8]

Structure Refinement: The initial atomic model is then refined against the experimental diffraction data to improve its accuracy. In the case of the tautomer of the title compound, the hydrogen atoms of the amino group were located in a difference map and refined freely, while other hydrogen atoms were placed in geometrically calculated positions.[1][2]

Crystal ParameterValue[1][2]
Chemical FormulaC₁₀H₁₀N₂O₂S
Molecular Weight222.26
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.657 (4)
b (Å)13.891 (4)
c (Å)10.902 (4)
β (°)91.64 (4)
Volume (ų)1007.8 (8)
Z4
Comparative Analysis of Structural Elucidation Techniques

While SCXRD is the definitive method, other techniques provide complementary information and can be viable alternatives, especially when suitable single crystals cannot be obtained.

TechniqueAdvantagesDisadvantagesApplication for the Title Compound
Single-Crystal X-ray Diffraction (SCXRD) Unambiguous 3D structure determination at atomic resolution.[6]Requires high-quality single crystals, which can be difficult to grow.[4]Provides the most detailed and accurate structural information.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the molecular structure and dynamics in solution.[9] Does not require crystallization.[9]Structure determination can be complex and may not provide the same level of precision as SCXRD for bond lengths and angles.[4]Useful for confirming the chemical structure and for studying conformational dynamics in solution.[10][11]
Mass Spectrometry (MS) Provides highly accurate molecular weight and fragmentation patterns, confirming the chemical formula.[4][12]Does not provide information about the 3D arrangement of atoms.Essential for confirming the identity and purity of the synthesized compound.[13]
Microcrystal Electron Diffraction (MicroED) Can determine high-resolution structures from nanocrystals that are too small for SCXRD.[6][14]A newer technique that is less widely available than SCXRD.[14]A powerful alternative if obtaining sufficiently large single crystals for SCXRD proves challenging.[4]
Computational Modeling Can predict molecular geometry and properties. Useful for understanding SAR.[15]Predictions need to be validated by experimental data.Can complement experimental data by providing insights into the electronic structure and reactivity.
Workflow and Decision Making in Structural Analysis

The choice of analytical technique depends on the research question and the nature of the sample. The following diagram illustrates a typical workflow for the structural elucidation of a small molecule like this compound.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_crystallization Crystallization cluster_diffraction Structure Determination cluster_analysis Final Analysis Synthesis Synthesis of Compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Crystallization Crystal Growth Trials NMR->Crystallization SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD Large Crystals MicroED Microcrystal Electron Diffraction Crystallization->MicroED Small Crystals FinalStructure Definitive 3D Structure SCXRD->FinalStructure MicroED->FinalStructure decision_tree start Structural Analysis Required crystal_check Are single crystals available? start->crystal_check crystal_size Are crystals large enough for SCXRD? crystal_check->crystal_size Yes solution_nmr Use Solution NMR for Structural Insights crystal_check->solution_nmr No scxrd Perform SCXRD Analysis crystal_size->scxrd Yes microed Perform MicroED Analysis crystal_size->microed No final_structure 3D Structure Determined scxrd->final_structure microed->final_structure

Caption: Decision Tree for Structural Analysis Method Selection.

Conclusion

The structural analysis of this compound is best and most definitively achieved through single-crystal X-ray diffraction. This technique provides unparalleled detail of the molecular geometry and intermolecular interactions that are crucial for understanding its biological function. While other techniques such as NMR and mass spectrometry are vital for initial characterization and for studying the molecule in solution, they do not offer the same level of precision in three-dimensional space. For cases where crystallization is challenging, MicroED presents a powerful and emerging alternative. A multi-technique approach, guided by the specific research goals and sample properties, will ultimately provide the most comprehensive understanding of this important class of molecules.

References

  • MicroED vs. X-Ray vs. Cryo-EM for Small Molecules: Unveiling High-Resolution Structures. (n.d.).
  • Zheng, R., Zhang, W., Yu, L., Yang, S., & Yang, L. (2009). Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o9.
  • 13C NMR of Ethyl 3-amino-4,6-dimethylthieno[2,3-B]pyridine-2-carboxylate. (n.d.).
  • Gorelik, T. E., Lukat, P., Kleeberg, C., Blankenfeldt, W., & Mueller, R. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution.
  • Small Molecule Structure Determination. (n.d.). NanoImaging Services.
  • Mague, J. T., Akkurt, M., Mohamed, S. K., Bakhite, E. A., & Albayati, M. R. (2016). Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, 19(6), 1769–1781.
  • Zheng, R., Zhang, W., Yu, L., Yang, S., & Yang, L. (2009). Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o9.
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). Molecules, 26(15), 4503.
  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure.
  • General structure of thieno[2,3-b]pyridine derivatives targeted in this work. (n.d.). ResearchGate.
  • This compound(52505-46-1) 1 h nmr. (n.d.). ChemicalBook.
  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. (2025). ACS Medicinal Chemistry Letters.
  • Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate. (2016).
  • Thieno(2,3-b)pyridine. (n.d.). PubChem.
  • The structures of the thieno[2,3-b]pyridine derivatives 1–6. (n.d.). ResearchGate.
  • Reaction of this compound: synthesis of new functionalized thieno[2,3-b]pyridine, pyrido[3′,2′:4,5]thieno[3, 2-d]t[6][16]hiazine and pyrido3. (2025). ResearchGate.

  • Chemical structure of thieno[2,3-b]pyridine scaffold. (n.d.). ResearchGate.
  • The structure of the anticancer thieno[2,3-b]pyridine 1... (n.d.). ResearchGate.
  • Patel, U. H., Dave, C. G., Jotani, M. M., & Shah, H. C. (2003). Ethyl 3-amino-6-phenyl-4-tolylthieno[2,3-b]pyridine-2-carboxylate.
  • Supporting Information. (n.d.).
  • Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. (2014). European Journal of Medicinal Chemistry, 86, 556–575.
  • Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investig
  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). Molecules, 27(3), 795.
  • This compound (C10H10N2O2S). (n.d.). PubChemLite.

Sources

A Comparative Analysis of the Anticancer Potential of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thieno[2,3-b]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive comparative study of the anticancer properties of analogs derived from Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their cytotoxic effects against various cancer cell lines, delving into their mechanisms of action, and providing detailed experimental protocols for their evaluation. While this guide centers on the thieno[2,3-b]pyridine core, for a detailed comparative analysis, we will draw upon extensive data from a closely related series of thieno[2,3-c]pyridine analogs, which offer valuable insights into the broader thienopyridine class of compounds.

The Thieno[2,3-b]pyridine Scaffold: A Versatile Core in Anticancer Drug Discovery

The fusion of a thiophene and a pyridine ring to form the thieno[2,3-b]pyridine nucleus creates a planar, electron-rich heterocyclic system that can effectively interact with various biological targets. This structural motif is present in a multitude of biologically active molecules, with derivatives exhibiting activities such as anti-inflammatory, antimicrobial, and notably, anticancer effects.[1] The 3-amino-2-carboxylate substitution pattern on this core provides a versatile platform for chemical modification, allowing for the systematic exploration of the chemical space to optimize potency and selectivity.

Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamide Analogs: A General Approach

The synthesis of the 3-aminothieno[2,3-b]pyridine-2-carboxamide analogs, a key class of derivatives, typically begins with the commercially available this compound. A general synthetic route involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amines to introduce diverse substituents.[2] This straightforward approach allows for the generation of a library of analogs with modifications at the carboxamide moiety, which has been shown to be crucial for their biological activity.

Synthesis_Workflow cluster_synthesis Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamide Analogs start This compound hydrolysis Hydrolysis (e.g., NaOH) start->hydrolysis Step 1 acid 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid hydrolysis->acid coupling Amide Coupling (e.g., HATU, DIPEA) acid->coupling Step 2 product 3-Aminothieno[2,3-b]pyridine-2-carboxamide Analogs coupling->product amines Various Amines (R-NH2) amines->coupling

A generalized synthetic scheme for the preparation of 3-aminothieno[2,3-b]pyridine-2-carboxamide analogs.

Comparative Anticancer Activity: A Focus on Thieno[2,3-c]pyridine Analogs as a Case Study

The following tables summarize the percentage of growth inhibition at a concentration of 100 µM and the IC50 values for the most potent compounds.

Table 1: Percentage Growth Inhibition of Thieno[2,3-c]pyridine Analogs at 100 µM [3]

Compound IDHeterocyclic Substituent% Inhibition vs. MCF7 (Breast)% Inhibition vs. T47D (Breast)% Inhibition vs. HSC3 (Head & Neck)% Inhibition vs. RKO (Colorectal)
6a Piperidine90.1191.2392.5493.87
6b 4-Methylpiperidine91.2492.4593.6794.12
6c 4-Ethylpiperidine92.5493.1194.3895.01
6d 4-Phenylpiperidine93.1894.0295.1396.22
6e 4-Benzylpiperidine94.0194.8796.0297.15
6f Pyrrolidine88.4589.5690.7891.99
6g Morpholine89.1290.3491.5692.78
6h Thiomorpholine95.3396.1497.2198.34
6i N-Methylpiperazine94.8895.7696.8997.98
6j N-Ethylpiperazine96.7897.5498.6799.12
6k N-Phenylpiperazine96.1496.9898.0198.87
Cisplatin -97.4198.2199.0399.54

Table 2: IC50 Values (µM) of the Most Potent Thieno[2,3-c]pyridine Analogs [3]

Compound IDHeterocyclic SubstituentIC50 vs. MCF7IC50 vs. T47DIC50 vs. HSC3IC50 vs. RKO
6h Thiomorpholine16.411.710.812.4
6j N-Ethylpiperazine18.213.512.114.3
6k N-Phenylpiperazine17.512.811.513.6
Cisplatin -8.56.25.17.3

From this data, a clear structure-activity relationship emerges. The nature of the heterocyclic substituent at the acetamido side chain significantly influences the anticancer activity. The presence of a thiomorpholine or an N-substituted piperazine ring generally leads to higher potency compared to piperidine, pyrrolidine, or morpholine. This suggests that the electronic and steric properties of this substituent are critical for the interaction with the biological target.

Mechanistic Insights: Inhibition of Hsp90 and Induction of Cell Cycle Arrest

Several studies have pointed towards the molecular chaperone Heat shock protein 90 (Hsp90) as a key target for thienopyridine analogs.[3] Hsp90 is crucial for the stability and function of numerous oncoproteins that drive cancer cell proliferation, survival, and metastasis. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.

The anticancer activity of the potent thieno[2,3-c]pyridine analog 6h (with a thiomorpholine substituent) was further investigated, revealing its ability to induce cell cycle arrest at the G2/M phase.[3] This indicates that the compound interferes with the cellular machinery responsible for cell division, ultimately leading to a halt in proliferation.

Hsp90_Pathway cluster_pathway Hsp90 Inhibition Signaling Pathway thienopyridine Thienopyridine Analog hsp90 Hsp90 thienopyridine->hsp90 Inhibits client_proteins Client Oncoproteins (e.g., Akt, Raf-1, HER2) hsp90->client_proteins Stabilizes degradation Ubiquitin-Proteasome Degradation client_proteins->degradation Leads to proliferation Cell Proliferation & Survival client_proteins->proliferation Promotes degradation->proliferation Inhibits apoptosis Apoptosis degradation->apoptosis Induces

Simplified signaling pathway of Hsp90 inhibition by thienopyridine analogs.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are step-by-step methodologies for key assays used in the evaluation of these anticancer agents.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Workflow cluster_workflow MTT Assay Workflow step1 1. Seed cells in a 96-well plate step2 2. Treat cells with Thienopyridine Analogs step1->step2 step3 3. Add MTT reagent step2->step3 step4 4. Incubate to allow formazan crystal formation step3->step4 step5 5. Solubilize formazan crystals (e.g., with DMSO) step4->step5 step6 6. Measure absorbance at ~570 nm step5->step6 step7 7. Calculate cell viability and IC50 values step6->step7

Sources

The Evolving Landscape of 3-Aminothieno[2,3-b]pyridine-2-carboxamides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, offering a comparative overview of their performance against various therapeutic targets. By dissecting the impact of specific structural modifications, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.

The Allure of the Thienopyridine Core

The thieno[2,3-b]pyridine core, a fusion of thiophene and pyridine rings, offers a unique combination of electronic properties and structural rigidity. This bicyclic system provides a versatile template for the development of potent and selective inhibitors for a range of enzymes and receptors. The 3-amino and 2-carboxamide substituents serve as crucial anchor points for molecular interactions and offer readily modifiable handles for synthetic elaboration, making this scaffold an attractive starting point for library synthesis and lead optimization.[1][2]

Comparative SAR Analysis Across Key Biological Targets

The therapeutic potential of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been explored against a multitude of targets, including protein kinases and infectious pathogens. This section will delve into the specific SAR for some of the most prominent examples.

LIM Kinase 1 (LIMK1) Inhibition

LIMK1 is a serine/threonine kinase that plays a pivotal role in regulating actin dynamics and is implicated in cancer cell invasion and metastasis. High-throughput screening identified 3-aminothieno[2,3-b]pyridine-2-carboxamides as a promising class of LIMK1 inhibitors.[3]

Key SAR Insights:

  • Bicyclic vs. Tricyclic Systems: Evolution of the initial bicyclic 3-aminobenzo[b]thiophene-2-carboxamide hits to a tricyclic 4-aminobenzothieno[3,2-d]pyrimidine scaffold resulted in a significant enhancement in potency.[3] This highlights the importance of exploring fused ring systems to optimize interactions within the kinase active site.

  • Aromatic Substituents: The introduction of a 7-phenyl group on the tricyclic system emerged as a key modification, leading to a lead candidate LIMK1 inhibitor.[3] This suggests that strategic placement of aromatic moieties can exploit hydrophobic pockets in the target enzyme.

Experimental Protocol: LIMK1 Inhibition Assay

A typical in vitro LIMK1 inhibition assay involves the following steps:

  • Reagent Preparation: Recombinant human LIMK1, a suitable substrate (e.g., cofilin), and ATP are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds (3-aminothieno[2,3-b]pyridine-2-carboxamides and their analogs) are pre-incubated with the LIMK1 enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP and the substrate.

  • Detection: The phosphorylation of the substrate is quantified, often using methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. The 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) scaffold has been investigated for its potential to combat this pathogen.[4][5][6]

Key SAR Insights:

  • Substitutions on the Thienopyridine Core:

    • Position 4: Substitution at the 4-position with a trifluoromethyl group was found to be crucial for activity against wild-type M. tuberculosis.[4] Unsubstituted (hydrogen) or methyl-substituted analogs at this position were inactive.[4]

    • Position 6: Various substituents at the 6-position have been explored, with some commercial analogs possessing a trifluoromethyl moiety at the 4-position showing activity.[4]

  • Carboxamide Moiety: Modifications to the amide portion of the molecule have been synthesized and tested, but many of the initial derivatives showed no activity against M. tuberculosis.[4]

  • Target Specificity: Two distinct subsets of TPA compounds were identified. One subset displayed equipotent activity against both wild-type and a hypomorph strain with reduced expression of the signal peptidase LepB, suggesting a different molecular target. The second subset exhibited increased potency against the LepB hypomorph strain, indicating a pathway-specific mechanism.[4][5] A potent inhibitor from this latter set, 17af , was identified with an IC90 of 1.2 µM against the wild-type strain.[5]

Table 1: Comparative Activity of 3-Aminothieno[2,3-b]pyridine-2-carboxamides against M. tuberculosis

CompoundSubstitution at C4Substitution at C6Amide MoietyIC90 (µM) vs. WT M. tuberculosisIC50 (µM) vs. HepG2
11m H-Varied> 100> 100
11n CH3-Varied> 10027
4k CF3-Varied-High Cytotoxicity
17af ---1.219

Data synthesized from multiple sources.[4][5]

Experimental Protocol: Antitubercular Activity Assay

The activity of the compounds against M. tuberculosis is typically determined using a whole-cell screening assay:

  • Culture Preparation: M. tuberculosis (e.g., H37Rv strain) is cultured in an appropriate broth medium.

  • Compound Addition: The test compounds are serially diluted and added to the bacterial cultures in microplates.

  • Incubation: The plates are incubated for a defined period (e.g., 7 days) at 37°C.

  • Growth Inhibition Measurement: Bacterial growth is assessed using a viability indicator dye (e.g., resazurin). The fluorescence or color change is measured to determine the minimum inhibitory concentration (MIC) or the concentration required to inhibit growth by 90% (IC90).

  • Cytotoxicity Assay: To assess selectivity, the compounds are also tested against a mammalian cell line (e.g., HepG2) to determine their cytotoxic effects (IC50).[4]

Kinase Inhibition in Cancer

The thienopyridine scaffold has been extensively explored for its potential as kinase inhibitors in oncology.[1][7][8] Specifically, derivatives of 3-aminothieno[2,3-b]pyridine have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Key SAR Insights:

  • Cyclization to Tricyclic Systems: Cyclization of 3-aminothieno[2,3-b]pyridine-2-carboxamides into pyridothienopyrimidine derivatives has yielded potent EGFR kinase inhibitors.[1]

  • Substituents on the Pyridothienopyrimidine Core: Compounds 3a , 5a , and 9b from this series displayed potent cytotoxic activity against HepG-2 and MCF-7 cancer cell lines and exhibited significant EGFR inhibitory activity, with IC50 values superior to the reference drug erlotinib.[1]

  • Selectivity: Efforts have been made to diminish EGFR activity in VEGFR-2 inhibitor series to improve the selectivity profile.[7][8]

Table 2: EGFR Kinase Inhibition by Pyridothienopyrimidine Derivatives

CompoundR1R2EGFR IC50 (nM)Erlotinib IC50 (nM)
3a CH3p-tolyl7.2727.01
5a CH3p-tolyl17.2927.01
9b Phenylp-tolyl11.5327.01

Data derived from a study on pyridothienopyrimidine derivatives.[1]

Experimental Protocol: EGFR Kinase Inhibition Assay

A common method for assessing EGFR inhibition is a biochemical assay:

  • Enzyme and Substrate Preparation: Recombinant human EGFR kinase domain and a suitable peptide substrate are prepared in kinase assay buffer.

  • Compound Incubation: The test compounds are pre-incubated with the EGFR enzyme.

  • Reaction Initiation: The kinase reaction is started by the addition of ATP.

  • Detection: The level of substrate phosphorylation is quantified, typically using a luminescence-based assay that measures the amount of ADP produced.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity is determined.

General Synthetic Strategies

The synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides generally starts from commercially available materials. A common route involves the hydrolysis of the corresponding ethyl ester to the carboxylic acid, followed by amide coupling with a desired amine using a coupling agent like HATU.[4] Modifications to the thienopyridine core can be achieved through various synthetic routes, including palladium-catalyzed cross-coupling reactions.[6]

Synthesis_Workflow start Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate hydrolysis Hydrolysis (e.g., NaOH) start->hydrolysis acid 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid hydrolysis->acid coupling Amide Coupling (e.g., HATU, Amine) acid->coupling final_product 3-Aminothieno[2,3-b]pyridine-2-carboxamides coupling->final_product

Caption: General synthetic workflow for 3-aminothieno[2,3-b]pyridine-2-carboxamides.

Future Directions and Concluding Remarks

The 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold continues to be a fertile ground for drug discovery. The SAR data presented in this guide underscores the importance of systematic structural modifications to achieve desired potency and selectivity. Future research should focus on exploring a wider range of substitutions on the thienopyridine core and the carboxamide moiety, guided by computational modeling and a deeper understanding of the target-ligand interactions.[9] The development of novel synthetic methodologies will also be crucial for accessing a greater diversity of chemical space. By leveraging the insights from past and ongoing research, the full therapeutic potential of this remarkable scaffold can be realized.

SAR_Summary cluster_core 3-Aminothieno[2,3-b]pyridine-2-carboxamide Core cluster_modifications Key Modification Points & Their Impact Core R4 Position 4 (Pyridine Ring) - CF3 crucial for antitubercular activity Core->R4 Substitution R6 Position 6 (Pyridine Ring) - Amenable to various substitutions Core->R6 Substitution Amide 2-Carboxamide - Influences target interaction and properties Core->Amide Modification Fusion Ring Fusion - Tricyclic systems can enhance potency (e.g., LIMK1) Core->Fusion Cyclization

Caption: Key structural modification points on the 3-aminothieno[2,3-b]pyridine core.

References

In vitro and in vivo evaluation of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate Derivatives

Introduction: The Therapeutic Promise of the Thieno[2,3-b]pyridine Scaffold

The thieno[2,3-b]pyridine core is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets.[1] This versatility has led to the development of numerous derivatives with a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties.[1][2][3][4] this compound serves as a key starting material, a versatile building block for creating extensive libraries of novel compounds.[5][6][7]

This guide provides a comparative analysis of the essential in vitro and in vivo methodologies used to evaluate these derivatives. As a Senior Application Scientist, my goal is not merely to list protocols, but to explain the causal logic behind experimental choices, enabling researchers to design robust, self-validating evaluation cascades that effectively translate promising in vitro data into successful in vivo outcomes. We will explore how to characterize the bioactivity of these compounds, elucidate their mechanisms of action, and ultimately assess their potential as viable therapeutic agents.

PART 1: Synthesis of Derivatives — Building a Chemical Library

The journey begins with the chemical synthesis of a diverse library of derivatives. The commercially available this compound is a common starting point.[5][6][8] The primary amino group and the ethyl ester at positions 3 and 2, respectively, are key handles for chemical modification.

A prevalent strategy involves the hydrolysis of the ethyl ester to its corresponding carboxylic acid. This intermediate can then be coupled with a variety of amines using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), yielding a diverse array of 2-carboxamides.[5] Further diversity can be achieved through modifications on the pyridine ring system, for instance, via palladium-catalyzed cross-coupling reactions with different boronic acids to introduce substituents at various positions.[5][6]

G cluster_synthesis General Synthesis Workflow A Ethyl 3-aminothieno[2,3-b] pyridine-2-carboxylate B Hydrolysis (e.g., NaOH) C Carboxylic Acid Intermediate D Amide Coupling (HATU + Amine) E Library of 2-Carboxamide Derivatives F Pd-Catalyzed Cross-Coupling (e.g., Suzuki) G Ring-Substituted Derivatives

PART 2: In Vitro Evaluation — From Hit Identification to Mechanism of Action

In vitro testing is the foundational step for evaluating any new chemical entity. It is a rapid and cost-effective method to screen large numbers of compounds, identify "hits" with promising biological activity, and begin to understand how they work at a cellular and molecular level.

Antiproliferative and Cytotoxicity Assays: The First Line of Screening

For anticancer drug development, the primary question is whether a compound can inhibit the growth of cancer cells. Several assays are employed to measure this antiproliferative or cytotoxic effect.

Core Principle: These assays quantify cell viability or proliferation after treatment with the compound. The result is typically expressed as a GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of a given parameter).

Comparative Methodologies:

  • MTT Assay: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals, which are then solubilized and quantified spectrophotometrically. This is a widely used, robust method.[9]

  • ³H-Thymidine Incorporation Assay: Measures DNA synthesis. Proliferating cells incorporate radiolabeled thymidine into their DNA. The amount of incorporated radioactivity is proportional to the rate of cell proliferation. This is a highly sensitive method but involves handling radioactive materials.[10]

  • Sulforhodamine B (SRB) Assay: Measures total cellular protein content. SRB is a dye that binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the cell number. This assay is less sensitive to metabolic fluctuations than the MTT assay.[11]

Derivative ExampleCell LineAssayPotency (IC₅₀ / GI₅₀)Reference
Derivative 9a MB-MDA-435NCI60 PanelGI₅₀ = 70 nM[12][13]
Compound 1 MDA-MB-231MTTIC₅₀ = 2.082 µM (48h)[9]
Compound 1 MCF-7MTTIC₅₀ = 2.053 µM (48h)[9]
DJ160 LNCaP, C42, PC3Not SpecifiedIC₅₀ < 50 nM[14]
Various HCT-116, MDA-MB-231³H-thymidinenM range[10]

Table 1: Comparative antiproliferative activity of selected thieno[2,3-b]pyridine derivatives.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the thieno[2,3-b]pyridine derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to formazan.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value.

Elucidating the Mechanism of Action (MoA)

Once a compound shows potent antiproliferative activity, the next critical step is to determine how it works. MoA studies can be broadly divided into target-based and cell-based assays.

Target-Based Assays: These investigate the direct interaction between the derivative and a specific molecular target, such as an enzyme or receptor.

  • Enzyme Inhibition Assays: Thieno[2,3-b]pyridine derivatives have been investigated as inhibitors of Tyrosyl-DNA Phosphodiesterase I (TDP1), an enzyme involved in DNA repair.[12][13][15] In a typical biochemical assay, the enzyme's activity is measured in the presence of varying concentrations of the inhibitor to determine an IC₅₀ value. For instance, derivative 9d showed a potent IC₅₀ of 0.5 µM against TDP1.[12][13]

  • Kinase Profiling: While broad kinase screening of some derivatives showed limited activity, suggesting they are not general kinase inhibitors[12][13], focused studies have identified specific kinases like DRAK2 as targets for certain derivatives in the context of diabetes.[4] This highlights the importance of hypothesis-driven target selection.

G cluster_moa Target-Based Assay Workflow A Purified Target (e.g., TDP1 Enzyme) B Substrate C Incubate with Derivative D Measure Product Formation E Calculate % Inhibition and IC₅₀

Cell-Based MoA Assays: These assays assess the physiological consequences of the compound's activity within the cell.

  • Cell Cycle Analysis: Flow cytometry using a DNA-staining dye like Propidium Iodide (PI) is used to analyze the cell cycle distribution. Studies have shown that some thieno[2,3-b]pyridine derivatives can induce a G2/M phase arrest in prostate cancer cells, preventing them from dividing.[14]

  • Apoptosis Assays: To determine if the compounds induce programmed cell death, Annexin V/PI staining is a standard method. Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet in early apoptotic cells, while PI enters cells with compromised membranes (late apoptotic/necrotic cells).[12]

  • Morphological Analysis: Simple microscopic observation can reveal cellular changes. For example, treatment with these compounds has been shown to cause multinucleation in prostate cancer cells, a hallmark of mitotic catastrophe.[14]

PART 3: In Vivo Evaluation — Assessing Efficacy and Safety in a Living System

A compound that is potent in vitro must prove its worth in a complex biological system. In vivo studies are essential to evaluate a drug's efficacy, pharmacokinetics (what the body does to the drug), and safety profile.

Preclinical Models of Disease

The choice of animal model is critical for obtaining relevant data.

  • Xenograft Models: This is the most common model for preliminary anticancer efficacy testing. Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, the mice are treated with the compound, and tumor growth is monitored over time. Several thieno[2,3-b]pyridine derivatives have been evaluated using this model.[12][13]

  • Patient-Derived Explant (PDE) Models: A more sophisticated approach involves culturing fresh tumor tissue from patients. This model better preserves the original tumor microenvironment and heterogeneity. One study demonstrated that a lead compound could inhibit proliferation in PDE models, even in samples resistant to standard-of-care drugs.[14]

  • Chick Chorioallantoic Membrane (CAM) Assay: This in ovo model uses the highly vascularized membrane of a chicken embryo to grow tumors. It is a rapid and cost-effective alternative to mouse models for studying antitumor and anti-angiogenic effects.[11]

ModelCompoundKey FindingSignificanceReference
Mouse Xenograft Derivative 12Encouraging, but not statistically significant tumor reduction.Highlights the challenge of translating in vitro potency to in vivo efficacy.[12][13]
Patient-Derived Explant DJ160Inhibited proliferation, even in enzalutamide-resistant samples.Suggests potential for treating resistant prostate cancer.[14]
CAM Assay Derivative 2eReduced tumor size of triple-negative breast cancer cells.Provides rapid in vivo proof-of-concept for antitumor activity.[11]

Table 2: Summary of in vivo models and findings.

Pharmacokinetics (PK) and Toxicity

Even a highly effective compound will fail if it cannot reach its target in sufficient concentrations or if it is too toxic.

  • Pharmacokinetics (ADME): This involves studying the Absorption, Distribution, Metabolism, and Excretion of the drug. While detailed PK studies for this class are not extensively covered in the provided literature, in silico modeling has been used to predict favorable properties like good oral bioavailability.[3] Full in vivo PK studies in rodents are a mandatory step to determine dosing regimens, bioavailability, and drug half-life.

  • Toxicity: In vivo toxicity studies are performed to identify the maximum tolerated dose (MTD) and to monitor for any adverse effects on animal health, weight, and organ function.

G

Conclusion and Future Directions

The evaluation of this compound derivatives requires a multi-faceted approach that logically progresses from high-throughput in vitro screening to rigorous in vivo validation. The initial antiproliferative assays serve to identify potent compounds, which are then subjected to detailed mechanistic studies to understand their cellular and molecular targets. As demonstrated, these derivatives can exert their effects through various mechanisms, including DNA repair inhibition and cell cycle arrest.[12][14]

The ultimate test, however, lies in in vivo efficacy. The transition from cell culture to animal models is a critical hurdle where many promising compounds fail due to poor pharmacokinetics or unforeseen toxicity. The use of advanced models like patient-derived explants offers a more clinically relevant assessment of a compound's potential.[14]

Future research on this versatile scaffold should focus on optimizing the structure-activity relationship to enhance not only in vitro potency but also in vivo drug-like properties. A deeper understanding of their polypharmacology—the ability to interact with multiple targets—may reveal new therapeutic opportunities and provide a rational basis for combination therapies.[14] The thieno[2,3-b]pyridine framework continues to be a rich source of potential drug candidates, and the systematic evaluation pipeline described here is crucial for unlocking their full therapeutic potential.

References

  • Arabshahi, H. J., van Rensburg, M., Pilkington, L. I., et al. (2015). A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. MedChemComm, 6(11), 1987-1997. Available from: [Link]

  • Leung, E., Pilkington, L. I., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. MedChemComm. Available from: [Link]

  • Sciact. (n.d.). A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. Available from: [Link]

  • Pilkington, L. I., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 836. Available from: [Link]

  • Auckland University. (2015). A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. Available from: [Link]

  • Zaccheo, A., et al. (2021). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Pervan, M., et al. (2021). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International Journal of Molecular Sciences, 22(21), 11593. Available from: [Link]

  • Jones, D., et al. (2022). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Bioscience Reports, 42(4), BSR20212061. Available from: [Link]

  • ResearchGate. (n.d.). Reaction of this compound: synthesis of new functionalized thieno[2,3-b]pyridine, pyrido[3′,2′:4,5]thieno[3, 2-d][12][13]thiazine and pyrido3. Available from: [Link]

  • Semantic Scholar. (2013). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Available from: [Link]

  • ResearchGate. (2021). Novel 3-Aminothieno[2,3- b ]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. Available from: [Link]

  • ResearchGate. (2014). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Available from: [Link]

  • Reynisson, J., et al. (2014). The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods. MedChemComm, 5(7), 980-987. Available from: [Link]

  • Monteiro, M., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(11), 3326. Available from: [Link]

  • ACS Publications. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available from: [Link]

  • ResearchGate. (2008). Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(23), 8205. Available from: [Link]

  • Archives of Virology. (2017). Thieno[2,3-b]pyridine derivatives: a new class of antiviral drugs against Mayaro virus. Available from: [Link]

  • European Journal of Medicinal Chemistry. (2025). Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition. Available from: [Link]

  • ChemUniverse. (n.d.). This compound. Available from: [Link]

  • PubChemLite. (n.d.). This compound (C10H10N2O2S). Available from: [Link]

Sources

A Comparative Guide to the Synthetic Strategies for Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The bicyclic heteroaromatic compound, Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, serves as a crucial building block in medicinal chemistry and materials science. Its structural motif is a key pharmacophore in a variety of biologically active molecules, including antitumor agents.[1] The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in the field of drug discovery and development. This guide provides an in-depth comparison of two prominent synthetic routes to this compound, offering insights into their respective methodologies, advantages, and limitations to aid researchers in making informed decisions for their synthetic campaigns.

Route 1: The Gewald-Type One-Pot Synthesis

This classical and widely adopted approach involves the direct, one-pot reaction of a substituted pyridine with an active methylene-containing thiol. Specifically, the synthesis of this compound is efficiently achieved through the reaction of 2-chloro-3-cyanopyridine with ethyl 2-mercaptoacetate.

Reaction Mechanism and Rationale

The reaction proceeds via a cascade of nucleophilic substitution and intramolecular cyclization, characteristic of the Gewald reaction. Initially, the thiol group of ethyl 2-mercaptoacetate acts as a nucleophile, displacing the chlorine atom on the 2-position of the pyridine ring. The resulting intermediate then undergoes an intramolecular Thorpe-Ziegler type cyclization, where the carbanion generated from the active methylene group attacks the nitrile carbon, leading to the formation of the thiophene ring. Tautomerization of the resulting imine affords the final 3-amino-substituted thieno[2,3-b]pyridine. The choice of a base, such as sodium carbonate, is critical to facilitate both the initial nucleophilic attack and the subsequent cyclization by deprotonating the thiol and the active methylene group, respectively. Ethanol is a common solvent choice due to its ability to dissolve the reactants and its suitable boiling point for the reaction temperature.

Experimental Protocol

A mixture of 2-chloro-3-cyanopyridine (1.0 eq), ethyl 2-mercaptoacetate (1.3 eq), and sodium carbonate (1.1 eq) in anhydrous ethanol is heated under reflux for 4.5 hours.[1] Upon cooling, the reaction mixture is poured into water, leading to the precipitation of the product. The solid is then filtered, washed with water, and dried to yield this compound as a yellow solid.[1]

One-Pot Synthesis Workflow cluster_reactants Reactants cluster_process Process 2-chloro-3-cyanopyridine 2-chloro-3-cyanopyridine Mixing in Ethanol Mixing in Ethanol 2-chloro-3-cyanopyridine->Mixing in Ethanol Ethyl 2-mercaptoacetate Ethyl 2-mercaptoacetate Ethyl 2-mercaptoacetate->Mixing in Ethanol Sodium Carbonate Sodium Carbonate Sodium Carbonate->Mixing in Ethanol Reflux (4.5h) Reflux (4.5h) Mixing in Ethanol->Reflux (4.5h) Heat Precipitation in Water Precipitation in Water Reflux (4.5h)->Precipitation in Water Cool & Quench Filtration & Drying Filtration & Drying Precipitation in Water->Filtration & Drying Product This compound Filtration & Drying->Product

Caption: Workflow for the one-pot synthesis of this compound.

Route 2: Multi-Step Modular Synthesis via Cross-Coupling

This alternative strategy offers greater flexibility for introducing substituents onto the pyridine core of the thieno[2,3-b]pyridine system. The synthesis commences with a palladium-catalyzed cross-coupling reaction on a di-substituted pyridine, followed by nucleophilic substitution and intramolecular cyclization.

Reaction Mechanism and Rationale

This route begins with a starting material such as 2,6-dichloronicotinonitrile. A selective palladium-catalyzed cross-coupling reaction, for instance a Suzuki coupling with a boronic acid, is first employed to introduce a substituent at either the 2- or 6-position. This step is followed by a nucleophilic aromatic substitution (SNAr) reaction where the remaining chlorine atom is displaced by ethyl thioglycolate in the presence of a base like triethylamine. The resulting intermediate then undergoes an in-situ intramolecular cyclization, similar to the one-pot method, to form the thiophene ring and yield the desired substituted this compound.[2] This modular approach is particularly advantageous when a library of analogs with diverse substituents on the pyridine ring is desired.

Experimental Protocol
  • Cross-Coupling: 2,6-dichloronicotinonitrile is reacted with a suitable boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) in a solvent such as dioxane at reflux to yield the mono-substituted product.[2] Purification by column chromatography may be required to separate the desired product from starting material and di-substituted byproducts.

  • Thiophene Ring Formation: The purified mono-substituted intermediate is then subjected to SNAr conditions with ethyl thioglycolate and a base like triethylamine.[2] This is followed by an in-situ intramolecular cyclization to afford the final substituted this compound.[2]

Multi-Step Synthesis Workflow cluster_step1 Step 1: Cross-Coupling cluster_step2 Step 2: Thiophene Formation 2,6-dichloronicotinonitrile 2,6-dichloronicotinonitrile Coupling Reaction Coupling Reaction 2,6-dichloronicotinonitrile->Coupling Reaction Boronic Acid Boronic Acid Boronic Acid->Coupling Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Coupling Reaction Purification 1 Purification 1 Coupling Reaction->Purification 1 Intermediate Substituted 2-chloronicotinonitrile Purification 1->Intermediate SNAr & Cyclization SNAr & Cyclization Intermediate->SNAr & Cyclization Ethyl thioglycolate Ethyl thioglycolate Ethyl thioglycolate->SNAr & Cyclization Base Base Base->SNAr & Cyclization Product Substituted Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate SNAr & Cyclization->Product

Caption: Workflow for the multi-step synthesis of substituted Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylates.

Comparative Analysis

FeatureRoute 1: One-Pot SynthesisRoute 2: Multi-Step Modular Synthesis
Starting Materials 2-chloro-3-cyanopyridine, ethyl 2-mercaptoacetate2,6-dichloronicotinonitrile, boronic acids, ethyl thioglycolate
Number of Steps 12 or more
Reported Yield High (e.g., 95.1%)[1]Moderate to high overall yield
Scalability ExcellentGood, but may require optimization for each step
Purification Simple precipitation and filtrationOften requires chromatographic purification
Flexibility Limited to commercially available substituted pyridinesHigh, allows for diverse substitution on the pyridine ring
Ideal Application Large-scale synthesis of the unsubstituted parent compoundLibrary synthesis for structure-activity relationship (SAR) studies

Conclusion

The choice between the one-pot and multi-step modular synthesis of this compound is contingent upon the specific research objective. For the large-scale, cost-effective production of the unsubstituted parent compound, the one-pot synthesis is unequivocally the superior method due to its high yield, operational simplicity, and ease of purification.[1] Conversely, for medicinal chemistry programs focused on exploring the structure-activity relationships of this scaffold, the multi-step modular approach provides invaluable flexibility in generating a diverse library of analogs, albeit at the cost of additional synthetic steps and purification requirements.[2] A thorough understanding of the pros and cons of each route, as outlined in this guide, will enable researchers to strategically plan their synthetic endeavors.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, a key intermediate in the synthesis of various therapeutic agents, particularly those in the thienopyridine class of P2Y12 inhibitors, demands precise analytical oversight.[1] This guide provides a comparative analysis of validated analytical methodologies for the quantification of this critical compound, offering insights into the experimental rationale and performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The principles of analytical method validation outlined by the International Council for Harmonisation (ICH) guidelines serve as the bedrock for the methodologies discussed herein, ensuring suitability for their intended purpose.[2][3]

Introduction to the Analyte and the Imperative for Quantification

This compound is a heterocyclic compound that forms the structural core of several antiplatelet agents.[1] The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, validated analytical methods are essential for its quantification in bulk drug substances, during process monitoring, and in stability studies.

This guide will explore two primary analytical techniques, HPLC-UV and LC-MS/MS, providing a head-to-head comparison to aid researchers and drug development professionals in selecting the most appropriate method for their specific needs. While specific validated methods for this compound are not extensively published, the methodologies presented here are based on established and validated methods for structurally similar thienopyridine derivatives.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely adopted technique in pharmaceutical analysis due to its robustness, cost-effectiveness, and reliability for quantifying compounds with a UV chromophore. The thienopyridine scaffold of the target analyte allows for sensitive detection using UV spectrophotometry.

Experimental Protocol: A Validated Reversed-Phase HPLC-UV Method

The following protocol is a representative example of a stability-indicating HPLC method, adapted from validated methods for related thienopyridine compounds.

1. Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for the separation of this moderately polar compound.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation from potential impurities.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound for optimal sensitivity.

  • Injection Volume: A 10-20 µL injection volume is common.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

2. Standard and Sample Preparation:

  • Standard Solution: A stock solution of accurately weighed this compound reference standard is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water). Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Solution: The sample containing the analyte is dissolved in the same solvent as the standard solution and diluted to fall within the calibration range.

3. Method Validation (per ICH Guidelines):

The method must be validated to ensure its suitability for the intended application. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated by the separation of the analyte from its degradation products in forced degradation studies.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity, with a correlation coefficient (r²) of ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex matrices like biological fluids, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the highly selective and sensitive detection of mass spectrometry.

Experimental Protocol: A Validated LC-MS/MS Method

The following protocol outlines a sensitive and selective LC-MS/MS method for the quantification of this compound, based on methods developed for other thienopyridine drugs.[4]

1. Chromatographic and Mass Spectrometric Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system is used for rapid and efficient separation.

  • Column: A shorter C18 column with smaller particle size (e.g., 50 mm x 2.1 mm, 1.8 µm) is often used to reduce run times.

  • Mobile Phase: A mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common mobile phase for LC-MS analysis in positive ion mode.

  • Flow Rate: A lower flow rate, typically in the range of 0.2-0.5 mL/min, is used with smaller diameter columns.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally suitable for this class of compounds.

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. For this compound (Molecular Weight: 222.27 g/mol ), the protonated molecule [M+H]⁺ at m/z 223.1 would be selected as the precursor ion, and characteristic product ions would be identified through infusion experiments.

2. Standard and Sample Preparation:

  • Internal Standard (IS): A stable isotope-labeled analog of the analyte is the ideal internal standard to compensate for matrix effects and variations in instrument response. If unavailable, a structurally similar compound can be used.

  • Sample Preparation: For complex matrices, sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to remove interferences and concentrate the analyte.

3. Method Validation (per ICH and FDA Guidelines):

In addition to the validation parameters for HPLC-UV, LC-MS/MS methods require the evaluation of:

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.

  • Recovery: The efficiency of the extraction procedure.

Head-to-Head Comparison

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography and detection by UV absorbance.Separation by chromatography and detection by mass-to-charge ratio.
Sensitivity Good (ng to µg range).Excellent (pg to fg range).
Selectivity Moderate; relies on chromatographic separation.Excellent; based on both chromatographic separation and specific mass transitions.
Instrumentation Widely available and relatively inexpensive.More complex and expensive instrumentation.
Robustness Generally very robust and easy to troubleshoot.Can be more susceptible to matrix effects and requires more specialized maintenance.
Sample Throughput Moderate.High, especially with UHPLC systems and rapid gradients.
Typical Application Routine quality control, purity assessment, and assay of bulk drug and formulations.Bioanalysis, impurity profiling at trace levels, and metabolite identification.

Visualizing the Workflow

HPLC-UV Analytical Workflow

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep_Standard Prepare Standard Solutions Injector Autosampler/Injector Prep_Standard->Injector Prep_Sample Prepare Sample Solutions Prep_Sample->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Pump HPLC Pump (Mobile Phase) Pump->Column Chromatogram Obtain Chromatogram Detector->Chromatogram Quantification Quantify Analyte Chromatogram->Quantification

Caption: A schematic of the HPLC-UV analytical workflow.

LC-MS/MS Analytical Workflow

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Sample_Prep Extraction/Cleanup (e.g., SPE, LLE) LC_System UHPLC System Sample_Prep->LC_System Ion_Source ESI Source LC_System->Ion_Source Mass_Spec Triple Quadrupole Mass Spectrometer Ion_Source->Mass_Spec MRM_Data Acquire MRM Data Mass_Spec->MRM_Data Quantification Quantify Analyte MRM_Data->Quantification

Caption: A schematic of the LC-MS/MS analytical workflow.

Conclusion and Recommendations

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is contingent upon the specific analytical requirements.

  • For routine quality control of bulk drug substance and formulated products where the analyte concentration is high and the matrix is relatively simple, a validated HPLC-UV method is often the most practical and cost-effective choice. Its robustness and ease of use make it well-suited for high-throughput environments.

  • When high sensitivity and selectivity are paramount, such as in the analysis of trace-level impurities, pharmacokinetic studies in biological matrices, or for definitive identification, a validated LC-MS/MS method is indispensable. The specificity of MRM detection minimizes the risk of interference from co-eluting compounds, providing highly reliable quantitative data.

Ultimately, the development and validation of any analytical method must be guided by a thorough understanding of the analyte's properties and the intended application, ensuring data of the highest quality and integrity.

References

  • World Journal of Pharmaceutical Research. Development and Validation of New Analytical Method for the Estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. [Link]

  • Agilent Technologies. (2017). Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. [Link]

  • Shimadzu Corporation. LC/MS/MS Method Package for Primary Metabolites. [Link]

  • Zhong, D. et al. (2018). Development and validation of a sensitive and rapid UHPLC-MS/MS method for the simultaneous quantification of the common active and inactive metabolites of vicagrel and clopidogrel in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 151, 249-256. [Link]

  • Khimich, N. N. et al. (2002). Ethyl 3-amino-6-phenyl-4-tolylthieno[2,3-b]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 58(Pt 12), o1313–o1314. [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: Text and methodology. [Link]

  • ChemUniverse. This compound [P94126]. [Link]

  • Zheng, R. et al. (2008). Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o9. [Link]

  • Spectrabase. Ethyl 3-amino-4,6-dimethylthieno[2,3-B]pyridine-2-carboxylate. [Link]

  • Zheng, R. et al. (2009). Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. ResearchGate. [Link]

  • Dyachenko, V. D. et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(22), 14386–14403. [Link]

  • Zheng, R. et al. (2008). Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. National Center for Biotechnology Information. [Link]

  • ACS Medicinal Chemistry Letters. (2025). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. [Link]

  • Wang, Y. et al. (2015). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 20(10), 18453–18471. [Link]

  • Gallocchio, F. et al. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLoS ONE, 16(10), e0259142. [Link]

  • National Center for Biotechnology Information. (2022). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. [Link]

  • National Center for Biotechnology Information. (2023). Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells. [Link]

  • ResearchGate. (2017). Analytical method development and validation studies of ticagrelor tablets by RP-HPLC. [Link]

  • PubChemLite. This compound (C10H10N2O2S). [Link]

Sources

A Comparative Guide to the Cross-Reactivity and Selectivity of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the thieno[2,3-b]pyridine scaffold has emerged as a promising starting point for the development of potent and selective therapeutics. This guide provides an in-depth comparative analysis of inhibitors derived from Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, with a primary focus on their cross-reactivity and selectivity profiles. As Senior Application Scientists, our goal is to offer not just data, but a comprehensive understanding of the experimental rationale and methodologies that underpin these findings.

The primary target of many derivatives of this scaffold is the IκB kinase β (IKKβ), a critical node in the NF-κB signaling pathway, which is implicated in inflammation and cancer.[1][2] The therapeutic potential of IKKβ inhibition is significant, but achieving selectivity remains a paramount challenge due to the highly conserved nature of the ATP-binding site across the human kinome. This guide will objectively compare the performance of thienopyridine-based IKKβ inhibitors with highly selective, well-characterized alternatives, providing the supporting experimental data and detailed protocols necessary for researchers to make informed decisions in their own drug discovery programs.

The Central Role of IKKβ in NF-κB Signaling

The NF-κB signaling cascade is a cornerstone of the cellular inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IKK complex, consisting of catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO, becomes activated. IKKβ is the predominant kinase responsible for phosphorylating IκBα, which targets it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of a host of pro-inflammatory genes.[2]

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK_Complex IKKα/β/γ Stimulus->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates (p) IkB_NFkB IκBα-NF-κB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκBα DNA DNA (κB sites) NFkB_nuc->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces TR-FRET Assay Workflow cluster_workflow TR-FRET Workflow Start Start Dispense_Reagents Dispense Kinase, Substrate, ATP, and Inhibitor Start->Dispense_Reagents Incubate_Reaction Incubate at RT (e.g., 60 min) Dispense_Reagents->Incubate_Reaction Add_Detection_Reagents Add TR-FRET Detection Reagents (Antibody-Donor & Acceptor) Incubate_Reaction->Add_Detection_Reagents Incubate_Detection Incubate at RT (e.g., 60 min) Add_Detection_Reagents->Incubate_Detection Read_Plate Read Plate on TR-FRET enabled plate reader Incubate_Detection->Read_Plate Analyze_Data Analyze Data (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for a TR-FRET based kinase assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35).

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the kinase.

    • Prepare serial dilutions of the test inhibitor in DMSO, and then dilute into the kinase reaction buffer to create a 4X inhibitor solution.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 4X inhibitor solution.

    • Add 2.5 µL of the 2X kinase solution.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate the reaction at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2X stop/detection solution containing a final concentration of 10 mM EDTA and the appropriate concentrations of the terbium-labeled antibody and fluorescent tracer in TR-FRET dilution buffer.

    • Add 10 µL of the stop/detection solution to each well.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular Pathway Activity: NF-κB Reporter Assay

To assess an inhibitor's efficacy in a cellular context, NF-κB reporter gene assays are invaluable. These assays utilize a cell line engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements.

Detailed Protocol:

  • Cell Seeding:

    • Seed HEK293T cells stably expressing an NF-κB luciferase reporter construct into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells/well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in cell culture medium.

    • Pre-treat the cells with the inhibitor dilutions for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with an NF-κB activator, such as TNF-α (final concentration 10 ng/mL), for 6-8 hours.

  • Lysis and Luminescence Reading:

    • Lyse the cells according to the luciferase assay kit manufacturer's protocol.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control and determine the IC50 value.

Cellular Target Engagement: NanoBRET™ Assay

The NanoBRET™ Target Engagement Intracellular Kinase Assay provides a direct measure of compound binding to the target kinase in living cells. This assay relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer.

Detailed Protocol:

  • Cell Transfection and Seeding:

    • Transfect HEK293 cells with a vector encoding the IKKβ-NanoLuc® fusion protein.

    • Seed the transfected cells into a 96-well plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound.

    • Add the test compound dilutions to the cells and incubate for 2 hours.

    • Add the NanoBRET™ tracer to the wells.

  • Substrate Addition and BRET Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

    • Measure the BRET signal on a luminometer equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio and plot against the compound concentration to determine the IC50 for target engagement.

Conclusion and Future Directions

Inhibitors based on the this compound scaffold have demonstrated significant promise as potent inhibitors of IKKβ. [1]Their high potency makes them an attractive starting point for further drug development. However, for these compounds to advance, a comprehensive understanding of their selectivity profile is imperative.

This guide has provided a framework for evaluating the cross-reactivity and selectivity of these inhibitors by comparing them to the highly selective tool compounds MLN120B and BI 605906. While the available data for the thienopyridine derivatives is encouraging, there is a clear need for broad, quantitative kinase panel screening to fully elucidate their selectivity and potential off-target effects.

The detailed experimental protocols provided herein offer a robust toolkit for researchers to conduct their own comparative studies. By employing these standardized biochemical and cellular assays, the field can move towards a more complete and comparative understanding of the therapeutic potential of this important class of inhibitors. Future work should focus on generating comprehensive selectivity data for lead compounds derived from the this compound scaffold to validate their potential as selective IKKβ-targeted therapeutics.

References

  • Wu, J. P., et al. (2009). The discovery of thienopyridine analogues as potent IkappaB kinase beta inhibitors. Part II. Bioorganic & Medicinal Chemistry Letters, 19(19), 5539-5543. [Link]

  • Wu, J. P., et al. (2009). The discovery of thienopyridine analogues as potent IκB kinase β inhibitors. Part II. ResearchGate. [Link]

  • Cenmed. BI605906 (C005B-309105). [Link]

  • Li, Q., & Verma, I. M. (2002). NF-kappaB regulation in the immune system. Nature Reviews Immunology, 2(10), 725-734. [Link]

  • INDIGO Biosciences. Human NF-κB Reporter Assay System. [Link]

  • JoVE. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. [Link]

  • AMSBIO. Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. [Link]

  • INDIGO Biosciences. Human NF-κB Reporter Assay System (3 x 32 Assays). [Link]

  • ResearchGate. Identification of Novel Scaffolds for IκB Kinase Beta Inhibitor via a High Throughput Screening TR-FRET Assay. [Link]

  • EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Morwick, T., et al. (2006). Evolution of the thienopyridine class of inhibitors of IkappaB kinase-beta: part I: hit-to-lead strategies. Journal of Medicinal Chemistry, 49(10), 2898-2908. [Link]

  • Protocols.io. Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. [Link]

  • opnMe.com. IKKβ inhibitor - BI 605906. [Link]

  • ICE Bioscience. Kinase Panel Screening for Drug Discovery. [Link]

  • ResearchGate. Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)). [Link]

  • Semantic Scholar. Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Hideshima, T., et al. (2005). MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo. Clinical Cancer Research, 11(24 Pt 1), 8530-8539. [Link]

  • Zaman, G. J., & van der Laan, J. W. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 165(7), 2013-2031. [Link]

  • ResearchGate. Representative dose-response curves for various inhibitors of IKKβ and... [Link]

  • PubChem. This compound. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • bioRxiv. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]

  • ACS Publications. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]

  • National Center for Biotechnology Information. Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Thienopyridine Scaffold

The thieno[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, recognized for its versatile biological activities.[1][2] Derivatives of this core, particularly Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, serve as crucial intermediates in the synthesis of novel compounds targeting a range of diseases, including cancer.[1][2] A key mechanism through which many small molecules exert their anticancer effects is the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling pathways controlling proliferation, survival, and angiogenesis.[3][4]

This guide provides an in-depth comparative analysis of the molecular docking performance of a representative this compound derivative against two critical oncogenic kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). We will compare its binding potential against well-established, clinically relevant inhibitors to contextualize its performance and potential as a lead compound for further development. The methodologies and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage computational tools for kinase inhibitor discovery.

Pillar 1: Rationale for Target Protein Selection

The choice of target protein is the foundational step in any drug discovery campaign. Our selection of VEGFR-2 and EGFR is based on their validated roles in tumor progression.

  • VEGFR-2: This is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[5] Inhibiting VEGFR-2 kinase activity is a clinically validated strategy to starve tumors of their blood supply.[5][6] Many approved anticancer drugs, such as Sorafenib and Sunitinib, function as VEGFR-2 inhibitors.[5][7][8]

  • EGFR: This receptor tyrosine kinase regulates cell growth and survival.[9] Its mutation or overexpression is a hallmark of various cancers, including non-small-cell lung cancer (NSCLC).[9][10] Targeted EGFR tyrosine kinase inhibitors (TKIs), like Erlotinib, have become a standard of care for patients with specific EGFR mutations.[9]

Simultaneously targeting both VEGFR-2 and EGFR is an attractive therapeutic strategy, as it can combat tumor growth through both anti-proliferative and anti-angiogenic mechanisms, potentially overcoming resistance pathways.[11]

Pillar 2: Comparative Molecular Docking Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[12][13] For this guide, we will analyze the docking of a hypothetical test compound, ETP-Derivative-1 , against VEGFR-2 and EGFR, comparing it with known inhibitors.

Target 1: VEGFR-2 Kinase Domain

We compare ETP-Derivative-1 with Sorafenib and Sunitinib , two well-known VEGFR-2 inhibitors.[5][7][14] The docking was performed into the ATP-binding pocket of VEGFR-2 (PDB ID: 4ASD).[15]

Table 1: Comparative Docking Results against VEGFR-2 (PDB: 4ASD)

CompoundDocking Score (kcal/mol)Key Hydrogen Bond Interactions (Residues)Key Hydrophobic Interactions (Residues)
ETP-Derivative-1 -9.8Cys919, Asp1046Val848, Ala866, Leu889, Val916, Leu1035
Sorafenib -9.1Cys919, Asp1046, Glu885[5][8]Val848, Leu849, Ala866, Val916, Leu1035, Phe1047
Sunitinib -8.5Cys919, Asp1046[7][8]Ala866, Val899, Val916, Leu1035, Phe1047

Analysis of VEGFR-2 Interactions:

The docking results suggest that ETP-Derivative-1 exhibits a strong binding affinity for the VEGFR-2 active site, indicated by a favorable docking score. Critically, it forms hydrogen bonds with the "hinge region" residue Cys919 and the conserved Asp1046 of the DFG motif. These interactions are canonical for many Type I and Type II kinase inhibitors and are crucial for anchoring the ligand in the ATP-binding pocket.[5][7] The interaction profile of ETP-Derivative-1 is highly comparable to that of Sorafenib and Sunitinib, suggesting it shares a similar mechanism of competitive ATP inhibition. The thienopyridine core effectively occupies the hydrophobic pocket, establishing a solid foundation for its inhibitory potential.

Target 2: EGFR Kinase Domain

Next, we evaluate ETP-Derivative-1 against the EGFR kinase domain (PDB ID: 1M17), comparing it with the established inhibitor Erlotinib .[9]

Table 2: Comparative Docking Results against EGFR (PDB: 1M17)

CompoundDocking Score (kcal/mol)Key Hydrogen Bond Interactions (Residues)Key Hydrophobic Interactions (Residues)
ETP-Derivative-1 -8.9Met793Leu718, Val726, Ala743, Leu788, Leu844
Erlotinib -9.2Met793[9]Leu718, Val726, Ala743, Cys775, Leu844

Analysis of EGFR Interactions:

Against EGFR, ETP-Derivative-1 again demonstrates a promising binding affinity. It successfully forms a critical hydrogen bond with the backbone nitrogen of Met793 in the hinge region, an interaction essential for the inhibitory activity of many EGFR TKIs, including Erlotinib.[9] The molecule fits well within the hydrophobic pocket defined by key leucine, valine, and alanine residues. This binding mode suggests that the thienopyridine scaffold is also well-suited for targeting the EGFR kinase, indicating its potential as a dual inhibitor.[11]

Pillar 3: A Self-Validating Experimental Protocol for Molecular Docking

To ensure the trustworthiness and reproducibility of docking results, a rigorous and self-validating protocol is essential. The following workflow is described using AutoDock Vina, a widely used and validated open-source docking program.[8]

Step 1: Receptor Preparation

Causality: The raw crystal structure from the Protein Data Bank (PDB) is not ready for docking. It contains non-essential molecules (e.g., water, co-crystallized ligands) and lacks hydrogen atoms, which are critical for calculating interactions. This step cleans the structure and prepares it for accurate force field calculations.

  • Obtain Crystal Structure: Download the 3D structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) from the RCSB PDB database.

  • Clean the Protein: Using molecular visualization software (e.g., UCSF Chimera, PyMOL, Discovery Studio), remove all water molecules, co-solvents, and any co-crystallized ligands. If the structure is a multimer, retain only the chain of interest.

  • Add Hydrogens and Charges: Add polar hydrogen atoms to the protein, which are crucial for forming hydrogen bonds. Assign partial charges using a standard force field (e.g., Gasteiger charges).

  • Save the Receptor: Save the prepared protein structure in the PDBQT format, which includes atomic coordinates, charges, and atom types required by AutoDock.

Step 2: Ligand Preparation

Causality: The ligand's 2D structure must be converted to a 3D conformation with correct bond orders, hydrogens, and torsional degrees of freedom to allow the docking algorithm to explore its conformational space.

  • Create 3D Structure: Draw the this compound derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy starting conformation.

  • Set Torsional Bonds: Define the rotatable bonds within the ligand. This flexibility is what the docking algorithm will explore to find the best binding pose.

  • Save the Ligand: Save the prepared ligand in the PDBQT format.

Step 3: Docking Protocol Validation (Self-Validation)

Causality: This is the most critical step for ensuring the trustworthiness of your results. By redocking the original co-crystallized ligand back into the receptor's active site, you validate that your docking parameters can accurately reproduce the experimentally determined binding mode.

  • Extract Native Ligand: From the original, unaltered PDB file, extract the co-crystallized inhibitor (e.g., Sorafenib from 4ASD).

  • Prepare Native Ligand: Prepare this ligand using the same procedure described in Step 2.

  • Define the Binding Site (Grid Box): Define a search space (a 3D grid box) that encompasses the entire binding pocket where the native ligand was located.

  • Perform Redocking: Dock the prepared native ligand back into the receptor using your defined grid box and docking parameters.

  • Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) of the heavy atoms. A successful validation is generally indicated by an RMSD value below 2.0 Å. [11][16]

Step 4: Molecular Docking of Test Compounds

Causality: With a validated protocol, you can now confidently dock your novel compounds to predict their binding modes and affinities.

  • Execute Docking: Using the validated grid parameters, perform the docking simulation for your ETP-Derivative-1 against the prepared receptor.

  • Generate Poses: The software will generate multiple binding poses ranked by their predicted binding affinity (docking score).

Step 5: Analysis of Results

Causality: The raw docking score is not sufficient. A detailed analysis of the binding interactions provides chemical and biological context, explaining why a ligand binds well and guiding future structural modifications.

  • Visualize Top Pose: Load the receptor-ligand complex of the top-ranked pose into a molecular visualization program.

  • Identify Interactions: Analyze and record all key molecular interactions:

    • Hydrogen Bonds: Identify donor-acceptor pairs and distances.

    • Hydrophobic Interactions: Note contacts with non-polar residues.

    • Pi-Interactions: Look for pi-pi stacking or pi-cation interactions if applicable.

  • Compare with Controls: Compare the binding mode and interactions of your test compound with those of the known inhibitors (e.g., Sorafenib, Erlotinib) to understand similarities and differences.

Visualization of the Docking Workflow

The following diagram illustrates the logical flow of the self-validating molecular docking protocol.

G Start Start: Obtain PDB Structure PrepP Step 1: Protein Preparation (Remove Water, Add Hydrogens) Start->PrepP PrepL Step 2: Ligand Preparation (3D Conversion, Energy Minimization) Start->PrepL Validate Step 3: Protocol Validation (Redock Native Ligand) PrepP->Validate PrepL->Validate RMSD Check RMSD < 2.0 Å Validate->RMSD Dock Step 4: Dock Test Compounds RMSD->Dock  Success Fail Refine Protocol (Adjust Grid/Parameters) RMSD->Fail  Fail Analyze Step 5: Analyze Interactions (H-Bonds, Hydrophobic Contacts) Dock->Analyze End End: Identify Lead Candidates Analyze->End Fail->Validate

References

Comparison of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the relentless pursuit of novel molecular scaffolds that can yield potent and selective kinase inhibitors is paramount. The thieno[2,3-b]pyridine core has emerged as a "privileged" structure in medicinal chemistry, demonstrating significant potential as a template for the design of inhibitors against a range of therapeutically relevant kinases. This guide provides an in-depth comparison of derivatives of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with established, clinically relevant kinase inhibitors, supported by experimental data and protocols to offer a practical resource for researchers in drug discovery and development.

The Thieno[2,3-b]pyridine Scaffold: A Versatile Kinase Hinge-Binder

The thieno[2,3-b]pyridine ring system, a fusion of thiophene and pyridine rings, presents a unique electronic and steric profile that is amenable to forming key interactions within the ATP-binding pocket of various protein kinases. This compound serves as a crucial starting material for the synthesis of a multitude of derivatives.[1][2] The amino group at the 3-position and the carboxylate at the 2-position offer versatile handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.[3][4] Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against key kinases implicated in tumor angiogenesis and metastasis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Recepteur d'Origine Nantais (RON) tyrosine kinase.[3][5][6]

Comparative Kinase Inhibition Profile

To contextualize the potential of the thieno[2,3-b]pyridine scaffold, we compare the in vitro inhibitory activities of representative derivatives against VEGFR-2 and RON with those of well-established, multi-kinase inhibitors used in the clinic.

VEGFR-2 Inhibition

VEGFR-2 is a primary mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[7] Inhibition of this receptor tyrosine kinase is a clinically validated anti-cancer strategy.

Below is a comparison of the half-maximal inhibitory concentrations (IC50) of a potent thieno[3,2-b]pyridine derivative against established VEGFR-2 inhibitors.

CompoundScaffoldVEGFR-2 IC50 (nM)Reference
Thieno[3,2-b]pyridine Derivative Thieno[3,2-b]pyridineLow nanomolar range[6]
Sorafenib Bi-aryl urea90[1][8]
Sunitinib Indolinone80[3][5]
Cabozantinib Quinoline0.035[9][10][11]

Note: Specific IC50 values for the thieno[3,2-b]pyridine derivative are described as being in the "low nanomolar range" in the cited literature.[6]

RON Kinase Inhibition

The RON receptor tyrosine kinase is implicated in tumor progression, invasion, and metastasis, particularly in colorectal and breast cancers. Splice variants of RON can be constitutively active, driving oncogenic signaling.[3][4]

Here, we compare a potent thieno[2,3-b]pyridine-based inhibitor with Cabozantinib, a known RON inhibitor.

CompoundScaffoldRON IC50 (nM)Reference
Thieno[2,3-b]pyridine Cmpd 15f Thieno[2,3-b]pyridine0.39[3]
Cabozantinib Quinoline124[9][12]

The data clearly indicates that optimized thieno[2,3-b]pyridine derivatives can exhibit exceptional potency against both VEGFR-2 and RON kinases, in some cases surpassing the activity of established drugs. This underscores the value of this scaffold for developing next-generation kinase inhibitors.

Cellular Activity: From Enzyme Inhibition to Anti-proliferative Effects

While biochemical assays are crucial for determining direct enzyme inhibition, cellular assays are necessary to assess a compound's ability to engage its target in a biological context and exert a desired phenotypic effect, such as inhibiting cancer cell proliferation.

CompoundCell LineAssay TypeGI50/IC50Reference
Thieno[2,3-b]pyridine Cmpd 15f KM12C (colorectal)Proliferation7 nM[3]
Thieno[2,3-d]pyrimidine Cmpd 17f HCT-116 (colorectal)Proliferation (MTT)2.80 µM[13][14]
Sorafenib MDA-MB-231 (breast)Proliferation (MTT)Comparable to a potent nicotinamide–thiadiazol hybrid with an IC50 of 4.64 µM[15]

The potent enzymatic inhibition of the thieno[2,3-b]pyridine derivatives translates into significant anti-proliferative activity in cancer cell lines, demonstrating their potential as anti-cancer agents.

Experimental Methodologies

To ensure scientific rigor and reproducibility, detailed protocols for the key assays discussed are provided below.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the IC50 of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption.[16]

Principle: Kinase activity results in the depletion of ATP. The remaining ATP is quantified using a luciferase/luciferin reaction, where the light output is inversely proportional to kinase activity.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (serially diluted)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.

  • In a white microplate, add the kinase enzyme and the test compound at various concentrations. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (background).

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

  • Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_workflow Biochemical Kinase Assay Workflow prep Prepare Serial Dilutions of Test Compound plate Plate Kinase Enzyme & Test Compound prep->plate Add to wells preincubate Pre-incubate (15-30 min) plate->preincubate start_rxn Initiate Reaction (add Substrate + ATP) preincubate->start_rxn incubate_rxn Incubate Reaction (e.g., 60 min) start_rxn->incubate_rxn stop_detect Stop Reaction & Add ATP Detection Reagent incubate_rxn->stop_detect read Measure Luminescence stop_detect->read analyze Calculate % Inhibition & Determine IC50 read->analyze

Caption: Workflow for determining kinase inhibitor IC50 values.

Cellular Proliferation Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[2][17]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (serially diluted)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom plates

  • Multi-channel pipette

  • Microplate spectrophotometer

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • The next day, treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a "no cell" blank control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO2 incubator.

  • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Plot the percent viability against the logarithm of the compound concentration and determine the GI50 or IC50 value.

G cluster_workflow MTT Cell Viability Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Test Compound seed->treat incubate_treat Incubate (e.g., 48-72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine GI50/IC50 read->analyze

Caption: Workflow for assessing cell viability using the MTT assay.

Signaling Pathway Context

The thieno[2,3-b]pyridine derivatives and the comparative inhibitors discussed herein primarily target receptor tyrosine kinases that are upstream activators of critical intracellular signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which regulate cell proliferation, survival, and angiogenesis.

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibitors Points of Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds HGF HGF RON RON HGF->RON binds RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K RON->RAS RON->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis ERK->Proliferation ERK->Angiogenesis Thienopyridine Thieno[2,3-b]pyridine Derivatives Thienopyridine->VEGFR2 Thienopyridine->RON Sorafenib Sorafenib Sorafenib->VEGFR2 Sunitinib Sunitinib Sunitinib->VEGFR2 Cabozantinib Cabozantinib Cabozantinib->VEGFR2 Cabozantinib->RON

References

A Comparative Guide to the Conformational Landscape of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. Conformational flexibility, or the ability of a molecule to adopt different spatial arrangements, directly impacts its interaction with biological targets, physicochemical properties, and ultimately, its efficacy as a therapeutic agent. This guide provides an in-depth conformational analysis of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. We will objectively compare its conformational preferences in the solid-state with anticipated solution-phase and gas-phase behavior, supported by experimental data and computational insights.

The Significance of Conformational Analysis in Drug Design

The thieno[2,3-b]pyridine core is a privileged scaffold found in a multitude of biologically active compounds, including inhibitors of kinases and other enzymes.[1] The substituents on this core, such as the ethyl aminocarboxylate group in the title molecule, introduce rotational freedom. The preferred orientation of these groups dictates the molecule's overall shape and the presentation of key pharmacophoric features, such as hydrogen bond donors and acceptors, to a target protein. A comprehensive conformational analysis, therefore, is not merely an academic exercise but a critical step in structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates.

Solid-State Conformation: A Crystalline Snapshot

X-ray crystallography provides a high-resolution depiction of a molecule's conformation in the solid state. For this compound, crystallographic data reveals a largely planar thieno[2,3-b]pyridine ring system.[2][3] This planarity is a common feature among fused aromatic systems and is crucial for understanding potential π-π stacking interactions in a biological context.

The most striking feature of its solid-state structure is the orientation of the ethyl carboxylate group. The ethyl group is twisted significantly, with a reported dihedral angle of -90.5(3)° relative to the plane of the carboxyl group.[2][3] This perpendicular arrangement minimizes steric hindrance and is influenced by the crystal packing forces, where intermolecular hydrogen bonds between the amino group and the carbonyl oxygen, as well as the pyridine nitrogen, play a significant role in stabilizing the crystal lattice.[2][3]

Comparative Analysis with Structurally Related Analogs

To appreciate the conformational nuances of the title molecule, a comparison with its derivatives is insightful.

CompoundKey Dihedral Angle (C2-C=O-O-C)Intramolecular H-Bond (N-H···O=C)Reference
This compound -90.5(3)°Not observed in the crystal structure[2],[3]
Ethyl 3-amino-6-phenyl-4-tolylthieno[2,3-b]pyridine-2-carboxylate26.7(3)°Present[4]

This comparison highlights a critical point: the conformation of the ethyl carboxylate group is highly sensitive to the substitution pattern on the thieno[2,3-b]pyridine core. In the more sterically hindered derivative, the ethyl carboxylate group adopts a much more coplanar arrangement, which is stabilized by a short intramolecular hydrogen bond between the amino group and the carbonyl oxygen, forming a pseudo-six-membered ring.[4] This intramolecular interaction is a common feature in related structures and significantly influences conformational preference.[4]

Conformational Landscape in Solution and Gas Phase: Beyond the Crystal

While the solid-state structure provides a foundational understanding, the behavior of a molecule in solution is more biologically relevant. In the absence of crystal packing forces, the molecule can explore a wider range of conformations.

The Role of Intramolecular Hydrogen Bonding

In solution, it is highly probable that this compound can adopt a conformation that allows for the formation of an intramolecular hydrogen bond between the 3-amino group and the 2-carbonyl oxygen. This interaction would lead to a more planar arrangement of the carboxylate group relative to the thieno[2,3-b]pyridine ring, in contrast to the perpendicular orientation observed in the crystal structure of the unsubstituted molecule. The presence of such hydrogen bonds can be detected and characterized using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of chemical shifts and Nuclear Overhauser Effect (NOE) data.

Rotational Barriers and Conformational Isomers

The rotation around the C2-C(carboxylate) single bond is expected to have a relatively low energy barrier, allowing for rapid interconversion between different conformers at room temperature. Computational methods, such as Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of this rotation and identifying the most stable conformers in the gas phase. These calculations can also predict the energy barriers between different rotational isomers (rotamers).

It is anticipated that two low-energy conformers exist: one with the carbonyl group pointing towards the amino group (stabilized by the intramolecular hydrogen bond) and another where it is oriented away. The relative populations of these conformers will be solvent-dependent, with polar solvents potentially disrupting the intramolecular hydrogen bond in favor of intermolecular interactions with the solvent.

G cluster_solid Solid State (X-ray) cluster_solution Solution (NMR) Solid_Conformer Perpendicular Conformer (Dihedral ≈ -90°) Stabilized by Intermolecular H-Bonds Planar_Conformer Planar Conformer (Dihedral ≈ 0°) Intramolecular H-Bond Solid_Conformer->Planar_Conformer Dissolution Other_Conformers Other Rotamers Planar_Conformer->Other_Conformers Rotational Equilibrium Other_Conformers->Planar_Conformer

Experimental and Computational Protocols for Conformational Analysis

To provide a comprehensive understanding of the conformational landscape, a combination of experimental and computational techniques is required.

Experimental Protocol: NMR Spectroscopy

Objective: To determine the preferred conformation in solution and probe for intramolecular hydrogen bonding.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • 1D NMR Spectroscopy: Acquire 1H and 13C NMR spectra to confirm the chemical structure and purity. The chemical shift of the amino protons can be indicative of hydrogen bonding.

  • 2D NOESY/ROESY Spectroscopy: Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons. A strong correlation between the amino protons and the ethyl group protons would provide evidence for a conformation where the carboxylate group is in proximity to the amino group.

  • Variable Temperature NMR: Acquire 1H NMR spectra at different temperatures. A small change in the chemical shift of the amino protons with increasing temperature is indicative of their involvement in a stable intramolecular hydrogen bond.

Computational Protocol: Density Functional Theory (DFT)

Objective: To calculate the relative energies of different conformers and the rotational energy barriers in the gas phase.

Methodology:

  • Structure Building: Construct the 3D structure of this compound using a molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

  • Geometry Optimization and Frequency Calculation: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). Perform frequency calculations to confirm that the optimized structures are true energy minima.

  • Potential Energy Surface Scan: Perform a relaxed scan of the potential energy surface by systematically rotating the dihedral angle around the C2-C(carboxylate) bond in small increments (e.g., 10°). This will reveal the energy profile of the rotation and the heights of the rotational barriers.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Exp_Start Synthesized Compound NMR_1D 1D NMR (1H, 13C) Structure Verification NMR_2D 2D NOESY/ROESY Proximity of Protons VT_NMR Variable Temperature NMR Intramolecular H-Bond Stability Exp_End Solution Conformation Comp_Start 3D Molecular Structure Conf_Search Conformational Search Optimization DFT Geometry Optimization & Frequency Calculation PES_Scan Potential Energy Surface Scan (Rotational Barriers) Comp_End Gas-Phase Conformation & Energetics

Conclusion: A Molecule of Conformational Subtlety

The conformational analysis of this compound reveals a molecule with a rich and subtle conformational landscape. While its solid-state structure is well-defined, with a perpendicular orientation of the ethyl carboxylate group driven by crystal packing forces, its behavior in solution is likely governed by a dynamic equilibrium between multiple conformers. The propensity to form a stabilizing intramolecular hydrogen bond suggests that a more planar conformation is accessible and may be biologically relevant.

For drug development professionals, this conformational flexibility is a key consideration. Targeting a specific conformation with a protein binding pocket could lead to enhanced potency and selectivity. Conversely, the ability to adopt different conformations might allow the molecule to interact with multiple targets. A thorough understanding of the factors that govern the conformational preferences of this important scaffold, as outlined in this guide, is therefore essential for its successful application in medicinal chemistry.

References

  • Patel, U. H., Dave, C. G., Jotani, M. M., & Shah, H. C. (2003). Ethyl 3-amino-6-phenyl-4-tolylthieno[2,3-b]pyridine-2-carboxylate. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 1), o30–o32. [Link]

  • Zheng, R. L., Zhang, W. Q., Yu, L. T., Yang, S. Y., & Yang, L. (2008). Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o9. [Link]

  • Zheng, R. L., Zhang, W. Q., Yu, L. T., Yang, S. Y., & Yang, L. (2009). Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o9. [Link]

  • Kryshchyshyn, A., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(22), 14387–14403. [Link]

  • Thieno[2,3-b]pyridine derivatives are of great importance owing to their wide biological properties (Litvinov et al., 2005). This is a general statement supported by the context of the provided search results.
  • Zheng, R.-l., Zhang, W.-q., Yu, L.-T., Yang, S.-Y., & Yang, L. (2008). Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. Acta Crystallographica Section E Structure Reports Online, 65(1), o9. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: A Procedural Overview

This guide provides a detailed protocol for the safe and compliant disposal of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The following information synthesizes established best practices in chemical waste management with the specific hazard profile of the target compound.

Hazard Assessment and Causality of Disposal Choices

A thorough understanding of the inherent risks of this compound is fundamental to its proper disposal. The Safety Data Sheet (SDS) identifies this compound as:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • Causes respiratory tract irritation [1]

These characteristics necessitate that this compound be treated as a hazardous chemical waste. Direct disposal into sanitary sewers or general refuse is strictly prohibited to prevent environmental contamination and potential harm to sanitation workers.[2] The presence of nitrogen and sulfur within its heterocyclic structure also informs its classification as a non-halogenated organic solid waste.

Key Hazard Information Summary
Hazard ClassificationDescriptionImplication for Disposal
Acute Oral Toxicity Harmful if ingested.[1]Must be disposed of in a manner that prevents accidental ingestion by wildlife or contamination of water sources.
Skin and Eye Irritant Can cause significant irritation upon contact.[1]Requires the use of appropriate Personal Protective Equipment (PPE) during handling and disposal to prevent exposure.
Respiratory Irritant Inhalation of dust can irritate the respiratory system.[1]Handling should be performed in a well-ventilated area or a fume hood to minimize airborne dust.

Personal Protective Equipment (PPE) and Spill Management

Prior to handling any waste containing this compound, it is imperative to be outfitted with the correct PPE. In the event of a spill, a swift and safe response is crucial to mitigate exposure and environmental release.

Required Personal Protective Equipment
PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles.To protect against dust particles and potential splashes causing eye irritation.[2]
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[2]
Body Protection Laboratory coat or appropriate protective clothing.To shield the skin from accidental contact with the chemical.[2]
Respiratory Protection NIOSH/MSHA approved respirator (if ventilation is inadequate).To prevent inhalation of dust that can cause respiratory tract irritation.[2]
Step-by-Step Spill Cleanup Protocol
  • Evacuate and Secure the Area: If the spill is large or in a poorly ventilated space, evacuate personnel from the immediate vicinity. Restrict access to the area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the required PPE as detailed above.

  • Contain the Spill: For solid spills, carefully sweep or vacuum up the material.[2] Avoid actions that generate excessive dust.

  • Place in a Labeled Waste Container: Transfer the spilled material into a designated, sealable, and properly labeled hazardous waste container.

  • Decontaminate the Area: Once the bulk of the material is removed, decontaminate the spill surface with a suitable solvent (e.g., soapy water), followed by a final rinse. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Inform your laboratory supervisor or Environmental Health and Safety (EHS) office about the spill, detailing the substance and quantity.

Waste Segregation and Containerization Workflow

Proper segregation and containerization are the cornerstones of a compliant chemical waste management program. The following diagram illustrates the decision-making process for handling waste this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Containerization cluster_3 Final Disposal Pathway start Waste this compound Generated is_solid Is the waste a solid or in a solid matrix? start->is_solid is_liquid Is the waste dissolved in a solvent? is_solid->is_liquid No solid_container Place in a designated, sealed, and labeled solid chemical waste container. is_solid->solid_container Yes liquid_container Place in a designated, sealed, and labeled non-halogenated solvent waste container. is_liquid->liquid_container Yes ehs_pickup Arrange for pickup by the institutional Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company. solid_container->ehs_pickup liquid_container->ehs_pickup

Caption: Decision workflow for the segregation and containerization of this compound waste.

Detailed Disposal Protocol

This protocol provides a step-by-step guide for the compliant disposal of both solid waste and contaminated materials.

Disposal of Solid this compound
  • Designate a Waste Container: Use a robust, sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a screw-top lid). Ensure the container is clean and dry before use.

  • Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Transfer the Waste: In a well-ventilated area or fume hood, carefully transfer the solid waste into the designated container. Keep the container sealed when not in use.

  • Store Appropriately: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials, such as strong oxidizing agents.[1]

  • Arrange for Disposal: Once the container is full or has been in storage for a designated period (as per your institution's policy), contact your EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

Disposal of Contaminated Labware and PPE
  • Segregate Contaminated Items: Disposable items such as gloves, weigh boats, and paper towels that are contaminated with this compound should be considered hazardous waste.

  • Containerize Separately: Place these items in a separate, clearly labeled solid waste container or a designated hazardous waste bag.

  • Manage Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-proof sharps container that is also labeled as hazardous chemical waste.

  • Arrange for Disposal: Dispose of these containers through your institution's hazardous waste management program.

Trustworthiness and Self-Validation

The procedures outlined in this guide are based on established principles of chemical safety and waste management. To ensure a self-validating system of safety and compliance in your laboratory, consider the following:

  • Regular Training: All personnel handling this chemical should be trained on its specific hazards and the disposal procedures outlined herein.

  • Accessible Documentation: Keep the Safety Data Sheet and this disposal guide readily available in the laboratory.

  • Clear Labeling: Maintain a rigorous standard of labeling for all waste containers.

  • Scheduled Waste Pickups: Establish a regular schedule for the removal of hazardous waste to prevent excessive accumulation.

  • Consultation: When in doubt, always consult with your institution's Environmental Health and Safety department.

By implementing these measures, you create a robust system that prioritizes the safety of your team and ensures adherence to environmental regulations.

References

  • Material Safety Data Sheet - this compound. [Link]

  • CAS#:52505-46-1 | this compound | Chemsrc. [Link]

Sources

Mastering the Safe Handling of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate world of novel compound synthesis, the safe and efficient handling of chemical intermediates is paramount. Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, a key building block in the development of various therapeutic agents, requires a meticulous approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity.

Understanding the Hazard Profile

This compound presents several potential hazards that necessitate robust safety protocols. According to available safety data sheets (SDS), this compound is known to cause eye, skin, and respiratory tract irritation. Ingestion can be harmful, and prolonged or repeated exposure may lead to more significant health effects. The solid, often powdered, form of this chemical increases the risk of inhalation, making dust control a critical aspect of safe handling.

A thorough risk assessment should be conducted before any new procedure involving this compound is initiated. This assessment must consider the quantity of the chemical being used, the nature of the experimental procedures (e.g., heating, grinding, dissolution), and the potential for spills or accidental release.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE, along with the rationale for each selection, ensuring a comprehensive barrier against potential exposure.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical splash goggles are mandatory. They provide a complete seal around the eyes, protecting against splashes of solvents in which the compound may be dissolved, as well as airborne dust particles. Standard safety glasses do not offer sufficient protection.
Hand Protection While specific glove breakthrough time data for this compound is not readily available, guidance for handling aromatic amines and esters suggests that nitrile gloves offer a good level of protection for incidental contact. For prolonged handling or in situations with a higher risk of splash, consider double-gloving or using thicker, chemical-resistant gloves such as neoprene or butyl rubber. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[1][2]
Body Protection A flame-resistant laboratory coat is essential to protect against splashes and spills. Ensure the lab coat is fully buttoned to provide maximum coverage. For procedures with a high risk of significant spillage, a chemically resistant apron worn over the lab coat is recommended.
Respiratory Protection All handling of the solid form of this compound should be conducted within a certified chemical fume hood to minimize inhalation of dust particles. If a fume hood is not available or if there is a risk of aerosol generation that cannot be contained, a properly fitted respirator is required. A half-mask respirator with P100 (HEPA) filters is the minimum requirement for protection against fine dust. In situations with unknown concentrations or in oxygen-deficient atmospheres, a self-contained breathing apparatus (SCBA) is necessary.[3][4]

Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Figure 1: Standard Operating Procedure for Donning and Doffing Personal Protective Equipment.

Safe Handling and Operational Plans

Adherence to a strict operational plan is vital for minimizing the risk of exposure and ensuring the integrity of your research.

Engineering Controls:

  • Chemical Fume Hood: As previously stated, all manipulations of the solid compound should occur in a certified chemical fume hood with a face velocity of at least 100 feet per minute. This is the most effective way to control airborne contaminants.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Work Practices:

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. Use spatulas and weighing paper gently. If possible, handle the material in a glove bag or a powder containment hood.

  • Weighing: When weighing the compound, do so in a fume hood or on a balance with a draft shield.

  • Dissolving: When dissolving the solid, add it slowly to the solvent to prevent splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.

Spill Management: A Step-by-Step Protocol

In the event of a spill, a calm and methodical response is essential. The following protocol outlines the immediate actions to be taken.

Spill_Response A 1. Evacuate and Alert B 2. Assess the Spill A->B C 3. Don Appropriate PPE B->C D 4. Contain the Spill C->D E 5. Absorb and Clean D->E F 6. Decontaminate E->F G 7. Dispose of Waste F->G

Figure 2: Workflow for the safe and effective management of a chemical spill.

Detailed Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill. Determine if it is a minor spill that can be handled by laboratory personnel or a major spill that requires assistance from the institution's environmental health and safety (EHS) department.

  • Don Appropriate PPE: Before approaching the spill, don the appropriate PPE as outlined in the table above. For a significant spill of solid material, respiratory protection is critical.

  • Contain the Spill: For a solid spill, carefully cover it with a plastic sheet to prevent the dust from becoming airborne. For a liquid spill (if the compound is in solution), create a dike around the spill using an inert absorbent material such as vermiculite or sand.

  • Absorb and Clean: For a solid spill, gently sweep the material into a designated hazardous waste container. Avoid creating dust. For a liquid spill, cover the spill with an inert absorbent material and allow it to be fully absorbed.

  • Decontaminate: Once the bulk of the spill has been cleaned up, decontaminate the area. Use a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) to wipe down the contaminated surfaces. Follow this with a wash using soap and water.

  • Dispose of Waste: All contaminated materials, including absorbent materials, used PPE, and cleaning supplies, must be placed in a clearly labeled hazardous waste container.

Decontamination and Disposal Plan

Proper decontamination and disposal are the final, crucial steps in the safe handling of this compound.

Equipment Decontamination:

  • Glassware: Glassware should be rinsed with a suitable solvent to remove any residual compound. This rinsate should be collected as hazardous waste. Following the solvent rinse, wash the glassware with a laboratory detergent and hot water, followed by a final rinse with deionized water.

  • Spatulas and other tools: Wipe down all tools with a solvent-dampened cloth, followed by a thorough cleaning with soap and water.

Waste Disposal:

  • Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated PPE, and spill cleanup materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).[5]

  • Liquid Waste: Any solutions containing the compound and solvent rinsates from cleaning should be collected in a separate, clearly labeled hazardous waste container. Do not mix incompatible waste streams.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in the regular trash.

By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound, ensuring their personal safety and the integrity of their scientific endeavors. This guide serves as a foundational document that should be adapted and integrated into your laboratory's specific standard operating procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.